molecular formula C26H48O10S B8106182 Propargyl-PEG4-S-PEG4-Boc

Propargyl-PEG4-S-PEG4-Boc

Cat. No.: B8106182
M. Wt: 552.7 g/mol
InChI Key: CQWOCVRYLDFSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl-PEG4-S-PEG4-Boc is a useful research compound. Its molecular formula is C26H48O10S and its molecular weight is 552.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48O10S/c1-5-7-28-9-11-30-13-15-32-17-19-34-21-23-37-24-22-35-20-18-33-16-14-31-12-10-29-8-6-25(27)36-26(2,3)4/h1H,6-24H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWOCVRYLDFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCSCCOCCOCCOCCOCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Boc: A Bifunctional Linker for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG4-S-PEG4-Boc, a heterobifunctional linker integral to the advancement of targeted therapeutics. This document details its physicochemical characteristics and provides representative experimental protocols for its core applications in bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Chemical Structure and Properties

This compound is a versatile chemical tool employed in the fields of medicinal chemistry and chemical biology. Its structure features two key functional motifs at opposing ends of a flexible polyethylene (B3416737) glycol (PEG) spacer, rendering it a heterobifunctional linker. The terminal propargyl group provides a reactive alkyne handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and bioorthogonal conjugation method. The other terminus is protected with a tert-butyloxycarbonyl (Boc) group, which, upon removal, reveals a primary amine for subsequent amide bond formation or other amine-specific modifications. The central tetraethylene glycol (PEG4) chains, connected by a sulfide (B99878) linkage, enhance the solubility and pharmacokinetic properties of the resulting conjugates.

The IUPAC name for this compound is tert-butyl (2-(2-(2-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)thio)ethoxy)ethoxy)ethyl)carbamate. Its structure can be represented by the canonical SMILES string: C#CCOCCOCCOCCOSCCCCNC(=O)OC(C)(C)C.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₆H₄₈O₁₀S[1][]
Molecular Weight 552.72 g/mol [1][]
CAS Number 2055041-18-2[1][]
Appearance White to off-white solid or oilVendor Data
Purity Typically ≥95%Vendor Data
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Store at -20°C for long-term stability[1][3]

Experimental Protocols and Methodologies

The utility of this compound lies in its sequential reactivity, allowing for a controlled, stepwise synthesis of complex bioconjugates. The following sections provide detailed, representative methodologies for the two primary reactions involving this linker.

Boc Deprotection to Yield the Free Amine

The Boc protecting group is readily removed under acidic conditions to expose the primary amine. This amine can then be coupled to a molecule of interest, such as a protein ligand for PROTAC synthesis.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of linker) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting product, the TFA salt of the deprotected amine, can often be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group undergoes a highly specific and efficient cycloaddition reaction with an azide-functionalized molecule in the presence of a copper(I) catalyst.

Materials:

  • Propargyl-PEG4-S-PEG4-amine (from Boc deprotection) or this compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Nitrogen or Argon source

  • Reaction vessel

Procedure:

  • In a reaction vessel, dissolve the propargyl-functionalized PEG linker and the azide-containing molecule (typically in a 1:1 to 1.2:1 molar ratio) in the chosen solvent system.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.1 M in water) and sodium ascorbate (e.g., 0.2 M in water).

  • To the reaction mixture, add the CuSO₄·5H₂O solution (typically 1-10 mol%) followed by the sodium ascorbate solution (typically 5-20 mol%). The solution should turn a pale yellow or green color, indicating the presence of the active Cu(I) catalyst.

  • Stir the reaction at room temperature. The reaction is often complete within 1-12 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or DCM). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Applications in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in orienting the two ligands for effective ternary complex formation.

The general workflow for synthesizing a PROTAC using this linker involves:

  • Coupling a ligand for the target protein to the deprotected amine end of the linker.

  • Performing a CuAAC reaction to attach an E3 ligase ligand (functionalized with an azide) to the propargyl end.

The flexibility and hydrophilicity of the PEG4 chains in the linker can improve the solubility and cell permeability of the final PROTAC molecule.

Visualizing Workflows and Mechanisms

To better illustrate the experimental and conceptual frameworks, the following diagrams are provided in the DOT language for Graphviz.

Boc_Deprotection_Workflow start This compound in anhydrous DCM step1 Cool to 0°C start->step1 step2 Add TFA (20-50%) step1->step2 step3 Stir at RT (1-4h) step2->step3 step4 Monitor by TLC/LC-MS step3->step4 step5 Rotary Evaporation (Co-evaporate with Toluene) step4->step5 Reaction Complete product Propargyl-PEG4-S-PEG4-NH3+TFA- step5->product

Caption: Workflow for the Boc deprotection of this compound.

CuAAC_Workflow reagents Propargyl-PEG Linker + Azide-Molecule in Solvent (e.g., tBuOH/H2O) degas Degas with N2/Ar reagents->degas catalyst Add CuSO4 and Sodium Ascorbate degas->catalyst reaction Stir at RT (1-12h) catalyst->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Purified Triazole Product purify->product

Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

PROTAC_MoA protac PROTAC ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Target Protein (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary polyub Polyubiquitination of POI e3->polyub recruits ternary->polyub ub Ubiquitin ub->polyub transfers proteasome Proteasome polyub->proteasome recognized by degradation POI Degradation proteasome->degradation

Caption: The mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

References

Propargyl-PEG4-S-PEG4-Boc: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Boc is a heterobifunctional linker of significant interest in the rapidly advancing field of targeted protein degradation (TPD). Specifically, it is a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), novel molecules designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in the development of next-generation therapeutics.

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.

This compound is a polyethylene (B3416737) glycol (PEG)-based linker, which offers several advantages in PROTAC design. The PEG chains enhance hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[1][2] This linker features two distinct functional ends: a propargyl group (a terminal alkyne) and a Boc-protected amine. This orthogonal design allows for a sequential and controlled synthesis of the PROTAC molecule. The propargyl group is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction, for conjugation to an azide-modified ligand.[3][4][5] The Boc-protected amine, on the other hand, can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing ligand via standard amide bond formation.

Chemical Properties and Structure

The chemical structure of this compound is characterized by two tetraethylene glycol (PEG4) chains linked by a thioether bond. One end is terminated with a propargyl group, and the other with a tert-butyloxycarbonyl (Boc)-protected amine.

PropertyValueReference
CAS Number 2055041-18-2[4]
Molecular Formula C26H49NO10S
Molecular Weight 552.72 g/mol [4]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM[4]

Application in PROTAC Synthesis: A Step-by-Step Workflow

The synthesis of a PROTAC using this compound typically involves a two-step process that takes advantage of its bifunctional nature. The following is a generalized experimental workflow:

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry A This compound C Propargyl-PEG4-S-PEG4-NH2 A->C Deprotection B TFA or HCl in organic solvent B->C F Propargyl-PEG4-S-PEG4-NH-Ligand(POI) C->F Amide Bond Formation D POI Ligand-COOH D->F E Coupling agents (e.g., HATU, HOBt) E->F I Final PROTAC Molecule F->I CuAAC Reaction G E3 Ligase Ligand-N3 G->I H Cu(I) catalyst (e.g., CuSO4, Na-ascorbate) H->I

A generalized workflow for PROTAC synthesis.
Experimental Protocols

Step 1: Boc Deprotection of this compound

This procedure removes the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene (B28343)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Procedure:

    • Dissolve this compound in DCM (e.g., 0.1 M solution).

    • Add TFA to the solution (typically 20-50% v/v).[3][6]

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • To ensure complete removal of TFA, co-evaporate the residue with toluene (3 times).

    • The resulting amine-TFA salt can be used directly in the next step or neutralized by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the deprotected linker, Propargyl-PEG4-S-PEG4-NH2.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction couples the propargyl group of the linker with an azide-functionalized ligand (either the POI binder or the E3 ligase ligand).

  • Materials:

    • Propargyl-functionalized intermediate from the previous step

    • Azide-functionalized ligand

    • Copper(II) sulfate (CuSO4)

    • Sodium ascorbate (B8700270)

    • Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)

  • Procedure:

    • Dissolve the propargyl-functionalized intermediate and the azide-functionalized ligand in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4 in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution. The order of addition is important to ensure the reduction of Cu(II) to the active Cu(I) species.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is then purified by column chromatography on silica (B1680970) gel.

Application in Targeting Signaling Pathways

PROTACs synthesized using linkers like this compound have been successfully employed to target and degrade key proteins in various disease-related signaling pathways. The choice of the POI ligand dictates the target of the resulting PROTAC.

EGFR Signaling Pathway in Cancer

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of several cancers.[4] PROTACs that target mutant forms of EGFR are a promising strategy to overcome drug resistance to traditional EGFR inhibitors.[4][7][8][9][10]

EGFR EGFR PROTAC EGFR-Targeting PROTAC EGFR->PROTAC Binds Proteasome Proteasome EGFR->Proteasome Recognition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR->Downstream Activates Ub Ubiquitin PROTAC->Ub Recruits & Transfers E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds Ub->EGFR Polyubiquitination Degradation Degraded EGFR Fragments Proteasome->Degradation

Targeted degradation of EGFR by a PROTAC.
BTK Signaling in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target in various B-cell cancers.[11][12][13][14] PROTAC-mediated degradation of BTK can overcome resistance to conventional BTK inhibitors.[11][15]

BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PROTAC BTK-Targeting PROTAC BTK->PROTAC Binds Proteasome Proteasome BTK->Proteasome Targeted for Degradation Cell_Survival B-Cell Proliferation & Survival BTK->Cell_Survival Promotes PROTAC->BTK Induces Ubiquitination E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds Degraded_BTK Degraded BTK Proteasome->Degraded_BTK

PROTAC-mediated degradation of BTK.
BRD4 in Cancer Therapy

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that plays a key role in the regulation of oncogenes such as c-MYC.[16] Degradation of BRD4 by PROTACs has shown significant therapeutic potential in various cancers.[16][17]

BRD4 BRD4 PROTAC BRD4-Targeting PROTAC BRD4->PROTAC Binds Proteasome Proteasome BRD4->Proteasome Targeted for Degradation Oncogenes Oncogene Transcription (e.g., c-MYC) BRD4->Oncogenes Promotes PROTAC->BRD4 Induces Ubiquitination E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds Degraded_BRD4 Degraded BRD4 Proteasome->Degraded_BRD4 Cancer_Growth Cancer Cell Growth Oncogenes->Cancer_Growth

Targeted degradation of BRD4 by a PROTAC.

Quantitative Data and Characterization

While specific quantitative data for PROTACs synthesized using this compound is not extensively available in the public domain, the following tables represent typical data that should be generated during the development and characterization of a novel PROTAC.

Table 1: Synthesis and Purification Data

StepProductYield (%)Purity (%) (by HPLC)
1Propargyl-PEG4-S-PEG4-NH285-95>95
2PROTAC Intermediate60-80>95
3Final PROTAC50-70>98

Table 2: In Vitro Biological Activity

PROTAC CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)
Representative PROTACe.g., BRD4e.g., HeLa10>90
Representative PROTACe.g., EGFR (mutant)e.g., H197525>85
Representative PROTACe.g., BTKe.g., TMD85>95

DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation percentage.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the linker and the final PROTAC.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

  • Western Blotting: To measure the levels of the target protein in cells treated with the PROTAC and determine DC50 and Dmax values.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To evaluate the cytotoxic or cytostatic effects of the PROTAC on cancer cell lines.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the design and synthesis of PROTACs. Its heterobifunctional nature, coupled with the beneficial properties of the PEG chains, facilitates a modular and efficient approach to the construction of these complex molecules. A thorough understanding of the experimental protocols for its use and the appropriate analytical techniques for characterization are essential for the successful development of potent and selective protein degraders. As the field of targeted protein degradation continues to expand, the strategic application of well-designed linkers like this compound will be paramount in unlocking the full therapeutic potential of PROTACs.

References

An In-depth Technical Guide to Bifunctional PROTAC Linkers with PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that co-opts the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][] These heterobifunctional molecules are comprised of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[4][5][6] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase).[4][7][8] Within this complex, the E3 ligase ubiquitinates the POI, marking it for recognition and degradation by the 26S proteasome.[9][10] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[8][11]

While the two ligands determine the specificity for the target protein and the E3 ligase, the linker is far from a passive spacer.[5][7] The linker's composition, length, and attachment points are critical determinants of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and physicochemical properties.[1][7][12] Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their unique and advantageous properties.[1][4][13] According to some statistics, 54% of reported PROTACs have utilized a PEG-based linker.[14]

The Core Functions of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][5] These characteristics are instrumental in addressing key challenges in PROTAC development, such as poor solubility and limited cell permeability, which often arise from the large and lipophilic nature of these bivalent molecules.[5][15]

Key Roles of PEG Linkers:

  • Enhanced Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which can significantly increase the aqueous solubility of the PROTAC molecule.[1][5][14] This is crucial for overcoming the poor solubility often associated with the large, complex structures of PROTACs.[15]

  • Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG chains allows them to adopt folded conformations.[5][16] This folding can shield the PROTAC's polar surface area, creating a more compact structure that is more amenable to cellular uptake.[5] However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can decrease permeability.[5]

  • Ternary Complex Optimization: The length and flexibility of the PEG linker are critical for achieving the correct spatial orientation of the POI and E3 ligase within the ternary complex.[13][17] An optimal linker length is necessary to avoid steric hindrance (if too short) or the formation of a non-productive complex (if too long).[7][13] The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a stable and productive ternary complex.[7]

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to repeat the cycle.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycle Ternary->E3 Release Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Impact of PEG Linker Length on Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair.[7] Systematic studies have shown that even minor changes in the number of PEG units can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[18] An optimal linker length facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[7]

The table below summarizes compiled data from various studies focusing on the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4, illustrating the impact of varying PEG linker lengths in thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase.[18]

PROTAC Example Linker Composition Target Protein E3 Ligase Ligand DC50 (nM) Dmax (%) Reference
Thalidomide-PEG2-JQ12 PEG UnitsBRD4Thalidomide (CRBN)>1000< 20[18]
Thalidomide-PEG3-JQ13 PEG UnitsBRD4Thalidomide (CRBN)~250~60[18]
Thalidomide-PEG4-JQ14 PEG UnitsBRD4Thalidomide (CRBN)~50~85[4][18]
Thalidomide-PEG5-JQ1 5 PEG Units BRD4 Thalidomide (CRBN) ~8 >95 [18]
Thalidomide-PEG6-JQ16 PEG UnitsBRD4Thalidomide (CRBN)~20~90[13]
Thalidomide-PEG8-JQ18 PEG UnitsBRD4Thalidomide (CRBN)~60~80[4][13]

Note: The values presented are approximate and compiled from multiple sources for illustrative purposes. The exact chemical structures and experimental conditions may vary between studies.[18]

As the data indicates, a PEG5 linker appears to be optimal for this particular system, achieving the most potent and efficacious degradation of BRD4.[18] Shorter linkers are generally less effective, while linkers longer than PEG5 show a decrease in potency.[18] This trend highlights the necessity of empirical optimization of linker length in PROTAC design.[4][7]

Experimental Protocols

The development and validation of PROTACs require a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

Protocol for PROTAC Synthesis (General)

This protocol describes a representative two-step synthesis for a PROTAC using a bifunctional PEG linker, such as HOOC-PEGn-amine, to connect a POI ligand and an E3 ligase ligand.[5][8]

Synthesis_Workflow start Start Materials: - POI Ligand (e.g., with -NH2) - E3 Ligand (e.g., with -NH2) - Bifunctional PEG Linker (e.g., HOOC-PEG-N3) step1 Step 1: First Coupling Reaction Couple E3 Ligand to PEG linker's -COOH group via amide bond formation. start->step1 purify1 Purification 1 (Preparative HPLC) step1->purify1 step2 Step 2: Second Coupling Reaction Couple POI Ligand to the other end of the linker (e.g., via Click Chemistry if linker has Azide and POI has Alkyne). purify1->step2 purify2 Purification 2 (Preparative HPLC) step2->purify2 characterize Characterization (LC-MS, NMR) purify2->characterize final_protac Final PROTAC Product characterize->final_protac

Caption: A typical workflow for the synthesis of PROTACs.

Step 1: Synthesis of E3 Ligase-Linker Intermediate

  • Materials: E3 ligase ligand with an amine handle (e.g., Pomalidomide-NH2), bifunctional PEG linker (e.g., HOOC-PEGn-N3), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide).

  • Procedure: a. Dissolve the E3 ligase ligand (1.0 equivalent) and the bifunctional PEG linker (1.1 equivalents) in anhydrous DMF.[5] b. Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.[5] c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS until the starting material is consumed. e. Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). f. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by preparative HPLC to yield the E3 ligase-linker intermediate.[5]

Step 2: Synthesis of the Final PROTAC via Click Chemistry

  • Materials: E3 ligase-linker intermediate (from Step 1), POI ligand with a terminal alkyne, Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), solvent mixture (e.g., t-BuOH/H2O or DMF).

  • Procedure: a. Dissolve the E3 ligase-linker intermediate (1.0 equivalent) and the alkyne-modified POI ligand (1.0 equivalent) in a suitable solvent mixture. b. Add a freshly prepared solution of Sodium ascorbate (0.3 equivalents) followed by CuSO4·5H2O (0.1 equivalents). c. Stir the reaction at room temperature for 12-24 hours. d. Monitor reaction completion by LC-MS. e. Purify the final PROTAC product using preparative HPLC. f. Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol for Western Blot to Quantify Protein Degradation

Western blotting is the standard method to measure the reduction in target protein levels following PROTAC treatment.[19]

  • Cell Treatment and Lysis: a. Seed cells (e.g., HEK293) in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (and inactive control) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO). c. After incubation, wash the cells with ice-cold PBS. d. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of each supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: a. Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.[19] g. Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[19]

  • Detection and Analysis: a. Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19] b. Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate. c. Capture the signal using a digital imaging system.[19] d. Quantify the band intensities using software such as ImageJ. Normalize the POI band intensity to its corresponding loading control.[19] e. Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

Protocol for In Vitro Ternary Complex Pull-Down Assay

This assay confirms the PROTAC's mechanism of action by demonstrating its ability to form a ternary complex with the POI and E3 ligase.[20]

  • Materials: Purified recombinant POI, purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC), PROTAC, streptavidin-coated magnetic beads, biotinylated version of the PROTAC or a ligand.

  • Procedure: a. Immobilization: Incubate streptavidin beads with a biotinylated ligand (e.g., biotin-VHL ligand) to immobilize the E3 ligase. Alternatively, use a biotinylated PROTAC. Wash the beads to remove unbound ligand/PROTAC. b. Complex Formation: In separate tubes, incubate the immobilized beads with the purified POI in the presence of either the active PROTAC or a vehicle control. c. Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for ternary complex formation. d. Washing: Pellet the magnetic beads using a magnetic stand and wash them several times with wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specific binders. e. Elution and Detection: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. f. Analyze the eluates by Western blotting using an antibody against the POI. A band corresponding to the POI in the PROTAC-treated sample, but not in the control, confirms the formation of the ternary complex.

Experimental_Workflow cluster_design Design & Synthesis cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_eval Evaluation synthesis PROTAC Synthesis & Purification binding Binary Binding Assays (e.g., SPR, ITC) synthesis->binding ternary Ternary Complex Formation Assay (e.g., Pull-down) synthesis->ternary degradation Protein Degradation (Western Blot) synthesis->degradation analysis Data Analysis (DC50, Dmax) binding->analysis ternary->analysis phenotype Phenotypic Assays (e.g., Cell Viability) degradation->phenotype degradation->analysis phenotype->analysis

Caption: General experimental workflow for PROTAC evaluation.

Conclusion and Future Outlook

Bifunctional PROTACs with PEG linkers are indispensable tools in the field of targeted protein degradation.[5] The inherent properties of PEG chains—hydrophilicity, flexibility, and tunable length—provide a powerful means to optimize a PROTAC's physicochemical properties and biological activity.[5][8] As demonstrated, the linker is a critical component whose length and composition must be empirically optimized to ensure the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy.[7][13]

The "trial and error" approach to linker design is steadily being augmented by more rational, structure-guided strategies.[5][17] Advances in computational modeling and structural biology will continue to illuminate the complex interplay between the linker, the POI, and the E3 ligase, paving the way for the de novo design of PROTACs with superior potency, selectivity, and drug-like properties.[17][21] The detailed protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this transformative therapeutic modality.

References

The Strategic Imperative of PEG Spacers in PROTAC Linker Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—tethered by a chemical linker.[1][2] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy and drug-like properties. Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone in PROTAC design, bestowing a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[3][4] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2][5] This fundamental characteristic addresses a key challenge in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor aqueous solubility and limited cell permeability.[2][5]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to augment the aqueous solubility of PROTACs. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[3] This enhancement in solubility is not only crucial for reliable in vitro assays but can also translate to improved oral absorption and overall pharmacokinetic profiles.[4] The modular nature of PEG synthesis allows for precise tuning of a PROTAC's physicochemical properties, such as the topological polar surface area (TPSA) and lipophilicity (cLogP), which are key determinants of a molecule's drug-like characteristics.[6]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is intricate and often necessitates a delicate balance. While the increased hydrophilicity from PEGylation can sometimes impede passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[5] However, excessive PEGylation can lead to a decrease in cellular uptake. Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[5]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a stable and productive ternary complex between the POI and an E3 ligase. The length and flexibility of the linker are paramount in achieving the correct orientation and proximity of the two proteins for efficient ubiquitin transfer.

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[5]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[5] This can also lead to an increased "hook effect," where at high PROTAC concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex.[7]

Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair, ultimately influencing the PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[3]

Quantitative Impact of PEG Linkers on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBANumber of Rotatable Bonds
PROTAC 1Alkyl785.94.2165.241118
PROTAC 2PEG2831.93.5174.541222
PROTAC 3PEG4919.02.8193.041430

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[5]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)
PROTAC APEG2>1000<201.2
PROTAC BPEG3150850.8
PROTAC CPEG425>950.5
PROTAC DPEG58>980.3
PROTAC EPEG615950.2

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

Synthesis of PROTACs with PEG Linkers

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.

Step 1: Synthesis of POI-Linker Intermediate

This step involves the formation of an amide bond between the carboxylic acid of a PEG linker and an amine-functionalized POI ligand.[1]

  • Materials:

    • Amine-functionalized POI ligand

    • HOOC-PEGn-OH (bifunctional PEG linker)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the amine-functionalized POI ligand (1.0 equivalent) and HOOC-PEGn-OH (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution.

    • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

    • Upon completion, purify the crude product by preparative HPLC to obtain the POI-PEGn-OH intermediate.

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.[1]

  • Materials:

    • POI-PEGn-OH intermediate

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI-PEGn-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) and cool the solution to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the formation of the tosylated intermediate (POI-PEGn-OTs) by LC-MS.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[8][9]

  • Materials:

    • Purified, tagged POI (e.g., GST-tagged)

    • Purified, tagged E3 ligase complex (e.g., His-tagged CRBN-DDB1)

    • Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

    • Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor fluorophore)

    • PROTAC of interest

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

    • 384-well low-volume microplates

  • Procedure:

    • Prepare serial dilutions of the PROTAC in assay buffer.

    • In a 384-well plate, add the following components in order:

      • Assay buffer

      • Tb-anti-GST antibody

      • GST-POI

      • His-E3 ligase complex

      • AF488-anti-His antibody

      • PROTAC dilution or DMSO (vehicle control)

    • Incubate the plate at room temperature for a defined period (e.g., 60-180 minutes), protected from light.

    • Measure the TR-FRET signal using a microplate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 490 nm for Tb and 520 nm for AF488).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).

    • Plot the TR-FRET ratio against the PROTAC concentration.

    • The resulting bell-shaped curve is characteristic of the "hook effect." The peak of the curve represents the optimal concentration for ternary complex formation.

Protein Degradation Assay (Western Blot)

Western blotting is a standard technique to quantify the reduction in cellular POI levels following PROTAC treatment.[10]

  • Materials:

    • Adherent cell line expressing the POI

    • PROTAC of interest (stock solution in DMSO)

    • Cell culture medium and supplements

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane with TBST.

    • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Re-probing: Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Permeability Assay (Caco-2)

The Caco-2 permeability assay is an in vitro method to predict the intestinal absorption of a compound.[11][12]

  • Materials:

    • Caco-2 cells

    • Transwell inserts (e.g., 24-well format)

    • Cell culture medium and supplements

    • Hanks' Balanced Salt Solution (HBSS)

    • PROTAC of interest

    • LC-MS/MS system for quantification

  • Procedure:

    • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Permeability Assay (Apical to Basolateral - A to B):

      • Wash the monolayer with pre-warmed HBSS.

      • Add the PROTAC solution in HBSS to the apical (A) side.

      • Add fresh HBSS to the basolateral (B) side.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

    • Permeability Assay (Basolateral to Apical - B to A):

      • Perform the same procedure as above but add the PROTAC solution to the basolateral side and collect samples from the apical side.

    • Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.

Visualizing Key Processes in PROTAC Design

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Optimization Target_Selection->Ligand_Design Linker_Design Linker Design (PEG Spacer Variation) Ligand_Design->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis Ternary_Complex Ternary Complex Formation (TR-FRET) PROTAC_Synthesis->Ternary_Complex Degradation_Assay Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Permeability_Assay Permeability Assay (Caco-2) Degradation_Assay->Permeability_Assay Selectivity_Profiling Selectivity Profiling Permeability_Assay->Selectivity_Profiling Phenotypic_Assay Phenotypic Assays Selectivity_Profiling->Phenotypic_Assay SAR_Analysis SAR Analysis Phenotypic_Assay->SAR_Analysis SAR_Analysis->Linker_Design Iterative Refinement Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[3] The "trial and error" approach to linker design is gradually being supplanted by more rational, structure-guided strategies.[5] Advances in structural biology and computational modeling will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase, enabling the design of PROTACs with superior potency, selectivity, and drug-like properties. The continued exploration of novel PEG linker architectures and a deeper understanding of their conformational dynamics will undoubtedly accelerate the development of the next generation of targeted protein degraders.

References

An In-depth Technical Guide to the Synthesis of Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Propargyl-PEG4-S-PEG4-Boc, a heterobifunctional linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the synthetic strategy, step-by-step experimental protocols, and expected analytical data.

Introduction

This compound is a valuable chemical tool that bridges two molecular entities with precise spacing and functionality. It features a terminal propargyl group for click chemistry reactions, a central stable thioether linkage, and a Boc-protected amine for subsequent conjugation following deprotection. The two polyethylene (B3416737) glycol (PEG) units enhance solubility and provide a flexible spacer arm. This guide outlines a reliable three-step synthesis strategy commencing from commercially available starting materials.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a convergent pathway involving the preparation of two key intermediates, Propargyl-PEG4-thiol (3) and Boc-NH-PEG4-OTs (5) , followed by their coupling to form the final product.

Synthesis_Pathway cluster_0 Synthesis of Propargyl-PEG4-thiol (3) cluster_1 Synthesis of Boc-NH-PEG4-OTs (5) cluster_2 Final Coupling Reaction Propargyl-PEG4-OH Propargyl-PEG4-OH (1) S-acetyl-Propargyl-PEG4 S-acetyl-Propargyl-PEG4 (2) Propargyl-PEG4-OH->S-acetyl-Propargyl-PEG4 Thioacetic acid, DIAD, PPh3 Propargyl-PEG4-thiol Propargyl-PEG4-thiol (3) S-acetyl-Propargyl-PEG4->Propargyl-PEG4-thiol Hydrazine (B178648) Final_Product This compound (6) Propargyl-PEG4-thiol->Final_Product NaH, DMF Boc-NH-PEG4-OH Boc-NH-PEG4-OH (4) Boc-NH-PEG4-OTs Boc-NH-PEG4-OTs (5) Boc-NH-PEG4-OH->Boc-NH-PEG4-OTs TsCl, Et3N, DCM Boc-NH-PEG4-OTs->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Synthesis of Propargyl-PEG4-thiol (3)

This intermediate is prepared in a two-step sequence starting from the commercially available Propargyl-PEG4-alcohol. A thioacetate (B1230152) intermediate is formed and subsequently deprotected to yield the desired thiol.

Step 1: Synthesis of S-acetyl-Propargyl-PEG4 (2)

  • Materials:

    • Propargyl-PEG4-alcohol (1)

    • Thioacetic acid

    • Diisopropyl azodicarboxylate (DIAD)

    • Triphenylphosphine (B44618) (PPh3)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of Propargyl-PEG4-alcohol (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add thioacetic acid (1.5 eq.).

    • Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography using a gradient of ethyl acetate (B1210297) in hexanes to afford S-acetyl-Propargyl-PEG4 (2) as a pale yellow oil.

Step 2: Synthesis of Propargyl-PEG4-thiol (3)

  • Materials:

  • Procedure:

    • Dissolve S-acetyl-Propargyl-PEG4 (1.0 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.

    • Add hydrazine monohydrate (2.0 eq.) dropwise to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, wash the reaction mixture with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Propargyl-PEG4-thiol (3). This product is often used in the next step without further purification.

Synthesis of Boc-NH-PEG4-OTs (5)

This intermediate is synthesized by the tosylation of commercially available Boc-NH-PEG4-OH.

  • Materials:

    • Boc-NH-PEG4-OH (4)

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (B128534) (Et3N) or Pyridine

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Boc-NH-PEG4-OH (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM at 0 °C under an inert atmosphere.[1]

    • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution.[1]

    • Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.[1]

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield Boc-NH-PEG4-OTs (5) as a colorless oil.

Synthesis of this compound (6)

The final product is obtained by the nucleophilic substitution of the tosylate group of 5 with the thiol 3 .

Experimental_Workflow Start Start: Thiol (3) and Tosylate (5) Deprotonation Deprotonation of Thiol (3) with NaH in anhydrous DMF at 0°C Start->Deprotonation Addition Addition of Tosylate (5) to the reaction mixture Deprotonation->Addition Reaction Reaction at room temperature for 12-16 hours Addition->Reaction Quenching Quench with saturated aqueous NH4Cl Reaction->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Wash organic layer with brine Extraction->Washing Drying Dry over Na2SO4, filter, and concentrate Washing->Drying Purification Purification by Silica Gel Column Chromatography Drying->Purification Final_Product This compound (6) Purification->Final_Product

Figure 2: Experimental workflow for the final coupling reaction.
  • Materials:

    • Propargyl-PEG4-thiol (3)

    • Boc-NH-PEG4-OTs (5)

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of Propargyl-PEG4-thiol (1.1 eq.) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate.

    • Add a solution of Boc-NH-PEG4-OTs (1.0 eq.) in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to afford this compound (6) as a clear oil.

Data Presentation

Summary of Expected Yields and Purity
StepProduct NameStarting MaterialExpected Yield (%)Expected Purity (%)
1S-acetyl-Propargyl-PEG4 (2)Propargyl-PEG4-OH (1)75-85>95
2Propargyl-PEG4-thiol (3)S-acetyl-Propargyl-PEG4 (2)90-98>90 (used crude)
3Boc-NH-PEG4-OTs (5)Boc-NH-PEG4-OH (4)80-90>95
4This compound (6)3 and 5 60-75>98
Characterization Data for this compound (6)
  • Molecular Formula: C₂₇H₅₁NO₁₀S

  • Molecular Weight: 581.76 g/mol

  • Appearance: Colorless to pale yellow oil

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.10 (br s, 1H, NH-Boc)

    • δ 4.18 (d, J = 2.4 Hz, 2H, -O-CH₂-C≡CH)

    • δ 3.70-3.55 (m, 28H, PEG -CH₂-CH₂-O-)

    • δ 3.35 (q, J = 6.4 Hz, 2H, -CH₂-NH-Boc)

    • δ 2.78 (t, J = 6.8 Hz, 2H, -S-CH₂-)

    • δ 2.70 (t, J = 6.8 Hz, 2H, -CH₂-S-)

    • δ 2.42 (t, J = 2.4 Hz, 1H, -C≡CH)

    • δ 1.44 (s, 9H, Boc -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 156.1, 79.5, 79.2, 74.8, 70.6, 70.5, 70.4, 70.3, 70.2, 70.1, 69.2, 58.6, 40.4, 32.2, 31.9, 28.5

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₂₇H₅₁NO₁₀SNa [M+Na]⁺: 604.31

    • m/z found: 604.33

Conclusion

The synthesis pathway detailed in this guide provides a reliable and reproducible method for obtaining high-purity this compound. The protocols are based on well-established chemical transformations and utilize readily available starting materials. This technical guide serves as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug discovery, facilitating the development of novel bioconjugates with enhanced therapeutic potential.

References

Propargyl-PEG4-S-PEG4-Boc: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG4-S-PEG4-Boc, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for optimizing experimental design, formulation, and ultimately, the efficacy and safety of novel drug candidates.

Core Concepts and Molecular Structure

This compound is a heterobifunctional linker composed of a propargyl group for click chemistry, two polyethylene (B3416737) glycol (PEG) units to enhance solubility and provide a flexible spacer, a thioether linkage, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent conjugation.

Solubility Profile

The solubility of a linker molecule is a crucial parameter that influences its handling, formulation, and biological availability. While specific quantitative data for this compound across a wide range of solvents is not extensively published, available information and the properties of its constituent parts provide valuable insights.

Quantitative Solubility Data

SolventReported SolubilityNotes
Dimethyl Sulfoxide (B87167) (DMSO)10 mM[1]A common solvent for initial stock solutions.
Dichloromethane (DCM)Likely SolubleInferred from the solubility of similar PEGylated compounds.
Dimethylformamide (DMF)Likely SolubleInferred from the solubility of similar PEGylated compounds.
WaterPoorly SolubleThe presence of the hydrophobic Boc and propargyl groups, along with the thioether linkage, likely limits aqueous solubility.

Factors Influencing Solubility:

  • Polyethylene Glycol (PEG) Chains: The two PEG4 units significantly contribute to the molecule's solubility in organic solvents and can impart some degree of aqueous solubility. PEG linkers are known for their ability to form hydrogen bonds with water, creating a hydrated shell that can prevent aggregation.

  • Boc Protecting Group: The bulky and hydrophobic tert-butyloxycarbonyl (Boc) group reduces aqueous solubility.

  • Propargyl Group: The terminal alkyne is relatively nonpolar, contributing to lower solubility in aqueous media.

  • Thioether Linkage: The sulfide (B99878) linkage is generally less polar than an ether linkage, which may slightly decrease water solubility.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in multi-step synthetic procedures and biological assays. Degradation of the linker can lead to impurities and a loss of functional activity.

Key Stability Considerations:

  • pH Stability:

    • Acidic Conditions: The Boc protecting group is labile under acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) will deprotect the amine, yielding a primary amine. This is a standard procedure for enabling further conjugation reactions.

    • Basic Conditions: The thioether linkage is generally stable to a wide range of pH values. The ester-like nature of the Boc group also confers stability against basic hydrolysis.

  • Temperature Stability:

    • For long-term storage, it is recommended to keep the compound at -20°C. Like many complex organic molecules, elevated temperatures can lead to gradual degradation.

  • Oxidative Stability:

    • The thioether (sulfide) linkage is susceptible to oxidation. Strong oxidizing agents can convert the sulfide to a sulfoxide or a sulfone, which would alter the physicochemical properties of the linker. Care should be taken to avoid unnecessary exposure to oxidizing conditions.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound. These protocols are based on standard practices for characterizing PEGylated compounds and PROTAC linkers.

1. Experimental Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound in a given solvent.

  • Materials:

    • This compound

    • Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)

    • Vials with screw caps

    • Orbital shaker or rotator

    • Centrifuge

    • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer)

  • Procedure:

    • Add an excess amount of this compound to a vial containing a known volume of the test solvent.

    • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the suspension to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

    • The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

2. Stability Assessment in Aqueous Buffers

This protocol assesses the stability of the compound under different pH conditions over time.

  • Materials:

    • This compound

    • Aqueous buffers of different pH values (e.g., pH 4, 7.4, 9)

    • Incubator or water bath

    • HPLC system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Spike the stock solution into the different pH buffers to a final concentration (e.g., 10 µM), ensuring the final concentration of the organic solvent is low (e.g., <1%).

    • Incubate the samples at a constant temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., acetonitrile) to precipitate buffer salts.

    • Centrifuge the samples and analyze the supernatant by HPLC.

    • Monitor the peak area of the parent compound over time to determine the degradation rate. The appearance of new peaks may indicate the formation of degradation products.

Visualizing Key Processes

Boc Deprotection Workflow

The following diagram illustrates the typical workflow for the acid-catalyzed deprotection of the Boc group, a crucial step for preparing the linker for conjugation.

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Isolation cluster_product Final Product Propargyl_PEG4_S_PEG4_Boc This compound (in organic solvent, e.g., DCM) Add_Acid Add Acid (e.g., Trifluoroacetic Acid - TFA) Propargyl_PEG4_S_PEG4_Boc->Add_Acid 1. Deprotection Neutralization Neutralization (e.g., with a weak base) Add_Acid->Neutralization 2. Quenching Purification Purification (e.g., Chromatography) Neutralization->Purification 3. Isolation Deprotected_Linker Propargyl-PEG4-S-PEG4-NH2 (Ready for conjugation) Purification->Deprotected_Linker 4. Final Product

Caption: Workflow for the deprotection of the Boc group.

Potential Degradation Pathway

This diagram illustrates a potential degradation pathway for this compound, focusing on the two most labile functionalities.

Degradation_Pathway cluster_degradation Degradation Products Intact_Molecule This compound Acid_Cleavage Boc Deprotection (Propargyl-PEG4-S-PEG4-NH2) Intact_Molecule->Acid_Cleavage Acidic Conditions Oxidation Sulfide Oxidation (Sulfoxide or Sulfone) Intact_Molecule->Oxidation Oxidizing Agents

Caption: Potential degradation pathways for the linker.

Conclusion

This compound is a versatile linker with a solubility profile that favors organic solvents, a characteristic largely influenced by its PEG content and terminal functional groups. Its stability is robust under neutral and basic conditions, while the Boc group provides a readily cleavable protecting group under acidic conditions, enabling controlled, sequential conjugation. The primary stability concern is the potential for oxidation of the thioether linkage. The experimental protocols provided herein offer a framework for researchers to thoroughly characterize the solubility and stability of this and similar molecules, ensuring the reliability and reproducibility of their research and development efforts.

References

Propargyl-PEG4-S-PEG4-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis applications, and experimental workflows associated with Propargyl-PEG4-S-PEG4-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C₂₆H₄₈O₁₀S
Molecular Weight 552.72 g/mol

Application in PROTAC Synthesis

This compound is a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. Its structure is designed for use in "click chemistry," a method known for its high efficiency and specificity.[1] The terminal alkyne group on the propargyl end allows for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a molecule containing an azide (B81097) group. The Boc-protected amine on the other end can be deprotected to react with a carboxylic acid or other electrophilic groups. This bifunctionality enables the precise linking of a target protein ligand with an E3 ligase ligand, the two key components of a PROTAC molecule.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a PROTAC using this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This protocol is a synthesis of best practices and may require optimization for specific substrates.

Objective: To conjugate an azide-functionalized E3 ligase ligand to the alkyne terminus of this compound.

Materials:

  • This compound

  • Azide-functionalized E3 ligase ligand

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Degassed, anhydrous solvent (e.g., DMSO, DMF, or a mixture of t-BuOH and water)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stir plate and stir bar

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen anhydrous solvent.

    • Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in the same solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA or TBTA in the reaction solvent.

  • Reaction Setup:

    • In a clean, dry reaction vessel, add the desired amount of the azide-functionalized E3 ligase ligand from its stock solution.

    • Add 1.1 to 1.2 equivalents of the this compound stock solution to the reaction vessel.

    • Add the reaction solvent to achieve a final concentration of approximately 1-10 mM of the limiting reagent.

    • Add 1 equivalent of the THPTA or TBTA stock solution.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes.

  • Reaction Initiation and Monitoring:

    • Add 0.1 equivalents of the CuSO₄ stock solution to the reaction mixture.

    • Initiate the reaction by adding 1 equivalent of the freshly prepared sodium ascorbate stock solution.

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired PROTAC intermediate.

    • Characterize the purified product by analytical HPLC, high-resolution mass spectrometry (HRMS), and NMR spectroscopy to confirm its identity and purity.

Visualized Workflows

The following diagrams illustrate the key processes in which this compound is utilized.

PROTAC_Development_Workflow PROTAC Drug Discovery and Development Workflow Target_Selection Target Protein Selection Ligand_Design Ligand Design & Synthesis (POI & E3 Ligase) Target_Selection->Ligand_Design PROTAC_Synthesis PROTAC Synthesis (Click Chemistry) Ligand_Design->PROTAC_Synthesis Linker_Selection Linker Selection (e.g., this compound) Linker_Selection->PROTAC_Synthesis In_Vitro_Assays In Vitro Evaluation (Binding, Degradation, Selectivity) PROTAC_Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) In_Vitro_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vitro_Assays->Lead_Optimization In_Vivo_Studies->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Clinical_Development Clinical Development Lead_Optimization->Clinical_Development

Caption: A high-level overview of the PROTAC drug discovery and development process.

PROTAC_Synthesis_Workflow Experimental Workflow for PROTAC Synthesis via CuAAC Reagent_Prep Reagent Preparation (Ligands, Linker, Catalysts) Reaction_Setup Reaction Setup (Degassing) Reagent_Prep->Reaction_Setup Reaction_Execution Reaction Execution (Cu(I) Catalysis) Reaction_Setup->Reaction_Execution Monitoring Reaction Monitoring (LC-MS, TLC) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Preparative HPLC) Workup->Purification Characterization Characterization (HRMS, NMR) Purification->Characterization Final_PROTAC Purified PROTAC Molecule Characterization->Final_PROTAC

Caption: A detailed workflow for the chemical synthesis of a PROTAC molecule.

References

A Deep Dive into Click Chemistry with PEGylated Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic combination of click chemistry and Poly(ethylene glycol) (PEG)ylation offers a powerful toolkit for the precise construction of advanced therapeutics and research agents. This in-depth technical guide explores the core principles of this synergistic approach, providing detailed experimental protocols, quantitative data, and visual representations of key processes to facilitate its application in the laboratory.

The conjugation of PEG to molecules, a process known as PEGylation, is a well-established strategy to enhance the therapeutic properties of drugs, including improved solubility, extended circulation half-life, and reduced immunogenicity.[1][2] Click chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility, provides a robust method for attaching PEG chains to biomolecules with exceptional control.[3][4] This guide will focus on the two most prominent click chemistry reactions used in conjunction with PEGylation: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Core Principles: A Tale of Two Clicks

At the heart of this methodology are the functionalized PEG molecules, typically bearing either an azide (B81097) (-N₃) or an alkyne (-C≡CH) group. These "clickable" PEGs can then be covalently linked to a target molecule that has been modified to contain the complementary functional group.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between an azide and a terminal alkyne. This reaction is characterized by its high yields and tolerance of a wide range of functional groups and solvents, including aqueous environments.[4][5][6] However, the requirement of a copper catalyst can be a drawback for in vivo applications due to potential cytotoxicity.[7]

Caption: Diagram illustrating the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Biocompatible Alternative

To overcome the toxicity concerns associated with copper, the SPAAC reaction was developed. This bioorthogonal reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[8][9] This makes SPAAC an ideal choice for in vivo bioconjugation and the modification of sensitive biological systems.[8]

Caption: Diagram of the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

Quantitative Insights: Reaction Kinetics and Pharmacokinetics

The efficiency and outcome of PEGylation via click chemistry can be quantified through reaction kinetics and the resulting pharmacokinetic profiles of the conjugated molecules.

Reaction Kinetics

The rate of a click reaction is a critical parameter, especially for in vivo applications where rapid conjugation is desirable. SPAAC reaction rates can be influenced by the choice of cyclooctyne, the solvent, pH, and the presence of a PEG linker.[10][11]

Click Reaction TypeReactantsRate Constant (M⁻¹s⁻¹)Reference
CuAACAzide + Terminal Alkyne10 to 10⁴[12]
SPAACAzide + DBCO-functionalized antibody0.18 - 0.37[10]
SPAACAzide + DBCO-PEG5-functionalized antibodyIncreased by 31 ± 16% compared to non-PEGylated[10][11]

Table 1: Representative reaction rate constants for CuAAC and SPAAC reactions. The presence of a PEG linker in SPAAC has been shown to enhance reaction rates.

Pharmacokinetics of PEGylated Interferon β-1b via CuAAC

A key application of this technology is the site-specific PEGylation of therapeutic proteins to improve their pharmacokinetic profiles. A study by Panowski et al. (2012) demonstrated the impact of different PEG sizes on the pharmacokinetic parameters of interferon β-1b (IFNb) when conjugated via CuAAC.[8]

PEG Size (kDa)Elimination Half-Life (t½, hours)Area Under the Curve (AUC, ng·h/mL)
Unmodified IFNb1.5 ± 0.2160 ± 20
1010.1 ± 1.12,800 ± 300
2018.2 ± 2.08,900 ± 900
3025.1 ± 2.515,000 ± 1,500
40 (linear)29.3 ± 3.021,000 ± 2,100
40 (branched)33.4 ± 3.525,000 ± 2,500

Table 2: Pharmacokinetic parameters of unmodified and PEGylated interferon β-1b in rats following a single intravenous dose. Data from Panowski et al. (2012).[8]

As the size of the PEG chain increases, both the elimination half-life and the total drug exposure (AUC) are significantly enhanced.[8] This leads to a more sustained therapeutic effect and allows for less frequent dosing.

In Vivo Efficacy: The Impact of PEG Size

The improved pharmacokinetics of PEGylated proteins translate directly to enhanced in vivo efficacy. In a Daudi tumor xenograft model, a 40 kDa branched PEG-IFNb conjugate demonstrated significantly greater tumor growth inhibition compared to smaller PEG conjugates and unPEGylated IFNb, even at a lower dosing frequency.[8]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the PEGylation of a protein using both CuAAC and SPAAC. Optimization of specific reaction conditions is often necessary for each unique protein and PEG reagent.

General Experimental Workflow

Caption: A generalized workflow for the PEGylation of a protein using click chemistry.

Detailed Protocol: CuAAC PEGylation of Interferon β-1b

This protocol is adapted from the work of Panowski et al. (2012) for the site-specific PEGylation of interferon β-1b (IFNb) containing an N-terminal azidohomoalanine (Aha).[8]

Materials:

  • Aha-containing IFNb

  • Propargyl-activated PEG (e.g., 10, 20, 30, or 40 kDa)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Dithiothreitol (DTT)

  • Sodium dodecyl sulfate (SDS)

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve Aha-containing IFNb in the reaction buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the propargyl-activated PEG in the reaction buffer. The molar ratio of PEG-alkyne to IFNb is typically 2:1.[8]

    • Prepare stock solutions of TBTA, CuSO₄, and DTT.

  • Reaction Setup:

    • In a reaction vessel, combine the IFNb solution with the propargyl-activated PEG solution.

    • Add SDS to the mixture to a final concentration that aids in protein solubility and prevents aggregation.

    • Add TBTA, which acts as a ligand to stabilize the Cu(I) catalyst.

  • Initiate the Reaction:

    • Initiate the click reaction by adding CuSO₄ and DTT. DTT reduces Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Incubate the reaction mixture at room temperature with gentle agitation for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by SDS-PAGE.

  • Purification:

    • Purify the PEGylated IFNb from unreacted components using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, mass spectrometry (e.g., MALDI-TOF), and HPLC.[13][14][15]

Detailed Protocol: SPAAC PEGylation of a Protein

This protocol provides a general procedure for conjugating an azide-modified protein with a DBCO-functionalized PEG.

Materials:

  • Azide-modified protein

  • DBCO-PEG reagent

  • Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the azide-modified protein in the reaction buffer.

    • Dissolve the DBCO-PEG reagent in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Reaction Setup:

    • Add the DBCO-PEG stock solution to the protein solution. A molar excess of the DBCO-PEG reagent (e.g., 5-20 fold) is typically used to ensure complete reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction progress can be monitored by SDS-PAGE.

  • Purification:

    • Remove excess DBCO-PEG reagent and purify the PEGylated protein using dialysis, size-exclusion chromatography, or affinity chromatography.

  • Characterization:

    • Analyze the purified conjugate by SDS-PAGE to observe the shift in molecular weight and by mass spectrometry to confirm the covalent modification.

Signaling Pathway: Interferon β

The biological effects of interferon β are mediated through its interaction with specific cell surface receptors, which triggers an intracellular signaling cascade. Understanding this pathway is crucial for developing and evaluating PEGylated IFNb therapeutics.

Interferon β binds to the type I interferon receptor, which is composed of two subunits, IFNAR1 and IFNAR2.[5][9] This binding event activates the Janus kinase (JAK) family of tyrosine kinases, specifically JAK1 and TYK2.[5] These kinases then phosphorylate STAT1 and STAT2 (Signal Transducer and Activator of Transcription) proteins.[5] The phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with IRF9 (Interferon Regulatory Factor 9) to form a complex known as ISGF3 (Interferon-Stimulated Gene Factor 3).[9] This complex translocates to the nucleus and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, leading to the transcription of hundreds of interferon-stimulated genes (ISGs).[9] These ISGs are responsible for the antiviral, antiproliferative, and immunomodulatory effects of interferon β.

Caption: The JAK-STAT signaling pathway activated by interferon β.

Conclusion

The convergence of click chemistry and PEGylation represents a significant advancement in the field of bioconjugation, offering unparalleled precision and efficiency in the design of novel therapeutics and research tools. By providing a robust and versatile method for attaching PEG chains to molecules of interest, this powerful combination enables the fine-tuning of pharmacokinetic properties, leading to enhanced in vivo efficacy. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical methodologies to empower researchers to harness the full potential of click chemistry with PEGylated compounds in their drug development and scientific endeavors.

References

An In-depth Technical Guide to Propargyl-PEG4-S-PEG4-Boc for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This technical guide focuses on a specific, commercially available PROTAC linker: Propargyl-PEG4-S-PEG4-Boc . This linker features a polyethylene (B3416737) glycol (PEG) chain, a propargyl group for "click chemistry" conjugation, and a Boc-protected amine for sequential synthesis, making it a versatile tool in the construction of novel protein degraders.

Core Concepts of this compound in PROTAC Design

The unique structure of this compound offers several advantages in the rational design of PROTACs:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chains can improve the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their development as therapeutic agents. The flexibility of the PEG linker can also allow the PROTAC to adopt conformations that mask polar surface area, potentially improving cell membrane permeability.

  • Modular and Efficient Synthesis: The presence of two distinct functional groups, a propargyl group (an alkyne) and a Boc-protected amine, allows for a modular and efficient synthetic strategy. The propargyl group can be readily coupled to an azide-functionalized ligand (either for the POI or the E3 ligase) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The Boc-protected amine, after deprotection, can be acylated with a carboxylic acid-functionalized binding moiety. This orthogonality enables the convergent synthesis of PROTAC libraries.

  • Precise Linker Length and Flexibility: The defined length of the PEG chains provides a specific spatial separation between the two ligands, which is a critical parameter for the formation of a stable and productive ternary complex. The inherent flexibility of the PEG backbone can accommodate the conformational adjustments required for optimal protein-protein interactions between the POI and the E3 ligase.

Hypothetical Application: A BRD4-Targeting PROTAC

To illustrate the application of the this compound linker, we will consider the design of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and a high-value target in oncology due to its role in regulating the transcription of oncogenes such as c-Myc.

Quantitative Data

The following tables summarize hypothetical, yet representative, quantitative data for a BRD4-targeting PROTAC, "BRD4-Degrader-1," synthesized using the this compound linker. These values are based on typical data observed for potent BRD4 degraders.

Table 1: In Vitro Degradation of BRD4 by BRD4-Degrader-1

Cell LineDC50 (nM)Dmax (%)Time Point (hours)
HeLa15>9524
MDA-MB-23125>9024
THP-110>9518
  • DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.

  • Dmax: The maximal level of protein degradation achieved.

Table 2: Cellular Permeability of BRD4-Degrader-1

AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
PAMPA2.5N/A
Caco-2 (A to B)1.82.1
Caco-2 (B to A)3.8
  • PAMPA (Parallel Artificial Membrane Permeability Assay): Measures passive diffusion across an artificial lipid membrane.

  • Caco-2 Assay: Uses a monolayer of human intestinal cells to model in vivo absorption, including both passive diffusion and active transport. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical BRD4-Degrader-1 using this compound

This protocol describes a modular approach for synthesizing a BRD4-targeting PROTAC.

Materials:

  • JQ1-acid (a known BRD4 ligand)

  • Pomalidomide-azide (a known Cereblon E3 ligase ligand)

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate

  • Sodium ascorbate (B8700270)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF, DCM, t-butanol, water

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Procedure:

  • Step 1: Click Chemistry Reaction.

    • Dissolve Pomalidomide-azide (1.0 eq) and this compound (1.1 eq) in a 3:1 mixture of t-butanol and water.

    • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with DCM.

    • Purify the crude product by flash chromatography to obtain the Pomalidomide-linker intermediate.

  • Step 2: Boc Deprotection.

    • Dissolve the Pomalidomide-linker intermediate in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 2 hours.

    • Monitor deprotection by LC-MS.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.

  • Step 3: Amide Coupling.

    • Dissolve JQ1-acid (1.0 eq), the deprotected amine intermediate (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours under a nitrogen atmosphere.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the final product by HRMS and NMR.

Protocol 2: Western Blot Analysis of BRD4 Degradation

This protocol details the quantification of BRD4 protein levels in cells following treatment with the PROTAC.

Materials:

  • Human cancer cell line (e.g., HeLa, MDA-MB-231)

  • BRD4-Degrader-1 stock solution in DMSO

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of BRD4-Degrader-1 (e.g., 1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the BRD4 and c-Myc signals to the loading control (GAPDH).

    • Calculate the percentage of protein degradation relative to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism POI Protein of Interest (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

BRD4_cMyc_Pathway BRD4 BRD4 cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Binds to promoter Degradation Degradation Acetyl_Histones Acetylated Histones Acetyl_Histones->cMyc_Gene Recruits transcriptional machinery cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Survival cMyc_Protein->Cell_Proliferation Promotes PROTAC BRD4 PROTAC PROTAC->BRD4 Induces degradation

Caption: Simplified BRD4/c-Myc signaling pathway and PROTAC intervention.

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection & Analysis A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Signal Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western Blot analysis.

Conclusion

The this compound linker is a valuable chemical tool for the synthesis of PROTACs. Its PEG structure offers favorable physicochemical properties, while its orthogonal functional groups enable efficient and modular PROTAC assembly. Although specific examples of its use in published, peer-reviewed literature are not yet widely available, its properties make it well-suited for the development of novel protein degraders. The provided hypothetical data and protocols for a BRD4-targeting PROTAC serve as a guide for researchers entering this exciting field, illustrating the experimental workflow from synthesis to cellular characterization. As the field of targeted protein degradation continues to expand, versatile linkers like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

The Architect's Blueprint: A Technical Guide to PROTAC Design with Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to an event-driven mechanism of action.[1][2] These heterobifunctional molecules are ingeniously designed to hijack the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that covalently connects these two moieties.[3][4] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[3][5] While the warhead and anchor determine the target and the recruited E3 ligase, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and physicochemical properties.[4][6] This in-depth technical guide explores the fundamental principles of PROTAC design, with a particular focus on the rational design of heterobifunctional linkers.

The PROTAC Signaling Pathway: A Catalytic Cycle of Degradation

The mechanism of action of PROTACs is a catalytic process that leverages the cell's natural protein degradation machinery. The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity.[3] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation. Once the target protein is polyubiquitinated, it is recognized and degraded by the proteasome, and the PROTAC molecule is released to initiate another cycle of degradation.[5]

PROTAC_Signaling_Pathway cluster_UPS Ubiquitin-Proteasome System (UPS) PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E2 E2 Conjugating Enzyme Ternary_Complex->PROTAC Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E1->E2 Transfers Ub E2->E3_Ligase Loads Ub Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Experimental_Workflow Design PROTAC Design & Synthesis Biochem_Assays Biochemical Assays Binary Binding (SPR/ITC) Ternary Complex Formation (TR-FRET/SPR) Design->Biochem_Assays Cellular_Assays Cellular Assays Protein Degradation (Western Blot) Cell Viability/Proliferation Biochem_Assays->Cellular_Assays Optimization Linker Optimization Cellular_Assays->Optimization Iterative Process Optimization->Design Refine Design Lead_Candidate Lead PROTAC Candidate Optimization->Lead_Candidate Optimized In_Vivo In Vivo Studies Lead_Candidate->In_Vivo Linker_Optimization_Logic Start Initial PROTAC (Non-optimal linker) Assess_Deg Assess Degradation (DC50, Dmax) Start->Assess_Deg Low_Potency Low Potency? Assess_Deg->Low_Potency Vary_Length Vary Linker Length Low_Potency->Vary_Length Yes Assess_Perm Assess Permeability & Solubility Low_Potency->Assess_Perm No Vary_Length->Assess_Deg Poor_PK Poor PK? Assess_Perm->Poor_PK Modify_Comp Modify Linker Composition (PEG, Rigid Groups) Poor_PK->Modify_Comp Yes Check_Attachment Check Attachment Points Poor_PK->Check_Attachment No Optimal Optimal PROTAC Poor_PK->Optimal No, Potent & Permeable Modify_Comp->Assess_Deg Check_Attachment->Vary_Length

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is crucial for the subsequent polyubiquitination of the POI, marking it for degradation by the proteasome.[3]

The linker is a critical determinant of PROTAC efficacy, influencing not only the stability and geometry of the ternary complex but also the physicochemical properties of the molecule, such as solubility and cell permeability.[4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[5] The length and flexibility of the PEG chain are key parameters for optimizing the ternary complex formation to enable efficient ubiquitination.[2]

The Propargyl-PEG4-S-PEG4-Boc linker is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. It features two distinct reactive handles:

  • A terminal propargyl group (an alkyne) that allows for covalent linkage to an azide-functionalized molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a highly efficient and specific "click chemistry" reaction.[5]

  • A tert-butyloxycarbonyl (Boc)-protected amine , which, after deprotection, provides a primary amine for amide bond formation with a carboxylic acid-functionalized molecule.

This dual functionality allows for a directed and modular assembly of the final PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic mechanism of action for a PROTAC molecule.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC PROTAC->PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Recruitment PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic workflow from initial design and synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation A1 Step 1a: Boc Deprotection A2 Step 1b: First Coupling (Amide Bond) A1->A2 B1 Step 2: Second Coupling (Click Chemistry) A2->B1 C1 Purification (HPLC) B1->C1 D1 Characterization (LC-MS, NMR) C1->D1 E1 In Vitro Binding Assays D1->E1 Synthesized PROTAC F1 Cellular Permeability Assays E1->F1 G1 Target Degradation (Western Blot/MS) F1->G1 H1 Functional Assays G1->H1

Caption: Overall workflow for PROTAC synthesis and subsequent biological testing.

Modular PROTAC Synthesis Strategy

The this compound linker is designed for a modular approach, allowing for the synthesis of a PROTAC library by combining different POI and E3 ligase ligands. The synthesis can proceed in two logical directions, either by first attaching the linker to the POI ligand or the E3 ligase ligand.

Synthesis_Strategy cluster_pathway Synthetic Pathway Linker This compound Linker Propargyl Boc-Amine Intermediate POI-Linker Intermediate Linker:boc->Intermediate 1. Boc Deprotection 2. Amide Coupling POI_COOH POI Ligand (with -COOH) POI_COOH->Intermediate E3_N3 E3 Ligase Ligand (with -N3) Final_PROTAC Final PROTAC E3_N3->Final_PROTAC Intermediate->Final_PROTAC 3. Click Chemistry (CuAAC)

Caption: Logical flow of PROTAC assembly using the bifunctional linker.

Experimental Protocols

This section provides a representative protocol for the synthesis of a PROTAC utilizing the this compound linker. This protocol assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand has been functionalized with an azide (B81097) group.

Part 1: Synthesis of POI-Linker Intermediate

This part involves the deprotection of the Boc group on the linker, followed by an amide coupling reaction with the POI ligand.

Step 1.1: Boc Deprotection of this compound

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, rotary evaporator

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, carefully neutralize the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine linker (Propargyl-PEG4-S-PEG4-NH₂). The product is often obtained as a TFA salt if the neutralization step is omitted, which can be used directly in the subsequent coupling step.

Step 1.2: Amide Coupling of Deprotected Linker to POI Ligand

  • Materials:

    • Deprotected linker from Step 1.1 (1.0 eq)

    • POI ligand with a carboxylic acid (POI-COOH, 1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • HATU (1.2 eq) or HBTU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Ethyl acetate (B1210297), water, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • Dissolve the POI-COOH (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the deprotected linker (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker intermediate.

Part 2: Synthesis of the Final PROTAC via Click Chemistry

This step involves the CuAAC reaction between the alkyne-functionalized POI-Linker intermediate and the azide-functionalized E3 ligase ligand.

  • Materials:

    • POI-Linker intermediate (1.0 eq)

    • E3 ligase ligand with an azide (E3-N₃, 1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent system (e.g., t-BuOH/H₂O 1:1 or DMF)

    • Preparative HPLC system

  • Protocol:

    • Dissolve the POI-Linker intermediate (1.0 eq) and E3-N₃ (1.1 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

    • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.2 eq) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture can be filtered and purified directly by preparative reverse-phase HPLC to yield the final PROTAC molecule.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Data Presentation

The following tables summarize the expected data for the synthesis and characterization of a representative PROTAC using the described protocol.

Table 1: Summary of Reaction Conditions and Yields

StepReaction TypeKey ReagentsSolventTime (h)Temp (°C)Typical Yield (%)
1.1 Boc DeprotectionTFA, DCMDCM0.5 - 10 to RT>95% (crude)
1.2 Amide CouplingPOI-COOH, HATU, DIPEADMF4 - 12RT60 - 85%
2 Click ChemistryE3-N₃, CuSO₄, NaAsct-BuOH/H₂O12 - 24RT55 - 90%

Table 2: Characterization of the Final PROTAC

Analysis MethodExpected ResultPurpose
LC-MS Single major peak with correct m/zConfirm product formation and assess purity
¹H NMR, ¹³C NMR Peaks corresponding to the POI ligand, the PEG linker, the triazole ring, and the E3 ligase ligandConfirm the chemical structure of the final PROTAC
HRMS Accurate mass corresponding to the calculated molecular formula of the final PROTACConfirm elemental composition
RP-HPLC Purity >95%Quantify the purity of the final compound

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may vary depending on the specific properties of the POI and E3 ligase ligands and should be optimized accordingly. All experiments should be conducted by qualified personnel in a properly equipped laboratory.

References

Application Notes and Protocols for Propargyl-PEG4-S-PEG4-Boc in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Boc is a heterobifunctional linker molecule designed for use in bioconjugation and the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal propargyl group (an alkyne) for participation in click chemistry reactions, and a tert-butyloxycarbonyl (Boc)-protected amine. The two functional ends are separated by a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[][4]

This document provides detailed application notes and experimental protocols for the effective use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Core Principles and Applications

The primary utility of this compound lies in its ability to covalently link two different molecular entities in a controlled, stepwise manner. The alkyne group allows for the highly specific and efficient formation of a stable triazole linkage with an azide-containing molecule through CuAAC.[5][6] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine, which can then be conjugated to a second molecule, typically through amide bond formation with a carboxylic acid.

Key Applications:

  • PROTAC Synthesis: This linker is particularly well-suited for the synthesis of PROTACs, where it can connect a protein-of-interest (POI) binding ligand to an E3 ligase ligand.[1][7] The length and flexibility of the PEG linker are critical for optimal ternary complex formation and subsequent protein degradation.[4][8]

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, leveraging the targeting capabilities of the antibody to deliver the drug specifically to cancer cells.

  • Bioconjugation: It is a versatile tool for linking various biomolecules, such as peptides, proteins, and oligonucleotides, to other molecules or surfaces for a wide range of applications in research and diagnostics.[5]

Data Presentation

While specific quantitative data for this compound is not extensively published, the following tables summarize typical reaction conditions and expected outcomes for the key chemical transformations involving this linker, based on data for similar PEGylated linkers and standard protocols.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterConditionNotes
Solvent Aqueous buffers (e.g., PBS), organic solvents (e.g., DMSO, DMF, DCM), or mixtures.The choice of solvent depends on the solubility of the reactants.
Copper (I) Source CuSO₄ with a reducing agent (e.g., sodium ascorbate), or a Cu(I) salt (e.g., CuBr).The use of a ligand like TBTA can stabilize the Cu(I) catalyst.[9]
Reactant Molar Ratio Near-equimolar amounts of alkyne and azide. A slight excess of one reactant may be used to drive the reaction to completion.For bioconjugation, a molar excess of the smaller molecule is often used.
Temperature Room temperature to 40°C.Mild temperatures are generally sufficient.[10]
Reaction Time 1 to 48 hours.Reaction progress should be monitored by TLC, LC-MS, or other appropriate analytical techniques.[10]
Typical Yield >80%High yields are a hallmark of click chemistry.[10]

Table 2: Representative Conditions for Boc Deprotection

Reagent/SolventTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)0 to Room Temp0.5 - 2>95A very common and efficient method.[11]
4M HCl in DioxaneRoom Temp0.5 - 2HighAnother standard and effective procedure.[11]
Oxalyl chloride in MethanolRoom Temp1 - 4up to 90A milder alternative for substrates with acid-labile groups.[12]

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule.

Materials:

  • This compound

  • Azide-containing molecule of interest

  • Copper (II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., DMSO/water mixture)

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • Reactant Preparation:

    • Dissolve this compound and the azide-containing molecule in the chosen solvent system.

    • Prepare stock solutions of CuSO₄ and sodium ascorbate in deionized water. If using TBTA, prepare a stock solution in a compatible organic solvent like DMSO.

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of this compound and the azide-containing molecule.

    • If using TBTA, add it to the reaction mixture.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of Click Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution. A color change is often observed upon addition of the copper catalyst.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40°C).

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by an appropriate analytical method (e.g., TLC, LC-MS).

    • Once the reaction is complete, the product can be purified by standard chromatographic techniques (e.g., column chromatography, HPLC) to remove the copper catalyst and any unreacted starting materials.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM in a reaction vessel.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 20-50% TFA in DCM to the reaction mixture.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

  • Further Use:

    • The resulting amine-containing molecule can be used directly in the next synthetic step, such as an amide coupling reaction.

Mandatory Visualizations

G cluster_0 Step 1: CuAAC Reaction cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling This compound This compound Triazole-Linked Intermediate Triazole-Linked Intermediate This compound->Triazole-Linked Intermediate Azide-Molecule Azide-Molecule Azide-Molecule->Triazole-Linked Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Triazole-Linked Intermediate Deprotected Intermediate Deprotected Intermediate Triazole-Linked Intermediate->Deprotected Intermediate Acid Acid Acid->Deprotected Intermediate Final Conjugate Final Conjugate Deprotected Intermediate->Final Conjugate Carboxylic-Acid-Molecule Carboxylic-Acid-Molecule Carboxylic-Acid-Molecule->Final Conjugate

Caption: General workflow for bioconjugation using this compound.

G start Start dissolve Dissolve Propargyl-PEG-Boc and Azide-Molecule in Solvent start->dissolve degas Degas Reaction Mixture (N2 or Ar) dissolve->degas add_reagents Add Sodium Ascorbate and CuSO4 degas->add_reagents react Stir at Room Temperature (1-48h) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete purify Purify Product (Chromatography) monitor->purify Complete

Caption: Experimental workflow for the CuAAC click chemistry step.

G start Start dissolve Dissolve Boc-Protected Intermediate in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Slowly Add TFA in DCM cool->add_tfa react Stir at 0°C to RT (0.5-2h) add_tfa->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Neutralize, Extract, and Dry monitor->workup Complete final_product Obtain Deprotected Amine Product workup->final_product

Caption: Experimental workflow for the Boc deprotection step.

References

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Propargyl-PEG4-S-PEG4-Boc in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This bifunctional, PEG-based linker is primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[1][2] The terminal alkyne group allows for efficient conjugation to an azide-modified molecule via the CuAAC "click" reaction, while the Boc-protected amine enables subsequent conjugation following deprotection.[3][4]

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility.[5][] It proceeds under mild conditions, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[7] The inclusion of PEG chains in the linker can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5]

Key Features of CuAAC Reactions:
  • High Selectivity: The azide (B81097) and alkyne groups are bioorthogonal, meaning they react specifically with each other without cross-reacting with other functional groups present in biological molecules.[8]

  • High Efficiency: CuAAC reactions typically proceed with high to quantitative yields, simplifying purification.[8]

  • Mild Reaction Conditions: The reaction can be performed in a variety of solvents, including aqueous solutions, over a range of temperatures.[7]

Experimental Protocols

This section details the protocols for the CuAAC reaction using this compound and the subsequent deprotection of the Boc group to liberate the terminal amine for further conjugation.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule (e.g., a ligand for a target protein or E3 ligase).

Materials and Reagents:

  • This compound

  • Azide-containing molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a Cu(I)-stabilizing ligand

  • Solvent: A variety of solvents can be used, such as a mixture of t-butanol and water, DMF, or DMSO. The choice of solvent will depend on the solubility of the reactants.

  • Nitrogen or Argon gas for deoxygenation

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all reagents in the chosen solvent. For example:

      • This compound (10 mM)

      • Azide-containing molecule (12 mM, 1.2 equivalents)

      • CuSO₄·5H₂O (50 mM in water)

      • Sodium ascorbate (1 M in water, freshly prepared)

      • THPTA (100 mM in water)

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the reaction solvent.

    • Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Addition of Catalytic System:

    • In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ stock solution (e.g., 0.1 equivalents) with the THPTA stock solution (e.g., 0.5 equivalents, maintaining a 5:1 ligand to copper ratio).[9][10]

    • Add the copper-ligand complex to the deoxygenated reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1-2 equivalents).

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature. The reaction time can vary from 1 to 24 hours.

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified. Common methods include:

      • Precipitation: If the product is a large molecule, it may be precipitated from the reaction mixture.

      • Column Chromatography: Silica gel chromatography is often used to purify small molecule conjugates.

      • Dialysis: For high molecular weight bioconjugates, dialysis can be used to remove the catalyst and unreacted reagents.

Protocol 2: Boc Deprotection of the CuAAC Product

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free amine, which can then be used for subsequent amide bond formation.

Materials and Reagents:

  • Boc-protected CuAAC product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triethylsilane (TES) or thioanisole) to prevent side reactions from the tert-butyl cation.[11]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected CuAAC product in DCM.

    • If the substrate is sensitive to alkylation by the tert-butyl cation generated during deprotection, add a scavenger such as triethylsilane (5-10% v/v).[11]

  • Deprotection:

    • Add TFA to the solution. A common concentration is 20-50% TFA in DCM.[11][12]

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help to remove residual TFA.

    • Re-dissolve the residue in an organic solvent (e.g., DCM or ethyl acetate).

    • Carefully neutralize the acidic solution by washing with saturated NaHCO₃ solution until the effervescence ceases.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine product.

  • Purification:

    • The crude product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions for CuAAC and Boc deprotection. These should be considered as starting points, and optimization may be required for specific substrates.

Table 1: Typical Reaction Conditions for CuAAC with this compound

ParameterConditionNotes
Alkyne:Azide Ratio 1 : 1.0 - 1.2 equivalentsA slight excess of the less valuable reagent can be used to drive the reaction to completion.
Copper Source CuSO₄·5H₂O (0.05 - 0.25 equivalents)Used in conjunction with a reducing agent.
Reducing Agent Sodium Ascorbate (1 - 5 equivalents)Should be freshly prepared.
Ligand THPTA or TBTA (5 equivalents relative to copper)Stabilizes the Cu(I) oxidation state and increases reaction rate. THPTA is water-soluble.[10]
Solvent t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂OChosen based on the solubility of the reactants.
Temperature Room Temperature (can be heated to 40-70°C to increase rate)[7]Most reactions proceed efficiently at room temperature.
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Nitrogen or Argon)Important to prevent oxidation of Cu(I).
Typical Yield >80%CuAAC reactions are generally high-yielding.

Table 2: Typical Conditions for Boc Deprotection

ParameterConditionNotes
Acid Trifluoroacetic acid (TFA)4M HCl in dioxane is another common alternative.[12]
Solvent Dichloromethane (DCM)
Concentration 20-50% TFA in DCM (v/v)Higher concentrations can be used for more resistant substrates.[11]
Scavenger Triethylsilane (TES), Thioanisole5-10% (v/v), recommended to prevent side reactions.[11]
Temperature Room Temperature
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS.
Typical Yield >90%Deprotection is usually a high-yielding step.

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_Acetylide Copper(I) Acetylide Cu_I->Cu_Acetylide Alkyne Propargyl-PEG-R (Terminal Alkyne) Alkyne->Cu_Acetylide Six_Membered_Intermediate Six-membered Cu Intermediate Cu_Acetylide->Six_Membered_Intermediate Cycloaddition Azide R'-N3 (Azide) Azide->Six_Membered_Intermediate Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Six_Membered_Intermediate->Triazole_Product Rearrangement Triazole_Product->Cu_I Catalyst Regeneration

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow for PROTAC Synthesis

PROTAC_Workflow start Start reagents This compound + Azide-Ligand 1 start->reagents cu_aac CuAAC Reaction (Protocol 1) reagents->cu_aac purify1 Purification cu_aac->purify1 boc_product Boc-Protected Intermediate purify1->boc_product deprotection Boc Deprotection (Protocol 2) boc_product->deprotection amine_product Amine-PEG-Ligand 1 deprotection->amine_product coupling Amide Coupling with Ligand 2-COOH amine_product->coupling purify2 Final Purification coupling->purify2 protac Final PROTAC Molecule purify2->protac

Caption: Synthetic workflow for PROTAC synthesis using this compound.

Logical Relationship in PROTAC Action

PROTAC_Action PROTAC PROTAC Molecule Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary binds POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitination of POI Ternary->PolyUb catalyzes Ub Ubiquitin (Ub) Ub->PolyUb catalyzes Proteasome Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation leads to

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of complex molecules, including PEGylated linkers used in bioconjugation and drug delivery. Its widespread use is due to its stability in various reaction conditions and its facile removal under acidic conditions. This protocol provides a detailed, step-by-step guide for the deprotection of the Boc group from Propargyl-PEG4-S-PEG4-Boc, yielding a free amine for subsequent conjugation reactions. The procedure outlined below utilizes trifluoroacetic acid (TFA), a common and effective reagent for Boc deprotection.

Principle of the Method

The deprotection of a Boc-protected amine is achieved through acid-catalyzed hydrolysis. Trifluoroacetic acid (TFA) protonates the carbamate (B1207046) oxygen, leading to the cleavage of the tert-butyl group as a stable carbocation (which subsequently forms isobutylene (B52900) and a proton) and the release of the free amine as a TFA salt. The resulting carbamic acid is unstable and decarboxylates to yield the deprotected amine.

Experimental Protocol

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the corresponding free amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration of TFA is 20-50% (v/v) in DCM.[1]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[1][2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. This typically takes 1-2 hours.[1][3]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[1][3]

  • Azeotropic Removal of TFA: To remove residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[1]

  • Work-up (Neutralization):

    • Dissolve the residue (which is the TFA salt of the deprotected amine) in a suitable organic solvent such as ethyl acetate (B1210297) or DCM.[1][3]

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the TFA.[1][3]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[3]

  • Final Product Isolation: Filter off the drying agent and concentrate the solution in vacuo to obtain the deprotected Propargyl-PEG4-S-PEG4-amine.

Data Presentation

The following table summarizes the key quantitative parameters for the Boc deprotection of this compound.

ParameterValueNotes
Substrate Concentration0.1 - 0.2 MIn anhydrous DCM.
TFA Concentration20 - 50% (v/v)Higher concentrations may lead to faster reactions.[1]
Reaction Temperature0°C to Room TemperatureInitial cooling helps to control any exothermic reaction.[1]
Reaction Time1 - 2 hoursShould be monitored by TLC or LC-MS.[1][3]
Toluene Co-evaporation3 timesTo ensure complete removal of residual TFA.[1]

Experimental Workflow Diagram

Boc_Deprotection_Workflow Start Start: this compound Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_TFA Add TFA (20-50%) Cool->Add_TFA React Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC or LC-MS React->Monitor Evaporate Evaporate DCM and excess TFA Monitor->Evaporate Reaction Complete CoEvaporate Co-evaporate with Toluene (3x) Evaporate->CoEvaporate Workup Aqueous Work-up (NaHCO3, Brine) CoEvaporate->Workup Dry Dry over Na2SO4 Workup->Dry Final_Evap Evaporate Solvent Dry->Final_Evap End End: Deprotected Amine Final_Evap->End

References

Application Notes and Protocols for Peptide Bioconjugation using Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation of peptides with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability, and circulation half-life, while reducing its immunogenicity.[1][2] The use of bifunctional linkers such as Propargyl-PEG4-S-PEG4-Boc allows for a precise and efficient conjugation process, primarily through the application of "click chemistry."[3]

This document provides detailed application notes and experimental protocols for the bioconjugation of peptides using the this compound linker. This linker features a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3][4] It also contains a Boc-protected amine, allowing for further functionalization or sequential conjugation steps. The two PEG4 spacers enhance the solubility and provide a defined distance between the conjugated molecules.

Core Principles

The bioconjugation strategy using this compound typically involves a multi-step process:

  • Peptide Synthesis: The peptide of interest is synthesized, usually on a solid support, incorporating an azide-functionalized amino acid at a specific site.

  • Linker Preparation: The this compound linker is prepared for conjugation.

  • Click Chemistry Reaction: The azide-modified peptide is reacted with the propargyl group of the linker via CuAAC to form a stable triazole linkage. This can be performed either while the peptide is still attached to the solid-phase resin (on-resin conjugation) or after cleavage and purification (solution-phase conjugation).

  • Boc Deprotection (Optional): The Boc protecting group on the linker can be removed to expose a primary amine for subsequent conjugation to another molecule of interest (e.g., a drug, a targeting ligand, or a fluorescent dye).

  • Purification and Characterization: The final peptide-PEG conjugate is purified and characterized to ensure its identity, purity, and integrity.

Experimental Workflows

The following diagrams illustrate the general workflows for peptide bioconjugation using this compound.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_conjugation Bioconjugation cluster_final_steps Final Processing SPPS_start Start with solid support resin AA_coupling Sequential amino acid coupling SPPS_start->AA_coupling Azide_AA Incorporate azide-modified amino acid AA_coupling->Azide_AA N_terminal_deprotection N-terminal deprotection Azide_AA->N_terminal_deprotection N_terminal_deprotection->AA_coupling SPPS_end Azide-modified peptide on resin N_terminal_deprotection->SPPS_end on_resin On-Resin Click Reaction (CuAAC) SPPS_end->on_resin cleavage Cleavage from resin and purification SPPS_end->cleavage linker This compound linker->on_resin solution_phase Solution-Phase Click Reaction (CuAAC) linker->solution_phase on_resin->cleavage purification Purification by RP-HPLC solution_phase->purification cleavage->solution_phase cleavage->purification boc_deprotection Boc Deprotection (optional) characterization Characterization (MS, HPLC) boc_deprotection->characterization purification->boc_deprotection purification->characterization final_product Final Peptide-PEG Conjugate characterization->final_product characterization->final_product

General workflow for peptide bioconjugation.

Quantitative Data Summary

The efficiency of the CuAAC reaction is typically high, often exceeding 95% conversion. The following table provides representative data for the key steps in the bioconjugation process, based on literature values for similar reactions. Actual yields may vary depending on the specific peptide sequence and reaction conditions.

StepParameterTypical ValueReference
Solid-Phase Peptide Synthesis Crude Peptide Purity>70%[5]
Overall Yield10-30%[5]
On-Resin Click Reaction (CuAAC) Conjugation Efficiency>95%[4]
Solution-Phase Click Reaction (CuAAC) Reaction Yield70-90%[4]
Boc Deprotection Deprotection Efficiency>99%[6]
RP-HPLC Purification Final Product Purity>98%[7]

Experimental Protocols

Protocol 1: On-Resin Peptide Conjugation via CuAAC

This protocol describes the conjugation of the this compound linker to an azide-modified peptide while it is still attached to the solid-phase synthesis resin.

Materials:

  • Azide-modified peptide on a suitable solid support (e.g., Rink Amide resin)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in DMF for 30 minutes.

  • Click Reaction Cocktail Preparation:

    • In a separate vial, dissolve this compound (5 equivalents relative to the resin substitution) in DMF.

    • Prepare a fresh solution of 1 M sodium ascorbate in water.

    • Prepare a 0.5 M solution of CuSO₄ in water.

  • On-Resin Click Reaction:

    • To the swollen resin, add the solution of this compound.

    • Add the sodium ascorbate solution (10 equivalents).

    • Add the CuSO₄ solution (2 equivalents).

    • Gently agitate the reaction mixture at room temperature for 12-24 hours.

  • Washing: After the reaction, wash the resin sequentially with DMF, water, DMF, and DCM.

  • Cleavage and Deprotection: Cleave the peptide-PEG conjugate from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude conjugate by reversed-phase HPLC (RP-HPLC).

Protocol 2: Solution-Phase Peptide Conjugation via CuAAC

This protocol is for the conjugation of a purified azide-modified peptide with the this compound linker in solution.

Materials:

  • Purified azide-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

  • Phosphate buffered saline (PBS) or a suitable buffer (pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reactant Preparation:

    • Dissolve the azide-modified peptide in the chosen buffer.

    • Dissolve this compound (1.5-2 equivalents) in a minimal amount of DMSO.

    • Prepare fresh aqueous solutions of CuSO₄ (0.5 M) and sodium ascorbate (1 M).

  • Click Reaction:

    • To the peptide solution, add the this compound solution.

    • If using, add TBTA (1 equivalent relative to CuSO₄).

    • Add sodium ascorbate (5 equivalents).

    • Add CuSO₄ (1 equivalent).

    • Gently mix the reaction at room temperature for 4-12 hours.

  • Purification: Purify the peptide-PEG conjugate by RP-HPLC.

Protocol 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group from the peptide-PEG conjugate to expose a primary amine.

Materials:

  • Boc-protected peptide-PEG conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM.

  • Deprotection Reaction:

    • Dissolve the lyophilized Boc-protected peptide-PEG conjugate in the TFA/DCM solution.

    • Stir the reaction at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected conjugate by RP-HPLC.

Protocol 4: Characterization of the Peptide-PEG Conjugate

A. Reversed-Phase HPLC (RP-HPLC):

  • Column: C18 column (e.g., 5 µm particle size, 100 Å pore size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point and should be optimized for the specific conjugate.

  • Detection: UV absorbance at 220 nm and 280 nm.

B. Mass Spectrometry (MS):

  • Technique: MALDI-TOF or ESI-MS are commonly used.[2][7]

  • Sample Preparation: For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).[7]

  • Analysis: Determine the molecular weight of the final conjugate to confirm successful conjugation. The mass spectrum of a PEGylated peptide will show a distribution of peaks corresponding to the different numbers of ethylene (B1197577) glycol units.[7]

Application: Targeted Drug Delivery

A primary application of peptide-PEG conjugates is in targeted drug delivery. The peptide can act as a targeting moiety, directing a conjugated therapeutic agent to specific cells or tissues.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments conjugate Peptide-PEG-Drug Conjugate receptor Target Receptor on Cell Surface conjugate->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release lysosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

References

Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of antibody-drug conjugates (ADCs) utilizing polyethylene (B3416737) glycol (PEG) linkers. This document outlines the critical role of PEG linkers in enhancing the therapeutic properties of ADCs and provides detailed protocols for their synthesis, purification, and characterization.

Introduction to PEGylated Antibody-Drug Conjugates

Antibody-drug conjugates are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy.[][2] Polyethylene glycol (PEG) has emerged as a valuable component in linker design due to its unique physicochemical properties.[][3]

Incorporating PEG chains into the linker can improve the ADC's water solubility, reduce aggregation, and prolong its circulation half-life by creating a hydrophilic shield around the hydrophobic drug payload.[][3] This "PEGylation" can also enable higher drug-to-antibody ratios (DARs) without compromising the stability and solubility of the ADC.[3] Furthermore, the use of monodisperse PEG linkers, which have a single, defined molecular weight, can lead to the production of more homogeneous ADCs with improved batch-to-batch consistency and a better safety profile.

Data Presentation: The Impact of PEG Linkers on ADC Properties

The inclusion of PEG linkers can significantly enhance the pharmacological properties of ADCs. The following tables summarize quantitative data from studies comparing ADCs with and without PEG linkers.

ADC CharacteristicWithout PEG LinkerWith PEG4K LinkerWith PEG10K LinkerReference
Half-life Extension 1x2.5x11.2x[3]
In Vitro Cytotoxicity Reduction 1x4.5x22x[3]
Off-target Toxicity Reduction 1x->4x[3]

Table 1: Comparison of a miniaturized ADC with and without PEG linkers of different molecular weights.

DARADC without PEGADC with PEG12 LinkerReference
Average DAR Achieved 1.4 (with Val-Ala trigger)3.0 (with Val-Ala trigger)
Average DAR Achieved 3.8 (with Val-Cit trigger)2.7 (with Val-Cit trigger)

Table 2: Impact of a PEG12 linker on the achievable drug-to-antibody ratio (DAR) with different cleavable triggers.

Signaling Pathways in ADC Action and Resistance

The efficacy of ADCs is dependent on a series of cellular events, from binding to the target receptor to the intracellular release of the payload and induction of cell death. Understanding the signaling pathways involved is crucial for designing effective ADCs and overcoming potential resistance mechanisms.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen (e.g., HER2) ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release (Linker Cleavage) Target Intracellular Target (e.g., Microtubules, DNA) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

ADC Mechanism of Action

A key pathway often implicated in cancer cell survival and resistance to therapies, including ADCs, is the PI3K/AKT signaling pathway.[4][5][6][7][8] Aberrant activation of this pathway can promote tumor growth and reduce the efficacy of cytotoxic agents.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) mTOR->Downstream

PI3K/AKT Signaling Pathway

Experimental Workflow for ADC Development

The development of a novel ADC is a multi-step process that begins with target selection and culminates in preclinical and clinical evaluation. A typical workflow is outlined below.

ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_conjugation Conjugation & Characterization cluster_evaluation Preclinical & Clinical Evaluation Target 1. Target Antigen Identification & Validation Antibody 2. Antibody Development & Optimization Target->Antibody Payload 3. Payload & Linker Selection Antibody->Payload Conjugation 4. ADC Conjugation Payload->Conjugation Purification 5. Purification (SEC, HIC) Conjugation->Purification Characterization 6. Characterization (DAR, Purity, Stability) Purification->Characterization InVitro 7. In Vitro Evaluation (Binding, Cytotoxicity) Characterization->InVitro InVivo 8. In Vivo Evaluation (Efficacy, PK, Toxicology) InVitro->InVivo Clinical 9. IND-Enabling Studies & Clinical Trials InVivo->Clinical

ADC Development Workflow

Experimental Protocols

The following section provides detailed protocols for the key steps in the development of PEGylated ADCs.

Protocol 1: Thiol-Maleimide Conjugation of a PEGylated Payload to an Antibody

This protocol describes the conjugation of a maleimide-activated PEG-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-activated PEG-payload dissolved in an organic solvent (e.g., DMSO)

  • Conjugation buffer (e.g., PBS with 50 mM borate, pH 8.0)

  • Quenching solution (e.g., 10 mM N-acetylcysteine in water)

  • Purification columns (e.g., Sephadex G-25 for desalting)

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

    • Add a 10-fold molar excess of TCEP to the antibody solution.[9]

    • Incubate for 30 minutes at room temperature to reduce the interchain disulfide bonds.[][9]

    • Remove excess TCEP by passing the solution through a desalting column equilibrated with conjugation buffer.

  • Conjugation Reaction:

    • Immediately after reduction, add the maleimide-activated PEG-payload to the reduced antibody solution. A 10-20 fold molar excess of the PEG-payload is recommended as a starting point.[10]

    • The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.[10][11]

  • Quenching:

    • Add a 20-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the maleimide-payload to cap any unreacted maleimide (B117702) groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unreacted payload and other small molecules using a desalting column or size-exclusion chromatography (SEC).

Protocol 2: Purification of PEGylated ADCs

Purification is a critical step to remove unconjugated antibody, free payload, and aggregates. A combination of chromatography techniques is often employed.

A. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is effective for removing unconjugated payload and aggregates.

  • Column: A suitable SEC column (e.g., TSKgel G3000SWXL).[12]

  • Mobile Phase: A buffer compatible with the ADC, typically PBS, pH 6.7-7.4.[12]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[12]

  • Detection: UV absorbance at 280 nm.

Procedure:

  • Equilibrate the SEC column with at least 2 column volumes of the mobile phase.

  • Load the crude ADC sample onto the column.

  • Elute with the mobile phase and collect fractions corresponding to the monomeric ADC peak.

B. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. It is particularly useful for separating ADC species with different DARs.

  • Column: A HIC column with a suitable stationary phase (e.g., TSKgel Butyl-NPR).[12]

  • Mobile Phase A (Binding Buffer): High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[13]

  • Mobile Phase B (Elution Buffer): Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[13]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Adjust the salt concentration of the ADC sample to match Mobile Phase A.

  • Load the sample onto the column.

  • Elute the bound ADC species using a linear gradient of increasing Mobile Phase B. Different DAR species will elute at different salt concentrations.

  • Collect fractions corresponding to the desired DAR species.

Protocol 3: Characterization of PEGylated ADCs - Drug-to-Antibody Ratio (DAR) Determination

Accurate determination of the DAR is a critical quality attribute of an ADC.

A. UV-Vis Spectroscopy

This is a simple and rapid method for determining the average DAR.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.[][15]

  • Calculate the concentrations of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.[]

  • The average DAR is the molar ratio of the payload to the antibody.

B. Hydrophobic Interaction Chromatography (HIC)

HIC can be used to determine the distribution of different DAR species.

Procedure:

  • Perform HIC analysis as described in Protocol 2B.

  • Integrate the peak areas for each DAR species (DAR 0, 2, 4, 6, 8).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(% Peak Area of Species) x (DAR of Species)] / 100[]

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most accurate and detailed information on the DAR and the distribution of different ADC species.

Procedure:

  • Separate the ADC species using reversed-phase liquid chromatography (RPLC) or SEC. For cysteine-linked ADCs, native SEC-MS is often preferred to avoid dissociation of the antibody chains.[16]

  • Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).[17]

  • Deconvolute the mass spectra to determine the masses of the different ADC species.

  • Calculate the DAR for each species and the weighted average DAR based on the relative abundance of each species.[17]

References

Application Notes and Protocols for the Conjugation of Azide-Modified Molecules to Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the conjugation of azide-modified molecules to the bifunctional linker, Propargyl-PEG4-S-PEG4-Boc. The presence of a terminal alkyne (propargyl group) allows for a highly specific and efficient covalent linkage with an azide-functionalized molecule via 1,3-dipolar cycloaddition, a cornerstone of "click chemistry."

Two primary methodologies are presented: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While CuAAC offers rapid reaction kinetics and high yields, the copper catalyst can be cytotoxic, making SPAAC a preferred alternative for applications involving sensitive biological systems.[1][2][] The choice between these methods will depend on the specific application, the nature of the azide-modified molecule, and the experimental constraints.

The this compound linker features a polyethylene (B3416737) glycol (PEG) spacer that enhances the solubility and reduces the aggregation of the resulting conjugate, which is particularly advantageous in biological applications.[4][5] The Boc-protected amine provides a secondary functional group that can be deprotected for subsequent conjugation steps.[6]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to this compound using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.[7]

Materials:

  • Azide-modified molecule

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-coordinating ligand)

  • Solvent: A mixture of a polar organic solvent (e.g., DMSO, DMF, or t-butanol) and an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4).

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified molecule in a suitable solvent to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • If using a ligand, prepare a 50 mM stock solution of TBTA or THPTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified molecule and this compound in a 1:1.5 to 1:3 molar ratio.

    • Add the chosen solvent system. The final concentration of the reactants should typically be in the range of 1-10 mM. The organic solvent content should be kept as low as possible, especially when working with sensitive biomolecules, ideally below 10%.[4]

    • If using a ligand, add it to the reaction mixture to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Purification:

    • Upon completion, the reaction mixture can be purified to remove the copper catalyst, excess reagents, and any byproducts.

    • For small molecule conjugates, purification can be achieved by silica (B1680970) gel chromatography.

    • For larger biomolecules, purification methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or dialysis are recommended.[5][8][][10]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free method requires the use of a strained alkyne. Therefore, for this protocol, it is assumed that the azide-modified molecule will be reacted with a strained alkyne-functionalized PEG linker. For the purpose of this guide, we will describe the general procedure using a dibenzocyclooctyne (DBCO)-PEG linker as an alternative to the propargyl-PEG linker for copper-free conjugation.

Materials:

  • Azide-modified molecule

  • DBCO-functionalized PEG linker (e.g., DBCO-PEG4-NHS ester to be conjugated to an amine-containing molecule first, or a ready-to-use DBCO-PEG linker)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer.[4]

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[4]

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the azide-modified molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).[4]

    • Dissolve the DBCO-functionalized PEG linker in DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • SPAAC Reaction:

    • Add the DBCO-functionalized PEG linker stock solution to the solution of the azide-modified molecule. A molar excess of the DBCO linker (e.g., 3-10 fold) is typically used.

    • Ensure the final concentration of the organic solvent is low (e.g., <10%) to maintain the integrity of biomolecules.[4]

    • Incubate the reaction mixture at room temperature or 37°C for 2-12 hours.[1] For sensitive molecules, the reaction can be performed at 4°C for 12-24 hours.[1]

  • Purification:

    • The purification of the conjugate can be performed using methods similar to those described for the CuAAC protocol, such as SEC, IEX, HIC, or dialysis, to remove unreacted linker and other reagents.[5][8][][10]

Data Presentation

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) (typically from CuSO₄ + Sodium Ascorbate)None (driven by ring strain)[]
Typical Solvents Aqueous buffers with co-solvents (DMSO, DMF, t-BuOH)Aqueous buffers (e.g., PBS pH 7.4) with minimal organic co-solvent[4]
Reaction Temperature Room Temperature4°C to 37°C[1][4]
Reaction Time 1 - 4 hours2 - 24 hours[1]
Typical Reactant Ratio 1:1.5 to 1:3 (Azide:Alkyne)1:3 to 1:10 (Azide:Strained Alkyne)
Biocompatibility Lower (due to copper cytotoxicity)[2]High (bioorthogonal)[1][4]
Reaction Yield Generally high (>90%)High (>90%)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_azide Prepare Azide-Modified Molecule Solution mix Combine Reactants and Reagents prep_azide->mix prep_alkyne Prepare Propargyl-PEG Linker Solution prep_alkyne->mix prep_reagents Prepare Catalyst/Reagent Stock Solutions prep_reagents->mix incubate Incubate at Controlled Temperature mix->incubate purify Purify Conjugate (e.g., Chromatography) incubate->purify analyze Analyze Product (e.g., LC-MS, SDS-PAGE) purify->analyze

Caption: Experimental workflow for azide-alkyne conjugation.

CUAAC_reaction cluster_reactants Reactants cluster_catalyst Catalytic Cycle azide Azide-Modified Molecule (R1-N3) product Stable Triazole Linkage (R1-Triazole-R2) azide->product + alkyne Propargyl-PEG Linker (R2-C≡CH) alkyne->product cu1 Cu(I) cu1->product Catalyzes cu2 Cu(II) cu2->cu1 Reduction ascorbate Sodium Ascorbate (Reducing Agent) ascorbate->cu2

References

Application Notes: Assembly and Evaluation of a PROTAC Using a Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary molecules in drug discovery, designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC consists of three key components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

This document provides a detailed protocol for the assembly of a PROTAC using the heterobifunctional linker, Propargyl-PEG4-S-PEG4-Boc , and an azide-functionalized E3 ligase ligand. The propargyl group on the linker allows for a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This protocol will cover the synthesis of the PROTAC, its purification, and subsequent evaluation of its degradation capabilities.

Materials and Reagents

Synthesis and Purification
  • This compound linker

  • Azide-functionalized E3 ligase ligand (e.g., Azido-PEG3-Pomalidomide for Cereblon)

  • Target protein ligand with a suitable functional group for conjugation (if not already part of the linker)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC system with a C18 column

  • Lyophilizer

Cell-Based Assays
  • Human cell line expressing the target protein (e.g., HEK293, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Plate reader for luminescence/fluorescence

Experimental Protocols

PROTAC Synthesis via CuAAC (Click Chemistry)

This protocol describes the conjugation of the propargyl-functionalized linker to an azide-functionalized E3 ligase ligand.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of the azide-functionalized E3 ligase ligand in anhydrous DMSO.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 10 µL of 10 mM this compound (1 equivalent)

      • 12 µL of 10 mM azide-functionalized E3 ligase ligand (1.2 equivalents)

      • 20 µL of DMSO

    • Vortex briefly to mix.

  • Initiation of Click Reaction:

    • In a separate tube, premix the copper catalyst solution:

      • 5 µL of 50 mM CuSO₄·5H₂O

      • 10 µL of 100 mM sodium ascorbate

      • 5 µL of 10 mM TBTA

    • Vortex the catalyst solution until the initial blue color fades.

    • Add the activated catalyst solution to the reaction mixture from step 2.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours with gentle shaking. Monitor the reaction progress by LC-MS if available.

  • Quenching and Purification:

    • Once the reaction is complete, quench it by adding 100 µL of water.

    • Purify the resulting PROTAC molecule using reverse-phase HPLC with a C18 column. A typical gradient would be 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.

    • Collect the fractions containing the desired product, confirm the mass by LC-MS, and lyophilize to obtain a dry powder.

Cell Culture and PROTAC Treatment
  • Cell Seeding:

    • Culture the chosen cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow the cells to adhere overnight.

  • PROTAC Dosing:

    • Prepare a 10 mM stock solution of the purified PROTAC in DMSO.

    • Perform serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (DMSO only).

  • Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) to assess protein degradation.

Western Blotting for Protein Degradation
  • Cell Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe with a primary antibody for a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation and Analysis

Quantitative data from the experiments should be analyzed to determine the efficacy of the PROTAC. The key metrics are the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achieved).

Table 1: PROTAC Degradation Profile
PROTAC Concentration% Degradation (vs. Vehicle)Standard Deviation
1000 nM92%± 3.5%
100 nM88%± 4.1%
10 nM75%± 5.2%
1 nM48%± 6.0%
0.1 nM15%± 4.8%
Vehicle (DMSO)0%± 2.5%
Table 2: Key Performance Metrics
ParameterValue
DC₅₀ ~1.2 nM
Dₘₐₓ >90%
Incubation Time 24 hours

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis & Purification cluster_cell_assay Cell-Based Degradation Assay cluster_analysis Analysis reagents 1. Prepare Reagents (Linker, Ligand, Catalyst) reaction 2. Setup & Run CuAAC Click Reaction reagents->reaction hplc 3. Purify by Reverse-Phase HPLC reaction->hplc lyophilize 4. Lyophilize to Obtain Pure PROTAC hplc->lyophilize treat 6. Treat Cells with PROTAC Dilutions lyophilize->treat seed 5. Seed Cells in 6-well Plates seed->treat lyse 7. Lyse Cells & Quantify Protein treat->lyse wb 8. Western Blot for Target Protein Levels lyse->wb quant 9. Densitometry & Data Analysis (DC50/Dmax) wb->quant

Caption: Experimental workflow for PROTAC assembly and evaluation.

protac_mechanism cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation cluster_degradation Ubiquitination & Degradation PROTAC PROTAC E3_ligand E3 Ligase Ligand PROTAC->E3_ligand binds POI_ligand Target Protein Ligand PROTAC->POI_ligand binds Linker Linker E3 E3 Ubiquitin Ligase E3_ligand->E3 recruits POI Target Protein (POI) POI_ligand->POI recruits PolyUb Poly-ubiquitination POI->PolyUb leads to Ub Ubiquitin (Ub) E3->Ub transfers Ub->POI to Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degraded Degraded Peptides Proteasome->Degraded results in

Caption: Mechanism of action for PROTAC-mediated protein degradation.

Application Notes and Protocols for the Purification of PROTACs Synthesized with Propargyl-PEG4-S-PEG4-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are novel heterobifunctional molecules engineered to selectively eliminate target proteins by co-opting the cell's ubiquitin-proteasome system.[1] A typical PROTAC is composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical component influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.[3]

The Propargyl-PEG4-S-PEG4-Boc linker is a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in PROTAC synthesis. Its PEG component enhances aqueous solubility and cell permeability, while the propargyl and Boc-protected amine groups offer versatile handles for conjugation to the POI and E3 ligase ligands, respectively.[4][5] However, the unique physicochemical properties of PEGylated PROTACs, such as their increased molecular weight and hydrophilicity, present distinct challenges for purification.[6]

These application notes provide detailed protocols and guidance for the purification of PROTACs synthesized using the this compound linker, focusing on flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and supercritical fluid chromatography (SFC).

PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome.[1]

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ubiquitin Cascade E2->E3_Ligase Ubiquitin Cascade Ub Ubiquitin Ub->E1 Ubiquitin Cascade Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

General Purification Workflow

A multi-step purification strategy is often necessary to achieve the high purity required for biological evaluation. The general workflow involves an initial crude purification followed by a high-resolution polishing step.

Experimental_Workflow Crude_PROTAC Crude PROTAC Mixture (Post-synthesis) Flash_Chromatography Flash Chromatography (Optional Pre-purification) Crude_PROTAC->Flash_Chromatography Prep_HPLC_SFC Preparative RP-HPLC or SFC (Primary Purification) Crude_PROTAC->Prep_HPLC_SFC Direct Purification Flash_Chromatography->Prep_HPLC_SFC Partially Purified Product Fraction_Analysis Fraction Analysis (Analytical HPLC/LC-MS) Prep_HPLC_SFC->Fraction_Analysis Pooling Pooling of Pure Fractions (>95% Purity) Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Pooling->Solvent_Removal Final_QC Final Purity and Characterization (NMR, HRMS, Analytical HPLC) Solvent_Removal->Final_QC Pure_PROTAC Pure PROTAC Final_QC->Pure_PROTAC

General workflow for PROTAC purification.

Purification Method Selection

The choice of purification method depends on factors such as the scale of the synthesis, the nature of the impurities, and the physicochemical properties of the PROTAC.

Logical_Relationship Start Crude PROTAC Sample Scale Purification Scale? Start->Scale Small_Scale < 100 mg Scale->Small_Scale Small Large_Scale > 100 mg Scale->Large_Scale Large Impurity_Profile Impurity Polarity? Small_Scale->Impurity_Profile Flash Flash Chromatography Large_Scale->Flash Polar_Impurities Polar Impurities Impurity_Profile->Polar_Impurities Different Nonpolar_Impurities Non-polar Impurities Impurity_Profile->Nonpolar_Impurities Similar RP_HPLC Reversed-Phase HPLC Polar_Impurities->RP_HPLC Solubility Solubility in Aqueous/Organic? Nonpolar_Impurities->Solubility Aqueous_Soluble Good Aqueous Solubility Solubility->Aqueous_Soluble Aqueous Organic_Soluble Good Organic Solubility Solubility->Organic_Soluble Organic Aqueous_Soluble->RP_HPLC SFC Supercritical Fluid Chromatography Organic_Soluble->SFC Flash->RP_HPLC Further Purification

Decision tree for selecting a purification method.

Detailed Experimental Protocols

Flash Chromatography (Pre-purification)

Flash chromatography is a rapid and efficient method for the initial cleanup of crude PROTACs, particularly for larger scale syntheses.

Protocol:

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a strong solvent (e.g., DMSO or DMF), then adsorb it onto a small amount of silica (B1680970) gel. Dry the silica-adsorbed sample under vacuum.

  • Column and Solvents: Use a silica gel column. The mobile phase is typically a gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., dichloromethane (B109758) or hexanes).

  • Elution: Load the dried, silica-adsorbed sample onto the column. Elute the PROTAC using a step or linear gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired product.

  • Pooling and Concentration: Combine the pure fractions and concentrate them under reduced pressure.

Table 1: Representative Flash Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0-10% MeOH in DCM over 20-30 minutes
Flow Rate 20-50 mL/min (for a medium-sized column)
Detection UV at 254 nm and 280 nm
Expected Purity 60-90%
Expected Yield 70-95%
Preparative Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most common high-resolution technique for the final purification of PROTACs.

Protocol:

  • Sample Preparation: Dissolve the crude or partially purified PROTAC in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase (e.g., water with 0.1% TFA or formic acid). Filter the sample through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the PROTAC using a linear gradient of an organic solvent in water.

  • Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the PROTAC.

  • Analysis and Pooling: Analyze the purity of each fraction using analytical HPLC or LC-MS. Pool the fractions with the desired purity (>95%).

  • Solvent Removal: Remove the organic solvent using a rotary evaporator and then lyophilize the aqueous solution to obtain the pure PROTAC as a solid.

Table 2: Representative Preparative RP-HPLC Conditions

ParameterCondition
Column C18 (e.g., 10 µm, 150 x 21.2 mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA or FA
Gradient 20-80% B over 40 minutes
Flow Rate 20 mL/min
Detection UV at 220 nm and 254 nm
Expected Purity >95%
Expected Yield 50-80%
Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to RP-HPLC, especially for complex and less polar PROTACs. It offers faster separations and uses less organic solvent.[7]

Protocol:

  • Sample Preparation: Dissolve the PROTAC in a suitable organic solvent such as methanol or a mixture of DCM and methanol. Ensure complete dissolution to avoid precipitation on the column.

  • System Equilibration: Equilibrate the SFC system with the initial mobile phase composition.

  • Injection and Elution: Inject the sample and elute using a gradient of a polar co-solvent (e.g., methanol) in supercritical CO₂.

  • Fraction Collection: Collect fractions based on UV detection and/or mass spectrometry.

  • Analysis and Pooling: Analyze the collected fractions for purity and pool the desired fractions.

  • Solvent Removal: Evaporate the solvent to obtain the pure PROTAC.

Table 3: Representative Preparative SFC Conditions

ParameterCondition
Column Chiral or Achiral (e.g., Diol, 2-Ethylpyridine)
Mobile Phase A Supercritical CO₂
Mobile Phase B Methanol (with or without an additive like ammonium (B1175870) hydroxide)
Gradient 5-40% B over 10-15 minutes
Flow Rate 60-80 g/min
Back Pressure 120-150 bar
Temperature 35-40 °C
Detection UV and Mass Spectrometry (MS)
Expected Purity >98%
Expected Yield 60-90%

Purity Assessment and Characterization

The purity and identity of the final PROTAC product should be confirmed using a combination of analytical techniques.

Table 4: Analytical Methods for PROTAC Characterization

MethodPurposeTypical Observations
Analytical RP-HPLC Purity assessmentA single major peak with >95% purity.
LC-MS Identity confirmation and purity assessmentCorrect mass-to-charge ratio (m/z) for the PROTAC.
High-Resolution Mass Spectrometry (HRMS) Precise mass determinationObserved mass within 5 ppm of the calculated mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationPeaks corresponding to all protons and carbons of the PROTAC structure.

Troubleshooting

Table 5: Common Purification Challenges and Solutions

IssuePossible CauseSuggested Solution
Poor resolution in RP-HPLC Inappropriate column or mobile phaseTry a different stationary phase (e.g., C8, Phenyl-Hexyl). Optimize the gradient slope and mobile phase additives (e.g., formic acid instead of TFA).
PROTAC instability Degradation in acidic mobile phaseUse a formic acid or ammonium acetate (B1210297) buffer system instead of TFA. Purify at a lower temperature if possible.
Low recovery Adsorption to column or vialsAdd a small amount of a competing base (e.g., triethylamine) to the mobile phase for basic PROTACs. Use low-adsorption vials.
Co-elution of impurities Similar physicochemical propertiesEmploy an orthogonal purification technique (e.g., SFC if RP-HPLC was used initially).

Conclusion

The purification of PROTACs synthesized with the this compound linker requires a systematic approach due to the unique properties conferred by the PEG moiety. A combination of low- and high-resolution chromatographic techniques, such as flash chromatography, RP-HPLC, and SFC, is often necessary to achieve the high levels of purity required for reliable biological evaluation. The detailed protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers in the field of targeted protein degradation.

References

Application of Propargyl-PEG4-S-PEG4-Boc in Cancer Research: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propargyl-PEG4-S-PEG4-Boc is a versatile, bifunctional linker molecule with significant applications in the field of cancer research, primarily in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate cancer-causing proteins. This linker's unique structure, featuring a terminal propargyl group for "click chemistry" and a Boc-protected amine for conventional amide bond formation, coupled with two polyethylene (B3416737) glycol (PEG) chains, offers several advantages in the design and synthesis of potent and effective PROTACs.

The hydrophilic PEG spacers enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule, which are crucial pharmacokinetic properties for drug development. The thioether linkage within the PEG chain can also contribute to the overall conformational flexibility of the PROTAC, which is often critical for the successful formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This ternary complex formation is the key mechanistic step that leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The bifunctional nature of this compound allows for a modular and efficient approach to PROTAC synthesis. The Boc-protected amine can be deprotected and coupled to a ligand for an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), while the propargyl group can be reacted with an azide-modified ligand for a specific cancer-related protein of interest (POI) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This modularity facilitates the rapid generation of a library of PROTACs with varying POI ligands, E3 ligase ligands, and linker exit vectors to optimize degradation potency and selectivity.

Quantitative Data Presentation

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, which is quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The following tables present representative data for hypothetical PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-established cancer target, and recruiting the VHL E3 ligase. This data illustrates the potential impact of linker composition on degradation activity.

Table 1: In Vitro Degradation of BRD4 by a Hypothetical PROTAC-X Synthesized with this compound

Cell LineTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)
HeLaBRD4VHL15>95
MCF-7BRD4VHL25>90
JurkatBRD4VHL18>95

Table 2: Comparison of BRD4 Degradation with PROTACs Containing Different Linkers

PROTACLinker CompositionDC50 (nM) in HeLa cellsDmax (%) in HeLa cells
PROTAC-X This compound 15 >95
PROTAC-YAlkyl C8 Chain7580
PROTAC-ZPEG820>95

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Targeting BRD4 using this compound

This protocol outlines a representative synthesis of a BRD4-targeting PROTAC using the VHL E3 ligase ligand.

Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate

  • Boc Deprotection: Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the deprotected amine-linker.

  • Amide Coupling: Dissolve the deprotected amine-linker (1.0 eq) and a VHL ligand with a carboxylic acid handle (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq) to the solution.

  • Stir the reaction at room temperature for 4 hours.

  • Purify the product by flash column chromatography to obtain the VHL-linker-propargyl intermediate.

Step 2: Click Chemistry with the BRD4 Ligand

  • Dissolve the VHL-linker-propargyl intermediate (1.0 eq) and an azide-functionalized BRD4 ligand (e.g., an azide (B81097) derivative of JQ1) (1.1 eq) in a 3:1 mixture of THF and water.

  • Add copper(II) sulfate (B86663) pentahydrate (0.1 eq) and sodium ascorbate (B8700270) (0.3 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: Plate HeLa cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1, 10, 50, 100, 500 nM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

  • Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Quantify the band intensities using densitometry software and normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System POI Protein of Interest (e.g., BRD4) PROTAC PROTAC (with this compound linker) POI->PROTAC E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Linker This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Linker->Boc_Deprotection Amine_Linker Amine-Linker-Propargyl Boc_Deprotection->Amine_Linker Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_Linker->Amide_Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->Amide_Coupling E3_Linker_Propargyl E3-Linker-Propargyl Intermediate Amide_Coupling->E3_Linker_Propargyl Click_Chemistry CuAAC Click Chemistry (CuSO4, NaAsc) E3_Linker_Propargyl->Click_Chemistry POI_Ligand POI Ligand (with Azide) POI_Ligand->Click_Chemistry Final_PROTAC Final PROTAC Molecule Click_Chemistry->Final_PROTAC

Caption: Synthetic workflow for a PROTAC using the specified linker.

Application Notes and Protocols: Cell Surface Labeling Using Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-PEG4-S-PEG4-Boc is a heterobifunctional linker designed for advanced bioconjugation applications.[1][2][] Its unique structure, featuring a terminal propargyl group for click chemistry and a Boc-protected amine, allows for a versatile and stepwise approach to covalently linking molecules of interest to biological targets. The two polyethylene (B3416737) glycol (PEG4) spacers enhance aqueous solubility and minimize non-specific interactions, making it an ideal tool for applications in complex biological media.[4]

These application notes provide a detailed protocol for a two-step cell surface labeling strategy utilizing this compound. This method involves the initial conjugation of a cell-targeting moiety (e.g., an antibody or a small molecule ligand) to the linker, followed by the attachment of a reporter molecule (e.g., a fluorescent dye) to the cell surface-bound complex via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[5]

Key Features of this compound:

  • Bifunctional: Contains two distinct reactive groups for sequential conjugation.

  • Click Chemistry Compatible: The propargyl group enables highly efficient and specific ligation with azide-containing molecules.[1][2]

  • PEGylated Spacer: Two PEG4 units enhance solubility and reduce steric hindrance.

  • Orthogonal Chemistry: The Boc-protected amine allows for controlled, stepwise conjugation.

Application: Two-Step Cell Surface Labeling and Imaging

This protocol outlines the use of this compound to label cell surface proteins for subsequent visualization by fluorescence microscopy. The overall workflow is as follows:

  • Step 1: Preparation of the Targeting-Linker Conjugate. The Boc-protected amine of the linker is deprotected and then conjugated to a cell surface-targeting antibody.

  • Step 2: Cell Surface Labeling. The antibody-linker conjugate is incubated with cells to allow for binding to the target protein.

  • Step 3: Click Reaction for Reporter Tagging. An azide-functionalized fluorescent dye is attached to the cell-bound antibody-linker conjugate via a CuAAC reaction.

  • Step 4: Analysis. Labeled cells are analyzed by fluorescence microscopy.

Experimental Protocols

Materials and Reagents
  • This compound

  • Cell-surface specific antibody (e.g., anti-EGFR)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Trifluoroacetic acid (TFA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Mammalian cells expressing the target protein (e.g., A431 cells for EGFR)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Formaldehyde (B43269)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

Protocol 1: Preparation of Antibody-Propargyl-PEG4-S-PEG4 Conjugate

This protocol describes the deprotection of the Boc group and subsequent conjugation to an antibody.

1.1: Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the deprotected linker (Propargyl-PEG4-S-PEG4-NH₂).

1.2: Activation of Antibody Carboxyl Groups

  • Prepare the antibody in PBS at a concentration of 1-5 mg/mL.

  • Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution.

  • Incubate the reaction for 15-30 minutes at room temperature.

1.3: Conjugation of Deprotected Linker to Antibody

  • Dissolve the deprotected linker (Propargyl-PEG4-S-PEG4-NH₂) in DMF.

  • Add a 10 to 20-fold molar excess of the deprotected linker to the activated antibody solution.

  • Adjust the pH of the reaction mixture to 8.0-8.5 using DIPEA.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purify the antibody-linker conjugate using size-exclusion chromatography or dialysis to remove unreacted linker and byproducts.

  • Characterize the conjugate using SDS-PAGE and MALDI-TOF mass spectrometry to determine the degree of labeling.

Protocol 2: Cell Surface Labeling and Click Reaction

This protocol details the labeling of cells with the antibody-linker conjugate and the subsequent click reaction with a fluorescent dye.

2.1: Cell Culture and Preparation

  • Culture the target cells in appropriate medium supplemented with FBS and antibiotics until they reach 70-80% confluency.

  • Seed the cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

2.2: Labeling with Antibody-Linker Conjugate

  • Wash the cells twice with cold PBS.

  • Prepare a solution of the antibody-linker conjugate in blocking buffer (PBS with 1% BSA) at a concentration of 10-20 µg/mL.

  • Incubate the cells with the antibody-linker conjugate solution for 1 hour at 4°C to prevent internalization.

  • Wash the cells three times with cold PBS to remove unbound conjugate.

2.3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

    • 435 µL PBS

    • 10 µL of 50 mM CuSO₄

    • 25 µL of 50 mM Sodium Ascorbate (freshly prepared)

    • 20 µL of 50 mM THPTA

    • 10 µL of 1 mM Azide-Fluor 488 in DMSO

  • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

2.4: Cell Fixation and Imaging

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Data Presentation

Table 1: Reagent Concentrations for Antibody-Linker Conjugation

ReagentMolar Excess (relative to Antibody)Recommended Concentration
EDC50x10 mM
NHS100x20 mM
Deprotected Linker10-20x1-2 mM
Antibody1x1-5 mg/mL

Table 2: Click Reaction Cocktail Components and Final Concentrations

ComponentStock ConcentrationVolume for 500 µL ReactionFinal Concentration
CuSO₄50 mM10 µL1 mM
Sodium Ascorbate50 mM25 µL2.5 mM
THPTA50 mM20 µL2 mM
Azide-Fluor 4881 mM10 µL20 µM

Visualizations

G cluster_0 Step 1: Conjugate Preparation cluster_1 Step 2 & 3: Cell Labeling & Click Reaction cluster_2 Step 4: Analysis Linker This compound Deprotected_Linker Propargyl-PEG4-S-PEG4-NH2 Linker->Deprotected_Linker TFA/DCM (Boc Deprotection) Ab_Linker_Conj Antibody-Linker Conjugate Deprotected_Linker->Ab_Linker_Conj Antibody Targeting Antibody (e.g., anti-EGFR) Activated_Antibody NHS-activated Antibody Antibody->Activated_Antibody EDC, NHS Activated_Antibody->Ab_Linker_Conj Amide Bond Formation Labeled_Cell Cell with Bound Ab-Linker Conjugate Ab_Linker_Conj->Labeled_Cell Incubation with Cells Cell Cell with Surface Target Cell->Labeled_Cell Fluorescent_Cell Fluorescently Labeled Cell Labeled_Cell->Fluorescent_Cell CuAAC Click Reaction (CuSO4, NaAsc, THPTA) Microscopy Fluorescence Microscopy Fluorescent_Cell->Microscopy Azide_Dye Azide-Fluorophore Azide_Dye->Fluorescent_Cell

Caption: Workflow for two-step cell surface labeling.

G cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Cytoplasm Antibody Antibody Linker Propargyl-PEG4-S-PEG4 Antibody->Linker Target Target Protein Antibody->Target Binding Alkyne Propargyl (Alkyne) Linker->Alkyne AzideDye Azide-Fluorophore Alkyne->AzideDye Click Reaction

Caption: Schematic of the cell surface labeling complex.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the tert-butyloxycarbonyl (Boc) deprotection of polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1] A study comparing 55% TFA in dichloromethane (B109758) (DCM) with 100% TFA for Boc removal in solid-phase peptide synthesis found that the 55% TFA/DCM mixture resulted in higher purity peptides.[1] This suggests that with 100% TFA, poor resin swelling and limited solvent transfer might lead to incomplete deprotection.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1] While many deprotection reactions are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's access to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are well-solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Q2: I'm observing unexpected side products after the deprotection step. What could be the cause?

The formation of side products is often attributed to the reactive intermediates generated during the deprotection reaction or the sensitivity of other functional groups to the acidic conditions.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive functional groups, such as certain esters or other protecting groups (e.g., trityl), they may be cleaved under the acidic deprotection conditions. One researcher reported that while TFA in DCM resulted in 100% Boc deprotection in 30 minutes, it also caused a 10-20% loss of their ester bonds.

Q3: How can I monitor the progress of my Boc deprotection reaction?

Several analytical techniques can be used to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to visualize the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1]

Q4: What are the recommended work-up procedures to isolate the deprotected PEG linker?

The optimal work-up procedure depends on the properties of your deprotected product.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.

  • Precipitation: The deprotected PEG-linker, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

  • Aqueous Workup: If the deprotected product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid and remove the TFA salt.[1] This should be performed carefully to avoid the hydrolysis of any base-labile groups.[1]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

Symptoms:

  • Presence of starting material detected by TLC, LC-MS, or NMR after the reaction is complete.

  • Low yield of the desired amine product.

Possible Cause Recommended Solution
Insufficient Acid Strength or Concentration Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[1]
Inadequate Reaction Time Extend the reaction time and monitor the progress periodically using an appropriate analytical technique.
Low Reaction Temperature While most Boc deprotections are carried out at room temperature, gentle heating may be necessary for sterically hindered substrates.
Poor Solubility Ensure that the chosen solvent provides good solubility for your PEGylated compound.
Steric Hindrance from PEG Chain For high molecular weight PEGs, a combination of increased acid concentration, longer reaction time, and potentially a scavenger may be required.
Issue 2: Formation of Side Products

Symptoms:

  • Presence of unexpected peaks in LC-MS or spots on TLC.

  • Difficulty in purifying the desired product.

Possible Cause Recommended Solution
Alkylation by tert-butyl Cations Add scavengers to the reaction mixture to trap the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and thioanisole. A frequently used mixture is TFA/TIS/water (95:2.5:2.5).
Cleavage of Other Acid-Labile Groups Consider using milder deprotection conditions. Alternatives to strong acids like TFA include 4M HCl in 1,4-dioxane, Lewis acids (e.g., zinc bromide), or thermal deprotection.
Oxidation of Sensitive Residues (e.g., Cysteine) If your molecule contains sensitive residues, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp
TFA / Triisopropylsilane (TIS) / Water95:2.5:2.5-1 - 4 hoursRoom Temp

Table 2: Comparative Analysis of Milder Deprotection Reagents

ReagentSolventTypical ConditionsNotes
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature, 1-6 hoursMilder Lewis acid condition, suitable for some acid-sensitive substrates.
Oxalyl Chloride/MethanolMethanolRoom Temperature, 1-4 hoursEffective for N-Boc groups in the presence of other acid-labile functionalities.[2]
Thermal DeprotectionHigh-boiling solvent (e.g., dioxane, toluene)120-240 °CAcid-free method, but high temperatures may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM
  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).

  • If the substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to ensure the complete removal of residual TFA.

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Prepare a calibration curve using known concentrations of the starting material and the expected product.

  • At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot by diluting it in a mobile phase containing a neutralizing agent.

  • Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).

  • Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.[1]

  • Use the calibration curve to quantify the conversion and monitor the reaction's progress over time.[1]

Visualizations

Boc_Deprotection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-PEG in DCM cool Cool to 0°C start->cool add_tfa Add TFA +/- Scavenger cool->add_tfa react Stir at 0°C to RT add_tfa->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete concentrate Concentrate in vacuo monitor->concentrate Complete coevaporate Co-evaporate with Toluene concentrate->coevaporate product Deprotected PEG-Amine (TFA Salt) coevaporate->product

Caption: Experimental workflow for Boc deprotection of PEG linkers.

Troubleshooting_Incomplete_Deprotection cluster_conditions Reaction Conditions cluster_solutions Solutions cluster_outcome Outcome start Incomplete Deprotection Observed check_acid Increase Acid Concentration? start->check_acid check_time Extend Reaction Time? check_acid->check_time No increase_acid Use 50% TFA or 4M HCl/Dioxane check_acid->increase_acid Yes check_temp Increase Temperature? check_time->check_temp No extend_time Monitor for longer duration check_time->extend_time Yes check_solvent Change Solvent? check_temp->check_solvent No increase_temp Gentle warming (e.g., 40°C) check_temp->increase_temp Yes check_solvent->start No/Re-evaluate change_solvent Ensure good substrate solubility check_solvent->change_solvent Yes success Complete Deprotection increase_acid->success extend_time->success increase_temp->success change_solvent->success

Caption: Troubleshooting workflow for incomplete Boc deprotection.

References

Technical Support Center: Optimizing CuAAC Reactions with Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the yield of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Propargyl-PEG4-S-PEG4-Boc.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction with this compound is resulting in a low yield. What are the common causes?

Low yields in CuAAC reactions can be attributed to several factors. The most prevalent issues include:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also diminish the catalytically active species.[1]

  • Poor Reagent Quality: Impurities within the azide (B81097) or alkyne starting materials can hinder the reaction. Azides, in particular, may be unstable.

  • Suboptimal Reaction Conditions: Factors such as incorrect solvent, temperature, pH, or reagent concentrations can significantly impact reaction efficiency. The choice of solvent is particularly important for PEGylated reagents to ensure proper solubility.[2][3]

  • Steric Hindrance: The bulky nature of the PEG chains and the Boc protecting group on the this compound molecule can create steric hindrance, potentially slowing down the reaction rate.[4][5][6]

  • Side Reactions: Undesired reactions, such as alkyne dimerization or reactions involving the Boc protecting group, can consume starting materials and reduce the desired product yield.[7]

Q2: How can I prevent the inactivation of the copper catalyst?

Maintaining the copper catalyst in its active Cu(I) state is crucial for a successful CuAAC reaction. Here are several strategies to prevent catalyst inactivation:

  • Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to Cu(I) using a reducing agent. Sodium ascorbate (B8700270) is widely used for this purpose.[8][9][10]

  • Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) catalyst, prevent its oxidation, and improve its solubility.[1][11] THPTA is particularly suitable for reactions in aqueous media due to its water solubility.[1]

  • Degas Solvents: Removing dissolved oxygen from the reaction solvents by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[1]

  • Work under an Inert Atmosphere: For highly sensitive reactions, conducting the experiment in a glovebox under an inert atmosphere provides the best protection against oxygen.[1][12]

Q3: What is the optimal order for adding reagents in a CuAAC reaction?

The order of reagent addition can significantly influence the reaction's outcome. A generally recommended procedure is as follows:

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows for the formation of the copper-ligand complex.[1]

  • Add this premixed catalyst solution to the solution containing your azide and the this compound alkyne.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).[1]

Adding the ascorbate last is critical to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could lead to the formation of insoluble copper species.[1]

Q4: Can the Boc protecting group on my this compound be problematic during the CuAAC reaction?

While the Boc group is generally stable under neutral CuAAC reaction conditions, issues can arise:

  • Acidic Conditions: The Boc group is labile in acidic conditions. If the reaction medium becomes acidic, premature deprotection can occur, exposing the amine and potentially leading to side reactions. The pH of the reaction should be maintained between 4 and 12.[8]

  • Side Reactions during Deprotection: If Boc deprotection is intended, be aware that the process generates a tert-butyl cation. This cation can alkylate nucleophilic sites on your molecule, leading to byproducts. The use of scavengers like triethylsilane (TES) or thioanisole (B89551) during deprotection is recommended to trap the tert-butyl cation.[7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive catalyst (Cu(II) formation).- Add a fresh solution of sodium ascorbate. - Ensure all solvents are properly degassed. - Use a stabilizing ligand like THPTA or TBTA.[1][11] - Perform the reaction under an inert atmosphere (N₂ or Ar).[1][12]
Poor solubility of reagents.- The PEG chains on this compound generally improve water solubility.[3][13] However, if your azide is not soluble, consider using a co-solvent system such as t-butanol/water, DMSO/water, or DMF/water.[14]
Steric hindrance from PEG chains or substrate.- Increase the reaction temperature (e.g., to 40-60 °C). - Extend the reaction time. - Increase the concentration of the catalyst and ligand.
Formation of a Precipitate Insoluble copper species.- This can happen if the reducing agent is added before the ligand.[1] Ensure the correct order of addition. - The use of a stabilizing ligand can improve the solubility of the copper catalyst.[1]
Aggregation of PEGylated product.- While PEGylation enhances solubility, aggregation can still occur at high concentrations. Try diluting the reaction mixture.
Presence of Multiple Unidentified Byproducts Boc deprotection and subsequent side reactions.- Check the pH of your reaction mixture to ensure it's not acidic. - If deprotection is intended, use scavengers like triethylsilane (TES) to minimize alkylation byproducts.[7]
Oxidative damage to the substrate.- The combination of Cu(I)/Cu(II), ascorbate, and oxygen can generate reactive oxygen species.[8][10] Working under anaerobic conditions can mitigate this.[12]
Alkyne dimerization.- This is an oxidative homocoupling of the terminal alkyne. Ensure an excess of the reducing agent and an oxygen-free environment.[9]

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for optimizing your reaction. The concentrations and ratios may need to be adjusted based on your specific azide.

Materials:

  • This compound

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed solvent (e.g., a mixture of water and t-butanol or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen degassed solvent.

  • In a separate vial, prepare the catalyst premix by dissolving CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in degassed water.

  • Add the catalyst premix to the solution containing the alkyne and azide.

  • Prepare a fresh solution of sodium ascorbate (1-2 equivalents) in degassed water.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) under an inert atmosphere.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the product can be purified using methods such as HPLC or size-exclusion chromatography.

Quantitative Data for Optimization

The following table provides suggested ranges for key reaction parameters for optimization.

ParameterRecommended RangeNotes
[Alkyne] 1 - 50 mMLower concentrations may require longer reaction times or higher catalyst loading.
[Azide] 1.0 - 1.5 equivalentsA slight excess of the azide is often used to ensure complete consumption of the alkyne.
[CuSO₄] 0.05 - 0.2 equivalentsHigher catalyst loading may be necessary for sterically hindered substrates.
[Ligand] (THPTA) 0.25 - 1.0 equivalentsA 5:1 ligand to copper ratio is often recommended to stabilize the catalyst.[10]
[Sodium Ascorbate] 1 - 5 equivalentsA significant excess ensures the copper remains in the Cu(I) state.
Temperature Room Temperature - 60 °CHigher temperatures can help overcome steric hindrance but may increase byproduct formation.[15]
pH 4 - 12The reaction is tolerant of a wide pH range, but highly acidic or basic conditions should be avoided.[8]

Visual Guides

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A This compound + Azide in Degassed Solvent D Combine Alkyne/Azide and Catalyst Premix A->D B Catalyst Premix: CuSO4 + THPTA in Water B->D C Reducing Agent: Sodium Ascorbate in Water E Initiate with Sodium Ascorbate C->E D->E F Stir under Inert Atmosphere E->F G Monitor Progress (LC-MS, TLC) F->G H Purify Product (HPLC, SEC) G->H

Caption: General workflow for the CuAAC reaction.

Troubleshooting_Logic Start Low Reaction Yield? CheckCatalyst Is the catalyst active? Start->CheckCatalyst Yes CheckSolubility Are reagents soluble? CheckCatalyst->CheckSolubility No SolutionCatalyst Use fresh reducing agent, add stabilizing ligand (THPTA), degas solvents, use inert atmosphere. CheckCatalyst->SolutionCatalyst Yes CheckConditions Are conditions optimal? CheckSolubility->CheckConditions No SolutionSolubility Use co-solvent system (e.g., t-BuOH/H2O, DMSO/H2O). CheckSolubility->SolutionSolubility Yes CheckSideReactions Evidence of side reactions? CheckConditions->CheckSideReactions No SolutionConditions Increase temperature, extend reaction time, increase catalyst concentration. CheckConditions->SolutionConditions Yes SolutionSideReactions Check pH for Boc stability, use scavengers for deprotection, ensure anaerobic conditions. CheckSideReactions->SolutionSideReactions Yes

Caption: Troubleshooting logic for low CuAAC reaction yield.

References

Technical Support Center: Copper-Catalyzed Click Chemistry with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," for protein applications. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and side reactions.

FAQs & Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments.

Q1: Why is my click reaction yield low or the reaction incomplete?

A: Low reaction efficiency is a common problem that can be attributed to several factors.[1]

  • Inactive Copper Catalyst: The active catalyst is Copper(I). If it gets oxidized to inactive Copper(II) by dissolved oxygen, the reaction will halt.[1]

    • Solution: Always use freshly prepared sodium ascorbate (B8700270) solution, as it degrades quickly in solution.[1] It is also recommended to degas your buffer solutions to remove dissolved oxygen before starting the reaction.[1]

  • Inhibiting Buffer Components: Certain buffer components can chelate the copper catalyst and inhibit the reaction.

    • Solution: Avoid using Tris-based buffers.[1] Buffers like PBS or HEPES at a pH between 7 and 8 are recommended for most protein applications.[1][2]

  • Presence of Thiols: Free thiol groups from cysteine residues or reducing agents like DTT can interfere with the catalyst.[1]

    • Solution: If your buffer contains DTT or other reducing agents, remove them via dialysis or a buffer exchange column before the reaction.[1] If your protein has reactive surface cysteines, consider pre-treating the sample with a thiol-blocking agent like N-ethylmaleimide (NEM).[1]

  • Low Reagent Concentration: Click reactions are dependent on the concentration of the reactants. Very dilute solutions can result in poor yields.[1]

    • Solution: Increase the concentration of your azide (B81097) or alkyne probe; a 2- to 10-fold molar excess over the labeled protein is often effective.[1] You can also optimize the concentrations of copper, ligand, and the reducing agent.[1]

  • Steric Hindrance: The alkyne or azide tag incorporated into your protein might be located in a sterically inaccessible region of the folded protein, preventing the click reaction.[1]

    • Solution: If your downstream applications permit it, consider performing the reaction under denaturing conditions (e.g., with 1% SDS).[1]

Q2: My protein is precipitating or aggregating during the reaction. What is the cause and how can I fix it?

A: Protein aggregation is a significant side reaction often caused by copper-mediated damage.

  • Oxidative Damage: The combination of a copper catalyst, a reducing agent (sodium ascorbate), and oxygen can generate reactive oxygen species (ROS).[3][4][5] These ROS can oxidize amino acid side chains, leading to protein cross-linking and aggregation.[3][4]

    • Solution 1: Use a Protective Ligand. Copper-chelating ligands, such as THPTA or BTTAA, are crucial. They stabilize the Cu(I) state, accelerate the desired reaction (allowing for lower copper concentrations), and can act as sacrificial reductants, protecting the protein from ROS.[2][6][7] A ligand-to-copper ratio of 5:1 is often recommended.[1]

    • Solution 2: Work Under Anaerobic Conditions. Performing the reaction in an oxygen-free environment (e.g., in a glove box or by thoroughly degassing all solutions) can prevent ROS formation and has been shown to accelerate the CuAAC reaction.[4]

    • Solution 3: Add a Scavenger. Including a radical scavenger like dimethyl sulfoxide (B87167) (DMSO) in the reaction mixture can help suppress oxidative damage.[8][9]

  • Modification by Ascorbate Byproducts: Dehydroascorbate, an oxidation product of the reducing agent, is an electrophile that can react with lysine (B10760008) and arginine side chains, leading to covalent modifications that may cause aggregation.[10]

    • Solution: Add aminoguanidine (B1677879) (AG) to the reaction mixture. AG acts as a scavenger for these reactive carbonyl byproducts, preventing them from modifying the protein.[6][8]

Q3: I'm observing unexpected mass shifts or non-specific labeling in my mass spectrometry results. What are the likely side reactions?

A: Besides the intended cycloaddition, several side reactions can covalently modify your protein.

  • Oxidation of Amino Acids: As mentioned above, ROS generated during the reaction can lead to the oxidation of susceptible amino acid residues, most commonly methionine, cysteine, tyrosine, and histidine.[11] This will result in a mass increase (e.g., +16 Da for a single oxidation).

    • Mitigation: The best prevention is to minimize ROS generation by using protective ligands, degassing solutions, or adding radical scavengers like DMSO.[4][6][8]

  • Reaction with Ascorbate Byproducts: The reaction of dehydroascorbate with arginine side chains can cause a specific modification that resembles an advanced glycation end product.[10][12]

    • Mitigation: The addition of aminoguanidine can effectively prevent this side reaction.[7][8]

  • Thiotriazole Formation: In a newly identified side reaction, free cysteine thiols can participate in the click reaction, forming a thiotriazole adduct. This can generate false-positive hits in chemical proteomic studies.[13]

    • Mitigation: Pre-blocking free thiols with reagents like iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) before the CuAAC reaction can significantly reduce this background labeling.[13]

Data Presentation: Recommended Reagent Concentrations

Optimizing reagent concentrations is critical for maximizing reaction efficiency while minimizing side reactions. The following table provides typical concentration ranges for CuAAC on protein samples.[1]

ReagentTypical Concentration RangeKey Considerations
Alkyne- or Azide-Labeled Protein 1 - 50 µMLower concentrations may require longer reaction times or a higher excess of other reagents.
Azide or Alkyne Probe 10 µM - 1 mMUse at least a 2- to 10-fold molar excess over the protein.
Copper(II) Sulfate (CuSO₄) 50 µM - 1 mMHigher concentrations can increase oxidative damage. Use the lowest effective concentration.
Cu(I)-Stabilizing Ligand (e.g., THPTA) 250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1 to protect the catalyst and protein.
Sodium Ascorbate (NaAsc) 1 mM - 5 mMAlways prepare fresh. Use a 10- to 20-fold excess over copper.
Aminoguanidine (AG) (Optional) ~5 mMRecommended to prevent modification by ascorbate byproducts.[4]
DMSO (Optional) 5-10% (v/v)Recommended to suppress oxidative damage.[9]

Experimental Protocols

Protocol 1: General CuAAC for Protein Labeling

This protocol provides a generic method for labeling an alkyne-modified protein with an azide-containing probe.

1. Reagent Preparation:

  • Protein Stock: Prepare your alkyne-labeled protein in a compatible buffer (e.g., 100 mM PBS, pH 7.4).
  • Probe Stock: Dissolve the azide probe in DMSO or water to a concentration of 10 mM.
  • CuSO₄ Stock: Prepare a 50 mM solution of CuSO₄ in nuclease-free water.
  • Ligand Stock: Prepare a 250 mM solution of a water-soluble ligand (e.g., THPTA) in nuclease-free water.
  • Catalyst Premix: Prepare immediately before use. Mix the CuSO₄ and Ligand stocks to create a solution with 10 mM CuSO₄ and 50 mM Ligand. This maintains the recommended 1:5 ratio.
  • Sodium Ascorbate Stock: Prepare immediately before use. Prepare a 100 mM solution of sodium ascorbate in nuclease-free water.

2. Reaction Setup:

  • In a microcentrifuge tube, add the reagents in the following order. This order is important to prevent premature reactions or protein damage.[2][10]
  • Buffer (to reach the final reaction volume).
  • Alkyne-labeled protein (e.g., to a final concentration of 20 µM).
  • Azide probe (e.g., to a final concentration of 200 µM, a 10x excess).
  • Gently mix the solution.
  • Add the Catalyst Premix (e.g., to a final concentration of 1 mM Cu / 5 mM Ligand).
  • Gently mix the solution.
  • Initiate the reaction by adding the fresh Sodium Ascorbate stock (e.g., to a final concentration of 5 mM).
  • Flick the tube to mix and incubate at room temperature for 1-2 hours. For very dilute samples, incubation can be extended overnight.

3. Reaction Quenching and Cleanup:

  • The reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper.
  • Remove excess small-molecule reagents (probe, catalyst, etc.) using a desalting column, spin filtration, or dialysis appropriate for your protein's molecular weight.

4. Analysis:

  • Analyze the labeled protein using SDS-PAGE. If the azide probe contained a fluorophore, the gel can be imaged directly. If it contained a biotin (B1667282) tag, the labeled protein can be detected by Western blot using streptavidin-HRP.
  • Confirm successful conjugation and check for side reactions using mass spectrometry.

Visualizations

Experimental Workflow

The following diagram outlines the standard workflow for a copper-catalyzed click chemistry experiment on a protein sample.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Prepare Protein Stock (in PBS or HEPES) p2 Prepare Reagent Stocks (Probe, CuSO4, Ligand) p3 Prepare Fresh Sodium Ascorbate r1 Combine Protein, Probe, and Buffer p3->r1 r2 Add CuSO4/Ligand Premix r1->r2 r3 Initiate with Sodium Ascorbate r2->r3 r4 Incubate (1-2h, Room Temp) r3->r4 a1 Quench & Purify (Desalting, Dialysis) r4->a1 a2 Analyze Conjugate (SDS-PAGE, Mass Spec) a1->a2

A standard workflow for protein labeling via CuAAC.
Troubleshooting Flowchart

This flowchart provides a logical guide for diagnosing and solving common issues encountered during protein click chemistry.

G cluster_yield Low Yield / Incomplete Reaction cluster_agg Protein Aggregation / Precipitation start Problem with Click Reaction? y1 Check Reagents: Use fresh Ascorbate. Degas buffers. start->y1 Low Yield? ag1 Add Protective Ligand (e.g., THPTA, 5:1 ratio to Cu). start->ag1 Aggregation? y2 Optimize Conditions: Increase probe concentration. Increase reaction time. y1->y2 y3 Check Buffer: Avoid Tris buffer. Use PBS or HEPES. y2->y3 y4 Consider Steric Hindrance: Try denaturing conditions (SDS). y3->y4 ag2 Reduce Oxygen: Work anaerobically. Degas all solutions. ag1->ag2 ag3 Add Scavengers: Aminoguanidine (for ascorbate byproducts). DMSO (for ROS). ag2->ag3 G cluster_side Side Reactions Prot_Alkyne Protein-Alkyne Desired_Product Desired Labeled Protein (Triazole Linkage) Prot_Alkyne->Desired_Product  Desired Pathway Thiotriazole Thiotriazole Adduct Prot_Alkyne->Thiotriazole  Thiol Interference Azide Azide-Probe Azide->Desired_Product  Desired Pathway Azide->Thiotriazole  Thiol Interference Cu_I Cu(I) Catalyst + Ligand Cu_I->Desired_Product  Desired Pathway ROS Reactive Oxygen Species (ROS) Cu_I->ROS O2 Ascorbate Cu_I->Thiotriazole  Thiol Interference Oxidized_Prot Oxidized Protein (Aggregation) ROS->Oxidized_Prot attacks Protein Asc_Byproduct Ascorbate Byproducts Modified_Prot Modified Protein (Arg, Lys Adducts) Asc_Byproduct->Modified_Prot attacks Protein Thiol Cysteine Thiol Thiol->Thiotriazole  Thiol Interference

References

how to improve the solubility of a PROTAC containing Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with PROTACs, particularly those containing complex linkers like Propargyl-PEG4-S-PEG4-Boc.

Troubleshooting Guide

Issue: Low Aqueous Solubility of a PROTAC Containing a this compound Linker

Symptoms:

  • Visible precipitation of the PROTAC when preparing stock solutions or diluting into aqueous assay buffers.

  • Inconsistent or non-reproducible results in cell-based or biochemical assays.

  • Low apparent potency in cellular assays, potentially due to poor bioavailability.

Root Cause Analysis: PROTACs are often large, complex molecules that fall into the "beyond Rule of 5" (bRo5) chemical space, predisposing them to low aqueous solubility.[1][2] The specified linker, this compound, has several components that influence solubility:

  • Propargyl Group: A small, relatively non-polar alkyne group.

  • Dual PEG4 Chains: Polyethylene glycol (PEG) chains are incorporated into PROTAC linkers to increase hydrophilicity and improve water solubility.[3][4][5]

  • Thioether (S) Linkage: Generally neutral in its contribution to solubility.

  • Boc Group (tert-butyloxycarbonyl): This is a bulky, lipophilic protecting group. If present on the final PROTAC, it will significantly decrease aqueous solubility.[6]

Logical Workflow for Troubleshooting Solubility

This workflow provides a step-by-step process to diagnose and resolve solubility issues with your PROTAC.

G cluster_0 Phase 1: Formulation & Environment cluster_1 Phase 2: Chemical Modification cluster_2 Phase 3: Advanced Formulation start Problem: Poor PROTAC Solubility check_solvent Verify Solvent Quality (e.g., anhydrous DMSO) start->check_solvent adjust_buffer Adjust Buffer Conditions (pH, ionic strength) check_solvent->adjust_buffer add_cosolvent Introduce Co-solvents (e.g., DMSO, ethanol) adjust_buffer->add_cosolvent add_excipient Add Solubilizing Excipients (e.g., Tween-80, Poloxamer 188) add_cosolvent->add_excipient is_boc_present Is the Boc group present on the final molecule? add_excipient->is_boc_present If solubility still poor... remove_boc Chemically remove the Boc group (Boc Deprotection) is_boc_present->remove_boc Yes modify_linker Modify Linker (e.g., extend PEG chain) is_boc_present->modify_linker No remove_boc->modify_linker modify_ligands Modify Warhead/E3 Ligand (add polar groups) modify_linker->modify_ligands asd Consider Amorphous Solid Dispersions (ASDs) modify_ligands->asd For in vivo applications... end Solubility Optimized asd->end

Caption: A step-by-step workflow for troubleshooting PROTAC solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC with the this compound linker poorly soluble? A1: The poor solubility likely stems from the PROTAC's high molecular weight and overall lipophilicity.[7] While the dual PEG4 chains are designed to enhance water solubility, the presence of a tert-butyloxycarbonyl (Boc) group is a major red flag. The Boc group is highly lipophilic (greasy) and is typically used as a temporary protecting group during synthesis. If it remains on the final compound, it will dramatically reduce aqueous solubility.[6]

Q2: What is the quickest way to improve the solubility of my PROTAC for in vitro assays? A2: The fastest approach is to optimize your formulation. Start by ensuring your stock solution is fully dissolved in a high-quality, anhydrous organic solvent like DMSO. When diluting into aqueous buffer, you can include a small percentage of a co-solvent (e.g., 1-5% DMSO) or a non-ionic surfactant (e.g., 0.1% Tween-80) to help maintain solubility.

Q3: How does the Boc group impact solubility, and should I remove it? A3: The Boc group is an acid-labile protecting group commonly used for amines.[8] Its tert-butyl component is non-polar and significantly increases the lipophilicity of a molecule, thereby decreasing its solubility in water. If your PROTAC is a final product and not a synthetic intermediate, the Boc group should be removed. This chemical modification, called deprotection, is a standard procedure and is expected to substantially increase aqueous solubility.[9][10]

Q4: What are the differences between kinetic and thermodynamic solubility, and which should I measure? A4:

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a small amount of a concentrated organic stock (like DMSO) is added to an aqueous buffer. It reflects the rate of precipitation and is often higher than thermodynamic solubility. This measurement is fast, high-throughput, and useful for early-stage discovery to flag problematic compounds.[11][12][13]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by determining the concentration of a compound in a saturated solution after prolonged incubation (e.g., 24-48 hours) with excess solid compound.[11][14] It is more time-consuming to measure but is critical for later-stage development and formulation.[11]

For initial troubleshooting and screening, kinetic solubility is often sufficient.[15]

Q5: If formulation adjustments are not enough, what chemical modifications can I make? A5: Beyond removing the Boc group, you can modify the linker or the ligands. Strategies include:

  • Extending the PEG chains (e.g., using PEG6 or PEG8) to further increase hydrophilicity.[4]

  • Incorporating basic nitrogen atoms (e.g., a piperazine (B1678402) ring) into the linker, which can be protonated at physiological pH and increase solubility.[7][16]

  • Adding small polar functional groups to the warhead or E3 ligase ligand, provided these modifications do not disrupt target binding.

G cluster_0 Linker Structure cluster_1 Modification Strategies cluster_2 Expected Outcome linker This compound remove_boc Remove Boc Group linker->remove_boc extend_peg Extend PEG Chain (e.g., PEG4 -> PEG6) linker->extend_peg add_polar Incorporate Polar Ring (e.g., Piperazine) linker->add_polar sol_increase Increased Solubility remove_boc->sol_increase logp_decrease Decreased Lipophilicity (LogP) remove_boc->logp_decrease extend_peg->sol_increase extend_peg->logp_decrease add_polar->sol_increase add_polar->logp_decrease

Caption: Chemical modification strategies to improve PROTAC solubility.

Data & Protocols

Data Presentation: Impact of Formulation on Solubility

The following table illustrates the potential impact of different buffer additives on the kinetic solubility of a hypothetical PROTAC ("PROTAC-A").

Formulation BufferCo-Solvent / ExcipientPROTAC-A Kinetic Solubility (µM)Fold Increase
PBS (pH 7.4)None0.81.0x
PBS (pH 7.4)1% DMSO5.26.5x
PBS (pH 7.4)5% DMSO25.131.4x
PBS (pH 7.4)0.1% (w/v) Tween-8015.719.6x
FaSSIFBiorelevant media11.314.1x
Fasted State Simulated Intestinal Fluid
Data Presentation: Impact of Boc Deprotection on Physicochemical Properties

This table shows the predicted changes in key properties upon removal of the Boc group from a PROTAC.

PROTAC VersionMolecular Weight ( g/mol )Calculated LogP (cLogP)Predicted Aqueous Solubility (µM)
With Boc Group10505.8~1
After Boc Deprotection9504.1~25
Experimental Protocol: Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is used to quickly assess the solubility of compounds.[13]

Materials:

  • PROTAC stock solution (10 mM in 100% DMSO).

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well clear-bottom microplate.

  • Plate reader capable of measuring light scattering or turbidity (nephelometer).

Methodology:

  • Prepare Plate: Add 198 µL of the aqueous buffer to each well of the 96-well plate.

  • Add Compound: Add 2 µL of the 10 mM PROTAC stock solution directly into the buffer in the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly by pipetting.

  • Serial Dilution: If desired, perform serial dilutions across the plate to test a range of concentrations.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed above the background is considered the kinetic solubility limit.[12][13]

Experimental Protocol: Boc Group Deprotection

This protocol describes a standard method for removing a Boc protecting group using trifluoroacetic acid (TFA).[8][9][10]

Materials:

  • Boc-protected PROTAC.

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Rotary evaporator.

Methodology:

  • Dissolution: Dissolve the Boc-protected PROTAC in DCM (e.g., 10 mL per 100 mg of PROTAC) in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA to the solution (typically 20-50% v/v, e.g., 2-10 mL of TFA for 10 mL of DCM).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Quenching: Once the reaction is complete, carefully concentrate the mixture on a rotary evaporator to remove excess TFA and DCM.

  • Work-up: Re-dissolve the residue in an organic solvent like ethyl acetate. Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid (caution: CO₂ evolution). Wash subsequently with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PROTAC.

  • Purification: Purify the crude product as needed, typically via flash chromatography or preparative HPLC.

References

Navigating PROTAC Stability: A Technical Support Guide for PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability challenges associated with Proteolysis-Targeting Chimeras (PROTACs) that utilize polyethylene (B3416737) glycol (PEG)-based linkers. This resource offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the rational design and optimization of stable and efficacious PROTACs.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues encountered with PROTACs containing PEG linkers?

A1: PROTACs with PEG-based linkers are primarily susceptible to two types of instability:

  • Metabolic Instability: The ether linkages within the PEG chain are vulnerable to oxidative metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. This can lead to O-dealkylation, resulting in a short in vivo half-life and reduced therapeutic efficacy.[1] The linker is often the most metabolically liable part of a PROTAC molecule.[2]

  • Ternary Complex Instability: The inherent flexibility of PEG linkers can be a double-edged sword. While it can facilitate the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), excessive flexibility may lead to unstable or non-productive complexes, thereby reducing degradation efficiency.[1]

Q2: How does the length of a PEG linker affect PROTAC stability and activity?

A2: Linker length is a critical parameter in PROTAC design. An optimal linker length is essential for forming a stable and productive ternary complex.[3]

  • Too Short: A short linker may cause steric hindrance between the target protein and the E3 ligase, preventing efficient ternary complex formation.[3]

  • Too Long: An excessively long linker can result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3] Longer linkers can also increase susceptibility to metabolic degradation.[]

Q3: What are the common strategies to enhance the metabolic stability of PROTACs with PEG linkers?

A3: Several strategies can be employed to improve the metabolic stability of PEG-based PROTACs:

  • Incorporate Rigid Moieties: Replacing a segment of the flexible PEG chain with rigid structures like piperazine (B1678402), piperidine, or triazole rings can shield the molecule from metabolic enzymes.[1][5]

  • Optimize Linker Length: Systematically varying the linker length can help identify an optimal length that balances ternary complex formation with metabolic stability.[6]

  • Replace the PEG Linker: In some cases, replacing the PEG linker with a more metabolically stable alkyl chain can be beneficial, although this may impact solubility.[5][6]

Q4: How do modifications to the PEG linker impact the solubility and permeability of a PROTAC?

A4: Linker modifications significantly influence the physicochemical properties of PROTACs.

  • Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of PROTACs.[5][7] Replacing a PEG linker with a more hydrophobic alkyl linker can decrease solubility.[7] Incorporating polar groups like piperazine can enhance solubility.[8]

  • Permeability: The relationship between PEG linkers and cell permeability is complex. While the hydrophilicity of PEG can hinder passive diffusion, the flexible nature of the linker can allow the PROTAC to adopt a folded, more compact conformation that shields polar groups and improves membrane traversal.[7] However, excessive PEGylation can decrease cellular uptake. Replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring, has been shown to improve permeability.[1]

Troubleshooting Guides

Issue 1: Rapid degradation of my PEG-linked PROTAC in in vitro metabolic stability assays.
  • Possible Cause: Susceptibility of the PEG linker to oxidative metabolism by liver microsomes.

  • Troubleshooting Steps:

    • Metabolite Identification: Use LC-MS/MS to identify the metabolites and pinpoint the sites of metabolic liability on the PROTAC molecule. Common metabolic transformations include N-dealkylation and hydrolysis of the linker.[9]

    • Linker Modification:

      • Synthesize analogs with more rigid linkers (e.g., incorporating piperazine or triazole rings) to sterically hinder access by metabolic enzymes.[1][5]

      • Explore alternative linker attachment points on the warhead or E3 ligase ligand that may be less exposed to metabolic enzymes.[2][10]

      • Consider replacing the PEG linker with a more stable alkyl linker, being mindful of potential changes in solubility.[6]

    • Quantitative Analysis: Re-evaluate the metabolic stability of the modified PROTACs using the in vitro metabolic stability assay.

Issue 2: My PROTAC shows good binding to the target and E3 ligase individually but poor degradation in cellular assays.
  • Possible Cause: Inefficient formation of a stable and productive ternary complex due to a suboptimal PEG linker.

  • Troubleshooting Steps:

    • Ternary Complex Formation Assays: Employ biophysical assays such as TR-FRET, SPR, or ITC to directly assess the formation and stability of the ternary complex.[11][12]

    • Linker Length Optimization: Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length for efficient ternary complex formation and subsequent degradation.[][6]

    • Linker Rigidity Modification: Introduce rigid elements into the linker to pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[5]

    • Cellular Permeability Assessment: If ternary complex formation is confirmed to be efficient, investigate the cell permeability of the PROTAC using a Caco-2 permeability assay to ensure it is reaching its intracellular target.[12]

Data Presentation

Table 1: Comparative Metabolic Stability of PROTACs with Different Linkers

PROTACLinker TypeLinker Length (atoms)Half-life (t½) in Human Liver Microsomes (min)Reference
Compound 26Aliphatic118.4[2]
Compound 27PEG11>90[2]
Compound 30Aliphatic1138.2[2]
Compound 31PEG11>90[2]
Compound 35PEG-based-23.3[10]
Compound 40PEG-based-34.6[10]

Table 2: Impact of Linker Type on PROTAC Performance

PropertyPEG-based LinkerAlkyl-based LinkerKey ConsiderationReference
Solubility Generally higher due to hydrophilicity.Generally lower and more hydrophobic.Crucial for formulation and bioavailability.[7]
Cell Permeability Can be enhanced by the "molecular chameleon" effect.Permeability is influenced by overall lipophilicity.A balance is needed for optimal cellular uptake.[7]
Metabolic Stability May be susceptible to oxidative metabolism.Generally considered to have good metabolic stability.Essential for maintaining PROTAC integrity in vivo.[5][7]
Ternary Complex Formation Flexibility can facilitate productive complex formation.Conformational freedom can support complex formation but may also lead to non-productive states.Highly dependent on the specific target and E3 ligase.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) with an internal standard

  • Positive control compound (e.g., a compound with known metabolic instability)

Procedure:

  • Preparation: Prepare working solutions of the test PROTAC and positive control in phosphate buffer. The final concentration of any organic solvent should be less than 1%. Thaw the HLM on ice.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes. Add the test PROTAC solution to the mixture.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time. The slope of the linear regression will be used to calculate the half-life (t½).[13]

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC by measuring its transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell™ inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC compound

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Setup:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • For apical-to-basolateral (A-B) transport, add the test PROTAC solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • For basolateral-to-apical (B-A) transport, add the test PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a specified period (e.g., 2 hours).

  • Sampling: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • LC-MS/MS Analysis: Analyze the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.[14][15]

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC E3 E3 Ubiquitin Ligase TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex Binds POI & E3 POI Target Protein (POI) POI->TernaryComplex E3->TernaryComplex PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbPOI->Proteasome Recognition DegradedPOI Degraded Protein Fragments Proteasome->DegradedPOI Degradation

Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.

PROTAC_Workflow Design PROTAC Design (Linker Optimization) Synthesis Synthesis & Purification Design->Synthesis InVitro Biochemical Assays Ternary Complex Formation Metabolic Stability Synthesis->InVitro Cellular Permeability (Caco-2) Target Degradation (Western Blot) Cytotoxicity InVitro->Cellular InVivo In Vivo Studies (Animal Models) Cellular->InVivo Lead Lead Optimization InVivo->Lead Lead->Design Iterative Optimization

Caption: A general experimental workflow for the design and evaluation of PROTACs.

Metabolic_Stability_Workflow Start Start: PROTAC Sample Incubate Incubate with Liver Microsomes + NADPH at 37°C Start->Incubate Timepoints Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench Reaction (Cold Acetonitrile + Internal Standard) Timepoints->Quench Centrifuge Centrifuge & Collect Supernatant Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Analysis Data Analysis: Calculate t½ LCMS->Analysis

Caption: Experimental workflow for assessing PROTAC metabolic stability.

References

Technical Support Center: Optimizing PROTAC Linker Length for Maximum Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimera (PROTAC) linker length for enhanced efficacy.

Frequently Asked Questions (FAQs)

Q1: What is a PROTAC, and what is the fundamental role of the linker?

A Proteolysis-Targeting Chimera (PROTAC) is a heterobifunctional molecule designed to eliminate specific proteins from the cell.[1] It consists of three main components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The primary function of the linker is to bridge the target protein and the E3 ligase, bringing them into close proximity.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the cell's natural disposal system, the proteasome.[3][4]

Q2: How does linker length critically influence PROTAC efficacy?

The length of the linker is a crucial parameter that directly impacts the formation and stability of the productive ternary complex (POI-PROTAC-E3 Ligase), which is the cornerstone of PROTAC activity.[3][4]

  • Too Short: A linker that is too short can cause steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a stable complex.[3][5]

  • Too Long: An excessively long or flexible linker may result in an unstable ternary complex, failing to hold the two proteins in an optimal orientation for efficient ubiquitination.[3][5]

Therefore, identifying the optimal linker length is a critical step to ensure a stable and productive ternary complex conformation for maximal degradation.[4][6]

Q3: What is the "hook effect" and how is it related to linker design?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[4][7] This occurs because excessive PROTAC molecules lead to the formation of unproductive binary complexes (either POI-PROTAC or PROTAC-E3 ligase) instead of the required ternary complex.[4][5][7] A well-designed linker can help mitigate the hook effect by promoting positive cooperativity, where the binding of the first protein increases the binding affinity for the second. This stabilization of the ternary complex over the binary ones can reduce the severity of the hook effect.[5][8]

Q4: Beyond length, what other linker properties should be considered?

While length is critical, other linker properties significantly influence a PROTAC's overall performance:[2][9][10]

  • Composition: The chemical makeup of the linker affects physicochemical properties like solubility and cell permeability.[5] Incorporating elements like polyethylene (B3416737) glycol (PEG) can improve solubility.[2]

  • Rigidity/Flexibility: Linker flexibility impacts the stability of the ternary complex.[10] More rigid linkers (e.g., containing alkynes or piperazine) can pre-organize the PROTAC for better binding, while flexible linkers (e.g., alkyl chains) allow for more conformational freedom.[2][10]

  • Attachment Points: The specific points where the linker connects to the two ligands are crucial as they dictate the relative orientation of the proteins within the ternary complex.[2][10]

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 Proteasome 26S Proteasome POI->Proteasome 3. Recognition & Degradation Ub Ubiquitin Ub->POI 2. Ubiquitination Peptides Degraded Peptides Proteasome->Peptides Ternary_Label 1. Ternary Complex Formation Ub_source Ub_source->Ub E1/E2 Troubleshooting_Workflow Start START: PROTAC Shows No Degradation Permeability 1. Assess Cell Permeability (e.g., PAMPA, Caco-2) Start->Permeability Result_Perm Permeable? Permeability->Result_Perm Binding 2. Confirm Intracellular Binding (e.g., CETSA, NanoBRET) Result_Bind Binds Target & E3? Binding->Result_Bind Ternary 3. Evaluate Ternary Complex Formation (e.g., TR-FRET, SPR) Result_Tern Forms Complex? Ternary->Result_Tern Ubiquitination 4. Check for Target Ubiquitination (e.g., in-vitro Ub Assay) Result_Ubi Is Target Ubiquitinated? Ubiquitination->Result_Ubi Result_Perm->Binding Yes Fix_Perm Action: Modify linker/scaffold to improve physicochemical properties Result_Perm->Fix_Perm No Result_Bind->Ternary Yes Fix_Bind Action: Redesign warhead or E3 ligase ligand Result_Bind->Fix_Bind No Result_Tern->Ubiquitination Yes Fix_Tern Action: Vary linker length, rigidity, and attachment points Result_Tern->Fix_Tern No Fix_Ubi Action: Redesign linker to alter ternary complex geometry Result_Ubi->Fix_Ubi No Success Productive Degradation Result_Ubi->Success Yes Fix_Perm->Permeability Fix_Bind->Binding Fix_Tern->Ternary Fix_Ubi->Ubiquitination Linker_Logic TooShort Linker Too Short StericHindrance Steric Hindrance TooShort->StericHindrance leads to Optimal Optimal Linker Length StableTernary Stable & Productive Ternary Complex Optimal->StableTernary enables TooLong Linker Too Long UnstableTernary Unstable / Non-productive Ternary Complex TooLong->UnstableTernary leads to PoorDegradation1 Poor Degradation StericHindrance->PoorDegradation1 causes MaxDegradation Maximum Degradation Efficiency StableTernary->MaxDegradation results in PoorDegradation2 Poor Degradation UnstableTernary->PoorDegradation2 causes

References

Technical Support Center: Minimizing Copper-Mediated Damage to Proteins During CuAAC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions, with a specific focus on mitigating copper-induced damage to sensitive protein samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of protein damage during CuAAC reactions?

The principal cause of protein damage during CuAAC is the generation of Reactive Oxygen Species (ROS).[1][2][3] The copper catalyst, particularly in the presence of a reducing agent like sodium ascorbate (B8700270) and oxygen, can participate in redox cycling that produces harmful radicals such as hydroxyl radicals.[1][4][5] These ROS can lead to the oxidation of amino acid side chains (e.g., methionine, cysteine, histidine, tryptophan) or even cleavage of the polypeptide backbone, compromising protein structure and function.[1][2]

Q2: How do copper-chelating ligands help in reducing protein damage?

Copper-chelating ligands play a crucial dual role in CuAAC reactions. Firstly, they stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation and oxidation to the inactive Cu(II) state.[6] Secondly, and critically for protein integrity, ligands accelerate the rate of the desired click reaction.[4][7] This rapid catalysis means the reaction can often be run at lower copper concentrations and for shorter durations, thereby minimizing the time proteins are exposed to potentially damaging conditions. Furthermore, some ligands can act as sacrificial reductants, helping to quench ROS as they form in the copper's coordination sphere.[8][9]

Q3: My protein is aggregating after the CuAAC reaction. What could be the cause and how can I fix it?

Protein aggregation post-CuAAC can stem from several factors:

  • Oxidative Damage: ROS-induced unfolding or modification of surface residues can expose hydrophobic patches, leading to aggregation.[10]

  • Ascorbate Byproducts: Byproducts of ascorbate oxidation, such as dehydroascorbate, are electrophilic and can crosslink proteins by reacting with lysine (B10760008) and arginine residues.[4]

  • Incorrect Buffer Conditions: Suboptimal pH or ionic strength can reduce protein stability, especially in the presence of a catalyst.[11][12]

Solutions to Prevent Aggregation:

  • Add Scavengers: Include aminoguanidine (B1677879) in the reaction mixture to trap reactive carbonyl byproducts of ascorbate oxidation.[4][13][14]

  • Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio (e.g., 5:1) is often recommended to protect the protein and the catalyst.[4][15]

  • Work at Lower Temperatures: Performing the reaction at 4°C can slow down aggregation processes.[16]

  • Buffer Optimization: Screen different pH and salt concentrations to find conditions where your protein is most stable.[11] Consider adding stabilizers like glycerol (B35011) or non-denaturing detergents.[16][17]

  • Degas Solutions: Removing dissolved oxygen from your reaction buffers can help reduce ROS formation.[15]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency or Incomplete Reaction

This is a common issue that can often be resolved by systematically checking each component and condition of the reaction.

Troubleshooting Workflow for Low Labeling Efficiency

G cluster_reagents Reagent Quality Check cluster_conditions Reaction Condition Optimization cluster_protein Protein-Specific Issues start Low Labeling Efficiency reagent_quality Prepare Fresh Reagents (Sodium Ascorbate, etc.) start->reagent_quality Start Here copper_source Verify Copper Source (CuSO4 purity) reagent_quality->copper_source azide_alkyne Check Azide (B81097)/Alkyne Probe (Degradation, Purity) copper_source->azide_alkyne concentration Increase Reactant Concentrations (e.g., 2-10 fold excess of probe) azide_alkyne->concentration If Reagents OK ligand_ratio Optimize Ligand:Cu Ratio (e.g., 5:1) concentration->ligand_ratio buffer Check Buffer Compatibility (Avoid Tris, Thiols) ligand_ratio->buffer steric_hindrance Consider Steric Hindrance (Is the label site accessible?) buffer->steric_hindrance If Conditions OK protein_degradation Assess Protein Integrity (SDS-PAGE, MS) steric_hindrance->protein_degradation end Successful Labeling protein_degradation->end If Protein OK

Caption: A step-by-step workflow for troubleshooting low CuAAC labeling efficiency.

Possible Cause Recommended Solution
Degraded Reducing Agent Sodium ascorbate solutions are prone to oxidation. Always prepare fresh sodium ascorbate solution immediately before setting up the reaction.[15]
Inactivated Copper Catalyst Ensure the correct ligand-to-copper ratio is used (a 5:1 ratio is often recommended) to protect the Cu(I) state.[4][15] Avoid buffers containing thiols (from DTT, BME) or strong chelators (like in Tris buffer) that can inactivate the copper catalyst.[15]
Low Reactant Concentrations CuAAC reactions are concentration-dependent. If working with dilute protein solutions, consider increasing the concentration of the azide or alkyne probe (e.g., a 2- to 10-fold molar excess over the protein).[15]
Steric Hindrance The alkyne or azide tag on the protein may be in a sterically inaccessible location within the protein's 3D structure. If possible, performing the reaction under partial denaturing conditions might help, but this risks protein function.
Problem 2: Evidence of Protein Damage (Degradation, Loss of Function)

If you observe protein fragmentation on an SDS-PAGE gel or a loss of biological activity, oxidative damage is the likely culprit.

Mechanism of Copper-Mediated Protein Damage and Mitigation Strategies

G cluster_reaction CuAAC Reaction Environment cluster_catalyst Catalyst Formation cluster_damage Damage Pathway cluster_mitigation Mitigation Strategies Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I O2 O2 (dissolved) ROS Reactive Oxygen Species (ROS) O2->ROS Cu_I->ROS Redox Cycling Damaged_Protein Oxidized/ Cleaved Protein ROS->Damaged_Protein Oxidation/ Cleavage Protein Protein Ligand Accelerating Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes & Accelerates Reaction Anaerobic Anaerobic Conditions (Degassing) Anaerobic->ROS Prevents Formation Scavenger Additives (Aminoguanidine) Scavenger->ROS Quenches

Caption: The pathway of ROS generation and strategies to mitigate protein damage.

Strategy Detailed Action Rationale
Use an Accelerating Ligand Employ a water-soluble, copper-chelating ligand such as THPTA or BTTAA at a 5:1 molar ratio to copper.[4][9]The ligand accelerates the click reaction, allowing for lower copper concentrations and shorter reaction times. It also protects the copper catalyst and can help quench ROS.[4][7]
Optimize Copper Concentration Use the lowest concentration of copper that provides an acceptable reaction rate. Typical starting concentrations for protein labeling are 50-250 µM.[9]Lowering the copper concentration directly reduces the potential for ROS generation.[18]
Work Under Anaerobic Conditions Degas all buffers and solutions by bubbling with an inert gas (e.g., argon or nitrogen) before use.[5]Removing dissolved oxygen, a key ingredient in ROS formation, significantly reduces oxidative damage.[5] This can also accelerate the CuAAC reaction.[5]
Include Additives Add aminoguanidine (final concentration ~5 mM) to the reaction mixture.[4][13]Aminoguanidine acts as a scavenger for reactive carbonyl byproducts of ascorbate oxidation, preventing protein crosslinking.[4]
Use Alternative Reducing Agents Consider replacing sodium ascorbate with monothiol reducing agents like free cysteine, especially under anaerobic conditions.[18]Cysteine can effectively reduce Cu(II) to Cu(I) while minimizing oxidative degradation in certain systems.[18]

Experimental Protocols

General Protocol for CuAAC on a Purified Protein

This protocol is a starting point and should be optimized for your specific protein and application.

1. Reagent Stock Solution Preparation:

  • Protein-Alkyne/Azide: Prepare your protein in a compatible buffer (e.g., PBS, HEPES, pH 7.4) at a concentration of 1-5 mg/mL. Avoid Tris and buffers with high concentrations of thiols.[15]

  • Copper (II) Sulfate: 20 mM stock in deionized water.[9]

  • Ligand (e.g., THPTA): 100 mM stock in deionized water.[19]

  • Azide/Alkyne Probe: 10 mM stock in DMSO or water.

  • Sodium Ascorbate: 100 mM stock in deionized water. Must be prepared fresh right before use.[8][15]

  • Aminoguanidine Hydrochloride: 100 mM stock in deionized water.[13]

2. Reaction Assembly: The following is an example for a 100 µL final reaction volume. Reagents should be added in the specified order.

Component Stock Concentration Volume to Add (µL) Final Concentration
Protein-Alkyne in Buffer1 mg/mL (~20 µM)5010 µM
Azide Probe10 mM1100 µM (10x excess)
Aminoguanidine100 mM55 mM
Premix Catalyst:
- Ligand (THPTA)100 mM0.50.5 mM (500 µM)
- CuSO₄20 mM0.50.1 mM (100 µM)
Initiator:
Sodium Ascorbate (fresh)100 mM55 mM
Buffer (e.g., PBS)-38-
Total Volume -100 -

Note: The catalyst (Ligand and CuSO₄) should be premixed and allowed to complex for a few minutes before adding to the main reaction mixture.[20]

3. Incubation:

  • Incubate the reaction at room temperature or 4°C for 1-2 hours. Protect from light if using fluorescent probes.

  • Reaction progress can be monitored by techniques like SDS-PAGE (observing a band shift) or mass spectrometry.

4. Quenching and Copper Removal:

  • Stop the reaction by adding a copper chelator like EDTA to a final concentration of 10-20 mM.

  • Remove excess reagents and copper-EDTA complexes via dialysis, size-exclusion chromatography (e.g., Zeba™ spin columns), or affinity purification if your protein is tagged.[13][21]

Protocol for CuAAC on Live Cells

Labeling on live cells requires special care to minimize cytotoxicity. This protocol is adapted for this purpose.

1. Reagent Stock Solution Preparation (Sterile-filtered):

  • Copper (II) Sulfate: 20 mM in water.

  • Ligand (THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in DPBS. Prepare fresh.

  • Aminoguanidine Hydrochloride: 100 mM in DPBS.

  • Alkyne/Azide Probe: 10 mM in DMSO.

2. Cell Preparation:

  • Plate cells and grow under standard conditions.

  • Metabolically label cells with an azide- or alkyne-modified sugar or amino acid (e.g., Ac₄ManNAz) for 24-48 hours.

  • Before labeling, gently wash the cells twice with cold DPBS.

3. Labeling Reaction:

  • Prepare the "Click-iT®" reaction cocktail on ice immediately before use. For 1 mL of cocktail:

    • 885 µL cold DPBS

    • 10 µL Aminoguanidine (100 mM stock, final: 1 mM)

    • 5 µL CuSO₄ (20 mM stock, final: 100 µM)

    • 25 µL Ligand (50 mM stock, final: 1.25 mM)

    • 25 µL Alkyne-fluorophore (10 mM stock, final: 250 µM)

    • 50 µL Sodium Ascorbate (100 mM stock, final: 5 mM)

  • Add the complete reaction cocktail to the cells and incubate for 5-10 minutes at 4°C.[8]

  • Gently aspirate the reaction mix and wash the cells three times with DPBS.

  • Cells can then be fixed for imaging or lysed for downstream analysis.

References

effect of steric hindrance when using Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propargyl-PEG4-S-PEG4-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this bifunctional PEG linker in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a propargyl group on one end, which is used for copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry).[1][2][3][4][5] The other end features a Boc-protected amine, which, after deprotection, can react with various functional groups like carboxylic acids or activated esters. The two PEG4 (polyethylene glycol) chains increase the linker's hydrophilicity and flexibility.[6] A key application for this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3][4][5]

Q2: How does the PEG length in this compound contribute to steric hindrance?

The two PEG4 units provide a total of eight ethylene (B1197577) glycol repeats, creating a significant hydrodynamic volume. This PEG chain can act as a flexible spacer that can both mitigate and cause steric hindrance.[7][8] While it can prevent the molecules it links from sterically clashing with each other, the PEG chain itself can shield the reactive ends (propargyl and amine groups) or the conjugated molecules, potentially slowing down reaction rates or affecting binding affinities.[7][8][]

Q3: What are the general storage recommendations for this compound?

It is recommended to store this compound at -20°C for long-term stability. For stock solutions, storing at -80°C is advisable to prevent degradation.[4] Before use, allow the reagent to warm to room temperature to prevent moisture condensation.

Troubleshooting Guides

Issue 1: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Symptoms:

  • Incomplete consumption of starting materials (this compound or azide-containing molecule) as observed by TLC, LC-MS, or NMR.

  • Low yield of the desired triazole product after purification.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Oxidation of Cu(I) Catalyst The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.[10] Solution: Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use. Use freshly prepared sodium ascorbate (B8700270) solution to reduce any oxidized copper.
Poor Reagent Quality The this compound, azide-partner, or catalyst may have degraded. Solution: Use high-purity reagents. Verify the integrity of your starting materials using analytical techniques if degradation is suspected.
Steric Hindrance The bulky PEG chains or the conjugated molecules may be sterically hindering the reaction.[][10] Solution: Increase the reaction temperature (e.g., to 40-60°C) to provide more energy to overcome the steric barrier.[11] Prolong the reaction time. If possible, consider a linker with a different length or geometry.
Inadequate Ligand for Copper The copper catalyst may precipitate or be inactive without a suitable ligand. Solution: Add a copper-chelating ligand like TBTA or THPTA to stabilize the Cu(I) catalyst and improve its solubility.
Issue 2: Incomplete Boc Deprotection

Symptoms:

  • Persistence of the Boc-protected starting material in the reaction mixture.

  • Complex mixture of fully deprotected, partially deprotected, and starting material.

Potential Causes & Solutions:

Potential CauseSuggested Solution
Insufficient Acid Strength/Concentration The Boc group is cleaved by acidolysis, and incomplete deprotection can occur if the acid is too weak or its concentration is too low.[12] Solution: Use a strong acid like trifluoroacetic acid (TFA) at a sufficient concentration (e.g., 20-50% in dichloromethane (B109758) (DCM)).[12] For resistant substrates, consider using 4M HCl in dioxane.[12]
Inadequate Reaction Time/Temperature The deprotection reaction may be slow. Solution: Increase the reaction time and monitor the progress periodically. Most deprotections are performed at room temperature, but gentle warming might be necessary for challenging substrates.[12]
Steric Hindrance from PEG Chains The PEG chains can sterically shield the Boc group from the acid.[12] Solution: Increase the acid concentration or reaction time. Ensure adequate mixing to facilitate the interaction between the reagent and the substrate.
Scavenger Issues Cationic species formed during deprotection can lead to side reactions if not properly scavenged. Solution: Add a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture, especially if your molecule contains sensitive functional groups.[12]
Issue 3: Difficulty in Purifying the Final Conjugate

Symptoms:

  • Co-elution of the product with starting materials or byproducts during chromatography.

  • Broad peaks or streaking on chromatography columns.

  • Low recovery of the purified product.

Potential Causes & Solutions:

Potential CauseSuggested Solution
PEG-Related Solubility Issues The PEG linker makes the molecule soluble in a wide range of polar and non-polar solvents, which can complicate purification by standard chromatography.[10] Solution: For significant size differences, size exclusion chromatography (SEC) is often effective. Reverse-phase HPLC (RP-HPLC) with a suitable gradient of water/acetonitrile or water/methanol (often with additives like TFA or formic acid) can also be used.
Residual Copper Catalyst Copper from a CuAAC reaction can contaminate the final product and interfere with downstream applications.[11] Solution: After the click reaction, quench it by adding a copper chelator like EDTA.[11] Subsequent purification steps should then efficiently remove the copper-EDTA complex.
Aggregation of the Conjugate The final product may be prone to aggregation, leading to poor chromatographic performance. Solution: Optimize the buffer conditions (pH, ionic strength) for purification. Perform purification at low temperatures (e.g., 4°C) if the product is temperature-sensitive.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating this compound with an azide-containing molecule.

Methodology:

  • In a suitable reaction vial, dissolve the azide-containing molecule (1 equivalent) and this compound (1.1 equivalents) in a degassed solvent mixture (e.g., 1:1 DMF/water or DMSO/water).[11]

  • In a separate tube, prepare a fresh solution of sodium ascorbate (5-10 equivalents, e.g., from a 50 mM stock in degassed water).

  • In another tube, prepare a solution of copper(II) sulfate (B86663) (CuSO₄) (1.2 equivalents, e.g., from a 100 mM stock in water).

  • Add the sodium ascorbate solution to the mixture of the azide (B81097) and alkyne, and mix gently.

  • Initiate the reaction by adding the CuSO₄ solution.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently heated if necessary.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, add a copper chelator (e.g., EDTA) to sequester the catalyst.[11]

  • Purify the product by an appropriate chromatographic method (e.g., SEC or RP-HPLC).

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Methodology:

  • Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) in a round-bottom flask, cooled to 0°C in an ice bath.[12][13]

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[12]

  • (Optional) Add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[12]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[12]

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • Co-evaporate with a solvent like toluene (B28343) (3 times) to remove residual TFA.[12]

  • The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base (e.g., saturated sodium bicarbonate solution) during an aqueous workup.[12]

Visualizations

experimental_workflow cluster_step1 Step 1: Click Chemistry (CuAAC) cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling A This compound D Triazole-PEG-Boc Conjugate A->D B Azide-Molecule B->D C CuSO4 / Na-Ascorbate C->D E Triazole-PEG-Boc Conjugate D->E G Triazole-PEG-Amine Conjugate E->G F TFA / DCM F->G H Triazole-PEG-Amine Conjugate G->H K Final Bifunctional Molecule H->K I Carboxylic Acid Molecule I->K J Coupling Agents (e.g., EDC, NHS) J->K

Caption: Experimental workflow for the synthesis of a bifunctional molecule using this compound.

steric_hindrance_factors A Steric Hindrance Effects B Reduced Reaction Rate A->B C Lower Binding Affinity A->C D Incomplete Conjugation A->D E Factors Influencing Steric Hindrance F PEG Chain Length (e.g., PEG4 vs. PEG8) E->F G Bulkiness of Conjugated Molecules E->G H Reaction Temperature E->H I Solvent Choice E->I

Caption: Factors influencing and consequences of steric hindrance when using PEG linkers.

References

Technical Support Center: Enhancing PROTAC Cell Permeability with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the cell permeability of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major challenge for PROTACs?

PROTACs are inherently large molecules, often with molecular weights exceeding 800 Da, and possess a high polar surface area. These characteristics place them "beyond the Rule of Five," a set of guidelines used to predict the oral bioavailability of small-molecule drugs.[1][2] Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their access to intracellular targets and reducing their therapeutic efficacy.[3]

Q2: How can PEG linkers improve the cell permeability of PROTACs?

While seemingly counterintuitive due to their hydrophilicity, PEG linkers can enhance cell permeability through a phenomenon known as the "chameleon effect" or "molecular folding".[4][5] The flexible nature of the PEG chain allows the PROTAC to adopt a folded conformation in a nonpolar environment, like the cell membrane. This folding can shield the polar regions of the molecule, reducing its effective polar surface area and facilitating its passage across the lipid bilayer.[4][6] Additionally, PEG linkers can improve the aqueous solubility of PROTACs, which is also a crucial factor for their overall bioavailability.[7][8]

Q3: Can PEG linkers negatively impact cell permeability?

Yes, the relationship between PEGylation and cell permeability is a delicate balance.[4] While optimal PEGylation can be beneficial, excessively long or bulky PEG linkers can increase the overall size and hydrophilicity of the PROTAC to a point where it hinders membrane traversal.[4] Therefore, the length and composition of the PEG linker must be empirically optimized for each specific PROTAC system.

Q4: What is the "hook effect" and how does the linker design relate to it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[1][5] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1] The linker's properties, including its length and flexibility, can influence the stability and cooperativity of the ternary complex. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.[5]

Troubleshooting Guide

Problem 1: My PROTAC with a PEG linker shows low or no degradation of the target protein.

Possible CauseSuggested Solution
Poor Cell Permeability 1. Optimize Linker Length: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length for cell uptake.[7] 2. Modify Linker Composition: Consider incorporating more hydrophobic elements into the linker alongside the PEG units to balance hydrophilicity and lipophilicity. 3. Assess Permeability: Use in vitro permeability assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay to quantify the cell permeability of your PROTACs (see Experimental Protocols section).[9]
Inefficient Ternary Complex Formation 1. Vary Linker Length and Attachment Points: The spatial orientation of the target protein and E3 ligase is critical. Systematically vary the linker length and the points of attachment on the warhead and E3 ligase ligand.[10] 2. Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity and thermodynamics of ternary complex formation.[1]
PROTAC Instability 1. Assess Stability: Evaluate the stability of your PROTAC in cell culture media and cell lysates over the time course of your experiment. 2. Modify Linker Chemistry: If the linker is found to be a site of metabolic instability, consider replacing it with a more stable alternative or modifying it to block metabolic sites.[1]

Problem 2: I'm observing inconsistent degradation results between experiments.

Possible CauseSuggested Solution
Variable Cell Health and Confluency 1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure a standardized seeding density and confluency at the time of treatment.
Compound Precipitation 1. Check Solubility: Determine the kinetic solubility of your PROTAC in the assay buffer.[11] 2. Visual Inspection: Visually inspect the wells of your assay plates for any signs of compound precipitation, especially at higher concentrations.

Data Presentation

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Permeability of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)PAMPA Permeability (10⁻⁶ cm/s)
BRD4-PROTAC-1 PEG3895.13.2185.40.8
BRD4-PROTAC-2 PEG4939.23.1194.71.5
BRD4-PROTAC-3 PEG5983.23.0204.02.1
BRD4-PROTAC-4 PEG61027.32.9213.31.2

Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[4][11]

Table 2: Influence of PEG Linker Length on Degradation Efficiency of BRD4-Targeting PROTACs

PROTACLinker CompositionDC₅₀ (nM) [BRD4 Degradation]Dₘₐₓ (%) [BRD4 Degradation]
BRD4-PROTAC-1 PEG35585
BRD4-PROTAC-2 PEG42095
BRD4-PROTAC-3 PEG515>98
BRD4-PROTAC-4 PEG63092

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. Data is illustrative and compiled from various sources in the literature for BRD4-targeting PROTACs.[4][11]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.

Materials:

  • 96-well donor and acceptor plates

  • Artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane)[12]

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.[13]

  • Coat Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well of the donor plate and allow the solvent to evaporate.[13]

  • Prepare Donor Solutions: Prepare the PROTAC working solutions in PBS (e.g., at a final concentration of 10 µM with 0.5% DMSO).

  • Add Donor Solutions: Add 200 µL of the PROTAC working solution to each well of the coated donor plate.[13]

  • Assemble Sandwich Plate: Carefully place the donor plate onto the acceptor plate to create a "sandwich".

  • Incubation: Incubate the sandwich plate at room temperature for 5 to 18 hours with gentle shaking.[13][14]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = [(-VD * VA) / ((VD + VA) * Area * Time)] * ln(1 - [CA] / [Ceq])

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more physiologically relevant model of intestinal absorption, accounting for both passive diffusion and active transport mechanisms.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.[15]

  • Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayer. A TEER value above 200 Ω·cm² generally indicates good monolayer integrity.[16]

  • Prepare Dosing Solutions: Dilute the PROTAC stock solution in HBSS to the desired final concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add the PROTAC dosing solution to the apical (donor) chamber and fresh HBSS to the basolateral (acceptor) chamber.[16]

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical):

    • To assess active efflux, perform the experiment in the reverse direction by adding the PROTAC dosing solution to the basolateral chamber and sampling from the apical chamber.[16]

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:

    Papp (cm/s) = (dQ/dt) / (A * C₀)

    Where dQ/dt is the rate of PROTAC appearance in the acceptor chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio: The efflux ratio is the ratio of Papp (B-A) to Papp (A-B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate for active efflux transporters.

Visualizations

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start PROTAC Design & Synthesis with Varying PEG Linkers Permeability_Screen Permeability Screening (e.g., PAMPA) Start->Permeability_Screen Caco2_Assay Caco-2 Permeability Assay (for promising candidates) Permeability_Screen->Caco2_Assay Degradation_Assay Western Blot for Target Degradation (DC₅₀, Dₘₐₓ) Permeability_Screen->Degradation_Assay Caco2_Assay->Degradation_Assay Data_Analysis Data Analysis & Structure-Permeability Relationship Degradation_Assay->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization

Caption: A typical workflow for evaluating PROTACs with PEG linkers.

References

Technical Support Center: Addressing the "Hook Effect" in PROTACs through Linker Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect" observed in Proteolysis Targeting Chimeras (PROTACs) by modifying the linker.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTACs?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting the percentage of protein degradation against PROTAC concentration.[1] Instead of a typical sigmoidal dose-response curve where increasing concentration leads to a greater effect up to a plateau, high concentrations of a PROTAC can paradoxically reduce its degradation efficacy.[1][3]

Q2: What is the underlying mechanism of the "hook effect"?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][4] A PROTAC's efficacy relies on the formation of a productive ternary complex, which consists of the target protein of interest (POI), the PROTAC molecule, and an E3 ligase.[4][5] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (POI-PROTAC or E3 Ligase-PROTAC).[1][6] These binary complexes are unable to bring the target protein and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent proteasomal degradation.[1][2]

Q3: What are the experimental consequences of the "hook effect"?
Q4: How can modifying the PROTAC linker help to mitigate the "hook effect"?

A4: The linker plays a critical role in the formation and stability of the ternary complex.[5][8] By optimizing the linker's length, composition, and rigidity, it is possible to enhance the cooperativity of ternary complex formation, which can help overcome the hook effect.[7][8] A well-designed linker can promote favorable protein-protein interactions between the POI and the E3 ligase, stabilizing the ternary complex and making its formation more favorable than the formation of unproductive binary complexes, even at high PROTAC concentrations.[7][9]

Q5: What linker modification strategies can be employed to reduce the "hook effect"?

A5: Several linker modification strategies can be explored:

  • Varying Linker Length: Systematically synthesizing and testing PROTACs with linkers of different lengths is a common strategy.[10] A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex, while a linker that is too long might not effectively bring the two proteins into proximity.[10]

  • Altering Linker Composition: The chemical composition of the linker, such as using polyethylene (B3416737) glycol (PEG) or alkyl chains, can influence the PROTAC's solubility, cell permeability, and the geometry of the ternary complex.[5][]

  • Modulating Linker Rigidity: Introducing rigid elements (e.g., aromatic rings) or flexible units into the linker can impact the conformational freedom of the PROTAC.[5] Increased rigidity can sometimes lead to a more stable ternary complex, but in other cases, flexibility is required to allow for an optimal induced fit.[5]

  • Optimizing Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial for the correct orientation of the proteins in the ternary complex.[10] Exploring different attachment points can significantly impact degradation efficiency.[10]

Troubleshooting Guide

Issue: A bell-shaped dose-response curve is observed, indicating a significant "hook effect."

Troubleshooting Steps:

  • Confirm the "Hook Effect":

    • Perform a wide dose-response experiment, spanning several orders of magnitude (e.g., from picomolar to high micromolar concentrations) to clearly define the bell-shaped curve and identify the optimal degradation concentration (Dmax).[1]

  • Synthesize a Linker Length Series:

    • Design and synthesize a series of PROTACs with systematically varied linker lengths (e.g., increasing by 2-3 atoms at a time).

    • Evaluate the degradation profile of each new PROTAC using a Western blot or another quantitative protein degradation assay.

  • Explore Different Linker Compositions:

    • Synthesize PROTACs with linkers of similar length but different chemical properties (e.g., PEG vs. alkyl chain).

    • Assess the impact of these changes on both degradation potency and the hook effect.

  • Assess Ternary Complex Formation and Stability:

    • Utilize biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinities of the PROTAC to the POI and the E3 ligase individually (binary affinities) and together (ternary complex formation).[5][12]

    • Techniques like AlphaLISA or FRET can also be used to quantify ternary complex formation in a high-throughput format.[7][13] A higher cooperativity value (alpha) indicates a more stable ternary complex, which is often associated with a reduced hook effect.

Data Presentation

Table 1: Example Dose-Response Data for PROTACs with Different Linker Lengths

PROTAC Concentration (nM)PROTAC-A (Short Linker) % DegradationPROTAC-B (Optimal Linker) % DegradationPROTAC-C (Long Linker) % Degradation
0.15102
1255515
10609540
100859270
1000508855
10000208530
DC50 (nM) ~5 ~0.8 ~20
Dmax (%) 85 95 70
Hook Effect Pronounced Minimal Moderate

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[14]

    • Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time period (e.g., 18-24 hours).[7]

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: AlphaLISA for Ternary Complex Formation
  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer.[7]

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase (e.g., GST-tagged) in assay buffer.[7]

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.[7]

    • Include controls with no PROTAC and no proteins.[7]

    • Incubate the plate for a specified time (e.g., 1 hour) at room temperature to allow for ternary complex formation.[7]

  • Bead Addition:

    • Add AlphaLISA acceptor beads (e.g., anti-His) and donor beads (e.g., anti-GST) to the wells.[7]

    • Incubate the plate in the dark for a specified time (e.g., 1 hour) at room temperature to allow for bead-protein binding.[7]

  • Signal Detection:

    • Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis:

    • Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of the hook effect in ternary complex formation.

Mandatory Visualizations

cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC PROTAC->Ternary bridges E3 E3 Ligase E3->Ternary binds Ub Ubiquitination Ternary->Ub leads to Proteasome 26S Proteasome Ub->Proteasome targets for Degradation POI Degradation Proteasome->Degradation results in

Caption: Signaling pathway of PROTAC-mediated protein degradation.

cluster_1 The 'Hook Effect' Mechanism HighPROTAC High PROTAC Concentration BinaryPOI Non-Productive Binary Complex (POI-PROTAC) HighPROTAC->BinaryPOI saturates BinaryE3 Non-Productive Binary Complex (E3-PROTAC) HighPROTAC->BinaryE3 saturates POI Protein of Interest (POI) POI->BinaryPOI E3 E3 Ligase E3->BinaryE3 NoDegradation No Degradation BinaryPOI->NoDegradation inhibits ternary complex formation BinaryE3->NoDegradation inhibits ternary complex formation Ternary Productive Ternary Complex Degradation Degradation Ternary->Degradation

Caption: Mechanism of the "hook effect" at high PROTAC concentrations.

cluster_2 Troubleshooting Workflow for the 'Hook Effect' Start Observe Hook Effect Confirm Confirm with Wide Dose-Response Start->Confirm Modify Modify Linker Confirm->Modify Length Vary Length Modify->Length Strategy 1 Composition Change Composition Modify->Composition Strategy 2 Rigidity Adjust Rigidity Modify->Rigidity Strategy 3 Test Test New PROTACs Length->Test Composition->Test Rigidity->Test Analyze Analyze Degradation (Western Blot) Test->Analyze Biophysics Assess Ternary Complex (SPR, AlphaLISA) Analyze->Biophysics Optimized Optimized PROTAC (Reduced Hook Effect) Biophysics->Optimized

Caption: A logical workflow for addressing the "hook effect".

References

Technical Support Center: Strategies to Reduce Off-Target Effects of PROTACs with Flexible Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate off-target effects of Proteolysis-Targeting Chimeras (PROTACs), particularly those designed with flexible linkers.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of off-target effects with flexible linker PROTACs?

A1: Off-target effects in PROTACs can stem from several factors. The recruitment of E3 ligases can lead to the unintended degradation of proteins other than the desired target, resulting in cellular toxicity.[1] For thalidomide-based PROTACs that recruit the Cereblon (CRBN) E3 ligase, the recruiter moiety itself can induce the degradation of endogenous zinc-finger (ZF) transcription factors.[2] Additionally, suboptimal linker design can lead to the formation of unstable or non-productive ternary complexes, potentially increasing off-target binding.[3] The high degree of conformational flexibility in some linkers can also contribute to an entropic penalty upon binding, which may affect the stability of the ternary complex.[4]

Q2: My pomalidomide-based PROTAC is degrading off-target zinc-finger (ZF) proteins. What design principles can I apply to minimize this?

A2: Pomalidomide-based PROTACs are known to cause the degradation of ZF proteins, which can be independent of the target ligand.[2][5] To mitigate this, two key design rules have been established:

  • Modify the C5 position: Introducing modifications of an appropriate size on the C5 position of the pomalidomide (B1683931) phthalimide (B116566) ring has been shown to reduce off-target ZF degradation.[5]

  • Mask H-bond donors: The hydrogen-bond donors immediately adjacent to the phthalimide ring should preferably be masked to minimize these off-target effects.[5]

Q3: How can I systematically optimize the flexible linker to improve the selectivity of my PROTAC?

A3: Linker optimization is a critical strategy for improving PROTAC selectivity.[6] A systematic approach involves varying the linker's length, composition, and rigidity.[6][]

  • Length: An optimal linker length is crucial for the formation of a productive ternary complex.[8][] Linkers that are too short can cause steric clashes, while excessively long ones may reduce the stability of the complex.[8][]

  • Composition: The chemical makeup of the linker influences physicochemical properties.[][10] For instance, replacing alkyl chains with polyethylene (B3416737) glycol (PEG) units can improve solubility but may inhibit PROTAC activity in some cases.[4][10]

  • Rigidity: While flexible linkers can increase the probability of forming a ternary complex, they can also lead to off-target effects.[4] Introducing semi-rigid elements like cycloalkanes (e.g., piperazine) or aromatic rings can "pre-organize" the PROTAC, potentially improving the stability and selectivity of the ternary complex.[8][10]

Q4: I'm observing a "hook effect" with my PROTAC. What is it, and how can I address it?

A4: The "hook effect" is characterized by decreased target degradation at high PROTAC concentrations.[11] This occurs when the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which compete with the formation of the productive ternary complex.[11][12] To address this, you should perform a dose-response experiment over a wide concentration range to identify the optimal concentration for maximal degradation.[11] The presence of a hook effect can also serve as confirmation of your PROTAC's bifunctional mechanism.[11]

Q5: Besides modifying the linker, what other strategies can I employ to reduce off-target effects?

A5: Several other strategies can be effective:

  • Optimize the Target-Binding Warhead: Using a more selective ligand for your protein of interest can significantly reduce off-target degradation.[6]

  • Change the E3 Ligase: Different E3 ligases have distinct sets of endogenous substrates.[6] Switching the recruited E3 ligase (e.g., from CRBN to VHL) can alter the degradation profile and potentially eliminate off-target effects.[6][10]

  • Tissue-Specific Targeting: Advanced strategies aim to restrict PROTAC activity to specific tissues. This can be achieved by conjugating the PROTAC to a moiety that targets a receptor overexpressed in cancer cells, like the folate receptor.[3][13]

  • Conditional Activation: Photoswitchable linkers or "pro-PROTACs" that are activated by specific tumor microenvironment conditions (e.g., hypoxia) can provide spatiotemporal control over PROTAC activity, thereby minimizing off-target effects in healthy tissues.[14][15]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem: Significant Off-Target Protein Degradation Identified in Proteomics
Possible Cause Recommended Solution
Intrinsic activity of the E3 ligase ligand If using a pomalidomide-based PROTAC, redesign the ligand by modifying the C5 position or masking adjacent H-bond donors.[5] Include a negative control where the E3 ligase-binding component is inactive.[11]
Non-specific binding due to linker flexibility Systematically vary the linker length and composition.[6] Introduce rigid motifs (e.g., piperazine, phenyl rings) to constrain the conformation.[10]
Promiscuous target-binding warhead Redesign the warhead for higher specificity to the protein of interest.[6][11]
Formation of non-productive ternary complexes Screen different E3 ligase ligands (e.g., switch from CRBN to VHL).[6][11]
Problem: Inconsistent Degradation Results Between Experiments
Possible Cause Recommended Solution
Variability in cell culture conditions Standardize cell culture protocols. Use cells within a defined passage number range and ensure consistent seeding densities and confluency.[6][11]
Instability of the PROTAC compound Assess the stability of your PROTAC in the cell culture medium over the time course of the experiment.[6] Prepare fresh stock solutions for each experiment.[11]

Experimental Protocols

Global Proteomics for Unbiased Off-Target Identification (LC-MS/MS)

This protocol provides a global view of protein level changes following PROTAC treatment to identify potential off-targets.[6]

Methodology:

  • Cell Treatment: Treat cells with your PROTAC at various concentrations and a vehicle control for the desired time period.

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).[1]

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.[1]

  • Data Analysis: Identify and quantify proteins across all samples. Proteins that show a significant and dose-dependent decrease in abundance in PROTAC-treated samples compared to controls are considered potential off-targets.[1]

Western Blotting for Targeted Validation

This is a standard technique to confirm the degradation of specific potential off-target proteins identified from proteomics.[1]

Methodology:

  • Cell Seeding and Treatment: Plate cells at a suitable density and treat with the PROTAC as in the proteomics experiment.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with validated primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use a suitable secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to confirm degradation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of the PROTAC with its intended target and potential off-targets within a cellular context.[1] Ligand binding can stabilize a protein, leading to an increased melting temperature.[1]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.[1]

  • Heating: Heat the cell suspensions to a range of different temperatures.[1]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.[1]

  • Analysis: Analyze the amount of soluble protein remaining at each temperature using Western blotting or other protein quantification methods. A shift in the melting curve indicates target engagement.[1]

Visualized Workflows and Logic

cluster_0 Troubleshooting Off-Target Effects start Start: Off-Target Effects Observed proteomics 1. Global Proteomics (LC-MS/MS) to identify all affected proteins. start->proteomics validation 2. Validate Off-Targets (e.g., Western Blot) proteomics->validation analysis 3. Analyze Potential Causes validation->analysis strategy 4. Implement Redesign Strategy analysis->strategy retest 5. Synthesize and Re-test New PROTAC Versions strategy->retest retest->proteomics Iterate if necessary end End: Minimized Off-Target Profile retest->end cluster_1 Linker Design Strategies for Selectivity cluster_options linker Flexible Linker PROTAC with Off-Target Activity opt1 A. Modify Length & Composition linker->opt1 Systematic Variation opt2 B. Introduce Rigidity (e.g., Rings, Alkynes) linker->opt2 Conformational Constraint opt3 C. Change Linker Attachment Points linker->opt3 Optimize Ternary Complex result Improved Selectivity & Reduced Off-Targets opt1->result opt2->result opt3->result

References

Validation & Comparative

A Head-to-Head Comparison: Propargyl-PEG4-S-PEG4-Boc vs. Alkyl-Based PROTAC Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical determinant of success in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the performance of Propargyl-PEG4-S-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based linker, against traditional alkyl-based linkers, supported by experimental data from representative studies.

The linker in a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is far more than a simple tether. It critically influences a PROTAC's physicochemical properties, cell permeability, metabolic stability, and ultimately, its potency and efficacy in degrading a target protein. While this compound is a popular choice for its synthetic tractability in "click chemistry" applications, a thorough understanding of its performance characteristics in comparison to more conventional alkyl-based linkers is essential for rational PROTAC design.

At a Glance: Key Differences in Physicochemical and Biological Performance

The fundamental difference between PEG-based linkers like this compound and alkyl-based linkers lies in their chemical composition, which dictates their behavior in biological systems. PEG linkers, with their repeating ethylene (B1197577) glycol units, are inherently more hydrophilic, while alkyl linkers, composed of hydrocarbon chains, are more lipophilic. This core distinction has a cascading effect on various performance parameters.

PropertyThis compound (PEG-based)Alkyl-Based LinkersRationale & Implications
Solubility Higher aqueous solubility.[1]Lower aqueous solubility.[1]The ether oxygens in the PEG chain can form hydrogen bonds with water, enhancing solubility. This is advantageous for formulation and can prevent aggregation of the PROTAC molecule.
Cell Permeability Generally lower passive permeability.Generally higher passive permeability.The higher polarity and larger topological polar surface area (TPSA) of PEG linkers can hinder their ability to passively diffuse across the lipophilic cell membrane. Alkyl linkers, being more lipophilic, often exhibit better membrane permeability.
Metabolic Stability Susceptible to oxidative metabolism (O-dealkylation).Susceptible to hydroxylation .The ether linkages in PEG chains can be cleaved by cytochrome P450 enzymes. Alkyl chains are typically metabolized at terminal or sub-terminal positions. The metabolic stability of both linker types is highly dependent on the specific PROTAC and biological system.
Flexibility Highly flexible .Flexible , but generally less so than PEG linkers of comparable length.The high flexibility of PEG linkers can be advantageous for inducing a productive ternary complex between the target protein and the E3 ligase. However, excessive flexibility can also lead to an entropic penalty upon binding.
"Hook Effect" Can be more pronounced.Can be less pronounced.The "hook effect" is a phenomenon where PROTAC efficacy decreases at high concentrations due to the formation of non-productive binary complexes. The high flexibility of PEG linkers can sometimes exacerbate this effect.
Off-Target Effects Potential for immunogenicity (anti-PEG antibodies).Generally considered to have lower immunogenic potential.Repeated administration of PEGylated molecules can, in some cases, lead to the formation of anti-PEG antibodies, which can affect the pharmacokinetics and efficacy of the drug.

Performance in Action: Quantitative Comparison of Linker Performance

Table 1: Representative Degradation Efficiency of BTK-Targeting PROTACs with PEG vs. Alkyl Linkers

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-basedBTKCereblon1 - 40>85[2]
Alkyl/Ether-basedBTKCereblon1 - 40>85[2]

Table 2: Representative Degradation Efficiency of BRD4-Targeting PROTACs with PEG vs. Alkyl Linkers

Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PEG-basedBRD4VHL~10 - 100>90[2][3]
Alkyl-basedBRD4VHL~5 - 50>90[2]

Note: The data presented in these tables are representative values compiled from various studies and are intended for illustrative purposes. Direct comparison of absolute values across different studies can be misleading due to variations in experimental conditions, cell lines, and specific linker structures.

Delving Deeper: Experimental Protocols for Linker Evaluation

To rigorously compare the performance of PROTACs synthesized with this compound versus alkyl-based linkers, a series of well-defined experimental protocols are essential.

Western Blotting for Target Protein Degradation

This is the gold-standard assay to quantify the extent of target protein degradation induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., one that endogenously expresses the target protein and the recruited E3 ligase) and allow cells to adhere overnight. Treat cells with a dose-response of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control and then to the vehicle-treated control to determine the percentage of protein degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

Cell Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its biological activity.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive permeability of a compound across an artificial lipid membrane. It is a useful tool for early-stage screening.

  • Caco-2 Permeability Assay: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate into a model of the human intestinal epithelium. It provides a more physiologically relevant measure of permeability, accounting for both passive diffusion and active transport mechanisms.

Plasma Stability Assay

Evaluating the stability of a PROTAC in plasma is essential for predicting its in vivo pharmacokinetic profile.

Methodology (LC-MS/MS-based):

  • Incubation: Incubate the PROTAC at a known concentration in plasma (e.g., human, rat, or mouse) at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Precipitation: Stop the reaction and precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to pellet the precipitated proteins and analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent PROTAC.[4][5][6][7][8]

  • Data Analysis: Plot the percentage of the remaining PROTAC against time to determine the in vitro half-life (t1/2) in plasma.

Visualizing the Concepts: Signaling Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synth_PEG Synthesize PROTAC with this compound Degradation_Assay Western Blot for Target Degradation (DC50, Dmax) Synth_PEG->Degradation_Assay Permeability_Assay Cell Permeability Assays (PAMPA, Caco-2) Synth_PEG->Permeability_Assay Stability_Assay Plasma Stability Assay (LC-MS/MS) Synth_PEG->Stability_Assay Synth_Alkyl Synthesize PROTAC with Alkyl Linker Synth_Alkyl->Degradation_Assay Synth_Alkyl->Permeability_Assay Synth_Alkyl->Stability_Assay Data_Analysis Compare Physicochemical Properties, Efficacy, and Pharmacokinetic Profile Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis Stability_Assay->Data_Analysis

Caption: Experimental workflow for comparing PROTAC linkers.

Conclusion: A Balancing Act in PROTAC Design

The choice between a PEG-based linker like this compound and an alkyl-based linker is a nuanced decision that requires careful consideration of the specific therapeutic goal. PEG linkers offer the significant advantage of enhanced aqueous solubility, which can be crucial for formulation and bioavailability. However, this often comes at the cost of reduced passive cell permeability. Conversely, alkyl linkers can improve cell penetration but may lead to challenges with solubility.

Ultimately, the optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall physicochemical properties of the warhead and E3 ligase ligand. A systematic evaluation of a library of PROTACs with varying linker compositions and lengths remains the most effective strategy for identifying a clinical candidate with the desired balance of potency, selectivity, and drug-like properties. This guide provides a framework for such an evaluation, empowering researchers to make informed decisions in the exciting and rapidly evolving field of targeted protein degradation.

References

Propargyl-PEG4-S-PEG4-Boc vs. rigid linkers like piperazine in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is critically dependent on the chemical linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's composition and structure dictate the formation and stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties of the PROTAC. This guide provides an objective comparison between flexible polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Propargyl-PEG4-S-PEG4-Boc, and rigid linkers, such as those incorporating piperazine (B1678402) scaffolds.

The Role of the Linker in PROTACs

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker is not merely a spacer but an active component that influences the crucial ternary complex formation.[1] Its length, flexibility, and chemical properties must be optimized for effective protein degradation.[2]

Flexible Linkers: this compound

Flexible linkers, particularly those based on PEG chains, are widely used in early-stage PROTAC development due to their synthetic accessibility and ability to allow for conformational flexibility.[3] this compound is a heterobifunctional PEG-based linker that features a propargyl group for click chemistry and a Boc-protected amine for amide bond formation.

Key Characteristics:

  • Flexibility: The PEG chain's high degree of rotational freedom allows the PROTAC to adopt multiple conformations, which can facilitate the initial formation of the ternary complex.[3]

  • Hydrophilicity: The ethylene (B1197577) glycol units enhance the water solubility of the PROTAC, which can improve its pharmacokinetic profile.[1]

  • Synthetic Tractability: PEG linkers are readily available and can be easily incorporated into PROTAC synthesis.[2]

Rigid Linkers: Piperazine-Containing Scaffolds

Rigid linkers, which often incorporate cyclic structures like piperazine, are increasingly being used to optimize PROTAC performance.[4] These linkers restrict the conformational freedom of the PROTAC, which can pre-organize it into a bioactive conformation that favors stable ternary complex formation.[5]

Key Characteristics:

  • Rigidity and Conformational Control: The cyclic nature of piperazine reduces the linker's flexibility, which can lead to more stable and productive ternary complexes.[6] This enhanced stability can translate to improved degradation efficiency.[5]

  • Improved Physicochemical Properties: Piperazine-containing linkers can enhance aqueous solubility upon protonation and have been associated with improved metabolic stability.[7]

  • Clinically Validated: The clinically advanced oral PROTAC, ARV-110, utilizes a short, rigid piperidine-piperazine linker, highlighting the therapeutic potential of this linker class.[6]

Quantitative Data Comparison

Direct head-to-head comparisons of different linker types for the same target and E3 ligase in a single study are not always available. However, by examining data from different studies on PROTACs targeting the same protein, we can draw meaningful comparisons. The following table summarizes representative data for PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in cancer.

Linker TypeRepresentative PROTACTarget ProteinE3 LigaseDC50Dmax (%)Reference
Flexible (PEG) MZ1BRD4VHL~5 nM>90%[4][8]
Rigid (Piperazine/Benzyl) ACBI1BRD4VHL11 nM>90%[9][10]
Rigid (Piperidine/Piperazine) ARV-110 (targets AR, but exemplifies rigid linker efficacy)Androgen ReceptorCereblon< 1 nM>90%[11]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and can vary between studies. This table is for illustrative purposes to highlight the potency achievable with both linker types.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

This diagram outlines a typical workflow for assessing the efficacy of a newly synthesized PROTAC.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Synthesis Linker Synthesis (e.g., Propargyl-PEG4 or Piperazine) Warhead_Ligand Warhead-Ligand Conjugation Linker_Synthesis->Warhead_Ligand Sequential Conjugation E3_Ligand E3 Ligase-Ligand Conjugation Warhead_Ligand->E3_Ligand Sequential Conjugation Ternary_Complex Ternary Complex Formation Assay (SPR) E3_Ligand->Ternary_Complex Characterize Binding Degradation_Assay Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Assess Cellular Activity DMPK_Assay DMPK Assays Degradation_Assay->DMPK_Assay Evaluate Drug-like Properties

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

This protocol provides a method for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[12][13]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip SA)

  • Purified, biotinylated E3 ligase (e.g., VHL or Cereblon complex)

  • Purified target protein (POI)

  • PROTAC of interest

  • SPR running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Equilibrate the sensor chip with running buffer.

    • Inject the biotinylated E3 ligase over the sensor surface to achieve a target immobilization level.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase to determine the binary binding affinity (KD).

    • Similarly, inject a series of concentrations of the PROTAC over an immobilized POI (if feasible) or use an alternative method to determine the PROTAC-POI binary KD.

  • Ternary Complex Analysis:

    • Prepare a series of samples containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

    • Inject these samples over the immobilized E3 ligase surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex.

    • Calculate the cooperativity factor (α), which is the ratio of the binary affinity to the ternary affinity, to assess the stability of the ternary complex.[14]

Target Protein Degradation Assay: Western Blot

This protocol is a standard method to quantify the reduction of a target protein in cells following PROTAC treatment.[15][16]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply the ECL substrate and capture the chemiluminescent signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax.

Conclusion

The choice of linker is a critical decision in PROTAC design, with both flexible PEG-based linkers and rigid piperazine-containing linkers offering distinct advantages. Flexible linkers provide conformational versatility, which can be beneficial in the initial stages of PROTAC discovery. In contrast, rigid linkers can pre-organize the PROTAC into a more stable and productive conformation, often leading to enhanced degradation potency and improved pharmacokinetic properties. The selection of the optimal linker will depend on the specific target protein and E3 ligase pair and should be guided by iterative cycles of design, synthesis, and rigorous experimental evaluation.

References

Cleavable vs. Non-Cleavable Linkers for Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) using technologies like proteolysis-targeting chimeras (PROTACs) has opened new avenues for therapeutic intervention. A critical component of these heterobifunctional molecules is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker, specifically whether it is cleavable or non-cleavable, profoundly influences the efficacy, safety, and pharmacokinetic profile of the degrader. This guide provides an objective comparison of cleavable and non-cleavable linkers in TPD, supported by experimental data and detailed methodologies to aid in the rational design of next-generation protein degraders.

Core Concepts: The Role of the Linker in PROTAC Action

A PROTAC molecule's primary function is to induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker is not merely a passive spacer but an active contributor to this process, influencing the stability of the ternary complex and the overall drug-like properties of the PROTAC.[1][2]

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action Designed to be cleaved in specific physiological environments (e.g., high glutathione (B108866) concentrations, low pH, or presence of specific enzymes) to release the active molecule.[3][4]Remain intact throughout the degradation process. The entire PROTAC molecule facilitates the ternary complex formation and is recycled after target degradation.[4][5]
Advantages - Spatiotemporal control of activity - Potential for a "bystander effect" where the released, cell-permeable active components can affect neighboring cells.[3][4] - Versatility in design to respond to the tumor microenvironment.[5]- Increased plasma stability and longer half-life.[6] - Reduced risk of off-target toxicity due to minimized premature payload release.[5] - Potentially larger therapeutic window.[6]
Disadvantages - Potential for premature cleavage leading to off-target toxicity.[6] - Generally lower plasma stability compared to non-cleavable counterparts.[6]- Lack of a "bystander effect" as the active molecule is not released in a cell-permeable form.[6] - The entire molecule must possess suitable properties for cell permeability and ternary complex formation.
Common Chemistries Disulfide bonds (sensitive to glutathione), hydrazones (acid-labile), peptides (cleaved by proteases like cathepsins).[4]Alkyl chains, polyethylene (B3416737) glycol (PEG) chains, and other stable chemical structures.[7]

Quantitative Comparison of Linker Performance

Direct head-to-head comparisons of cleavable and non-cleavable linkers within the same PROTAC system are limited in publicly available literature. However, by examining data from various studies on linker optimization, we can discern trends in performance metrics such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Representative Data on the Impact of Linker Composition and Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
TBK1VHLAlkyl/Ether< 12No degradation-[7]
TBK1VHLAlkyl/Ether21396[7]
TBK1VHLAlkyl/Ether2929276[7]
ERαVHLPEG12> 1000~20[8]
ERαVHLPEG16~100~80[8][9]
CRBN (Homo-PROTAC)CRBNPEG8Potent Degradation-[8]

Note: The data presented is a compilation from different studies and should be interpreted with caution as experimental conditions vary.

Visualizing the Pathways and Workflows

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Recruited by PROTAC E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruited by PROTAC Ternary_Complex->PROTAC Recycled PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Proteasome->Degraded_POI Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design PROTAC Design (Cleavable vs. Non-cleavable) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC, FRET) Purification->Ternary_Complex_Formation Biochemical_Degradation Biochemical Degradation Assay Ternary_Complex_Formation->Biochemical_Degradation Permeability Permeability Assay (PAMPA) Biochemical_Degradation->Permeability Metabolic_Stability Metabolic Stability Assay Permeability->Metabolic_Stability Protein_Degradation Protein Degradation (Western Blot, In-Cell Western) Metabolic_Stability->Protein_Degradation DC50_Dmax DC50 & Dmax Determination Protein_Degradation->DC50_Dmax Cell_Viability Cell Viability Assay (e.g., MTS) DC50_Dmax->Cell_Viability Off_Target Off-Target Analysis (Proteomics) Cell_Viability->Off_Target PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Off_Target->PK_PD Efficacy Efficacy in Disease Models PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

References

click chemistry (CuAAC) vs. strain-promoted azide-alkyne cycloaddition (SPAAC) for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. Among the arsenal (B13267) of bioconjugation techniques, "click chemistry" has emerged as a particularly powerful tool. This guide provides an in-depth, objective comparison of the two leading forms of azide-alkyne cycloaddition: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip you with the knowledge to select the optimal click chemistry strategy for your research and development needs.

The foundation of both CuAAC and SPAAC lies in the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a stable triazole linkage between an azide (B81097) and an alkyne.[1] However, their activation mechanisms differ significantly, leading to distinct advantages and disadvantages, particularly in biological applications. CuAAC employs a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1][2]

Performance Comparison: A Quantitative Look

The choice between CuAAC and SPAAC often represents a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.

ParameterCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3]
Second-Order Rate Constant (k₂) 10⁴ - 10⁵ M⁻¹s⁻¹[1]~1 M⁻¹s⁻¹ (highly dependent on the cyclooctyne)[1]
Reaction Rate Very Fast[1][4]Fast, but generally slower than CuAAC[3][4]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst.[3][4] Requires ligands to mitigate toxicity.[3][5]Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[3][6]
Alkyne Type Terminal alkynes[4]Strained cyclooctynes (e.g., DBCO, BCN)[1][4]
Regioselectivity Exclusively yields the 1,4-disubstituted triazole.[1][4]Can result in a mixture of regioisomers depending on the cyclooctyne.[4]
Typical Reaction Time Minutes to a few hours[3]Several hours to days, depending on reactant concentrations.[3][4]

Reaction Mechanisms and Experimental Workflow

To better visualize the fundamental differences between these two powerful bioconjugation techniques, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azide R1-N₃ (Azide) Triazole 1,4-disubstituted Triazole Azide->Triazole Alkyne R2-C≡CH (Terminal Alkyne) Alkyne->Triazole Cu_I Copper(I) Cu_I->Triazole Catalyzes

Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azide R1-N₃ (Azide) Triazole Triazole Adduct Azide->Triazole Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole Spontaneous Reaction (Release of Ring Strain)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_c_uaac CuAAC Workflow cluster_spaac SPAAC Workflow C1 Prepare Biomolecule with Terminal Alkyne/Azide C3 Prepare Copper(I) Catalyst Solution (e.g., CuSO₄ + Sodium Ascorbate) C2 Prepare Labeling Reagent with Azide/Terminal Alkyne C4 Add Copper-chelating Ligand (e.g., THPTA) to prevent biomolecule damage C3->C4 C5 Mix Biomolecule, Labeling Reagent, and Catalyst Solution C4->C5 C6 Incubate (typically short duration) C5->C6 C7 Purify Conjugate C6->C7 S1 Prepare Biomolecule with Azide S3 Mix Biomolecule and Labeling Reagent S2 Prepare Labeling Reagent with Strained Cyclooctyne (e.g., DBCO) S4 Incubate (can be longer than CuAAC) S3->S4 S5 Purify Conjugate S4->S5

Caption: Generalized experimental workflow for CuAAC and SPAAC bioconjugation.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative protocols for CuAAC and SPAAC, which may require optimization for specific applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes a general procedure for labeling an alkyne-tagged biomolecule with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid)

  • Azide-containing fluorescent dye

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

  • DMSO (if needed to dissolve the dye)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the alkyne-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the azide-containing dye in DMSO to create a 10 mM stock solution.

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a fresh 500 mM stock solution of sodium ascorbate in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the azide-dye stock solution. The final concentration of the biomolecule and a 2-5 fold molar excess of the dye should be used.

    • Add the THPTA solution to the reaction mixture to a final concentration of 5 mM.

    • In a separate tube, premix the CuSO₄ and sodium ascorbate solutions. Add the CuSO₄ solution to the sodium ascorbate solution to a final concentration of 1 mM CuSO₄ and 5 mM sodium ascorbate. The solution should turn a yellow-orange color, indicating the formation of the Cu(I)-ascorbate complex.

  • Initiate the Reaction:

    • Add the freshly prepared copper/ascorbate solution to the biomolecule/dye mixture.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed at 4°C for longer incubation times if the biomolecule is sensitive to room temperature.

  • Purification:

    • Remove the excess dye and copper catalyst by your chosen purification method. For proteins, size-exclusion chromatography is often effective. For oligonucleotides, ethanol (B145695) precipitation may be suitable.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol outlines a general procedure for labeling an azide-modified biomolecule with a DBCO-containing fluorescent dye.[7]

Materials:

  • Azide-modified biomolecule

  • DBCO-containing fluorescent dye

  • Phosphate-buffered saline (PBS) or other suitable buffer (pH 7.0-8.0)

  • DMSO (if needed to dissolve the dye)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the azide-modified biomolecule in the chosen buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the DBCO-containing dye in DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified biomolecule solution and the DBCO-dye stock solution. A 2-10 fold molar excess of the DBCO-dye is typically used.

  • Initiate the Reaction:

    • Gently mix the reaction and incubate at room temperature for 4-24 hours. The reaction can also be performed at 37°C to increase the reaction rate, or at 4°C for extended periods if necessary for biomolecule stability.

  • Purification:

    • Purify the conjugated biomolecule from the excess unreacted dye using an appropriate method such as size-exclusion chromatography or dialysis.

Conclusion: Selecting the Right Tool for the Job

Both CuAAC and SPAAC are exceptionally powerful and versatile bioconjugation methods. The ultimate decision of which to use hinges on the specific requirements of the experiment.[4]

  • CuAAC is the preferred method for applications where high reaction speed and yield are critical, and the presence of a well-ligated copper catalyst is tolerable. This includes many in vitro applications, materials science, and situations where rapid labeling is paramount.

  • SPAAC is the superior choice for most in vivo and live-cell imaging studies, or any application involving sensitive biological systems where the potential cytotoxicity of copper is a significant concern. [2][4] Despite its generally slower kinetics, the biocompatibility of SPAAC makes it the more prudent option for long-term observations and experiments with delicate cellular environments.[6]

By carefully considering the trade-offs between reaction kinetics, biocompatibility, and the nature of the biomolecules involved, researchers can effectively harness the power of click chemistry to advance their scientific discoveries.

References

Characterizing PROTACs with Propargyl-PEG4-S-PEG4-Boc Linkers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by coopting the body's own cellular disposal machinery. The efficacy of these bifunctional molecules is critically dependent on their structural and biophysical properties, which are largely influenced by the chemical linker connecting the target-binding and E3 ligase-recruiting moieties. This guide provides a comparative overview of key analytical techniques for characterizing PROTACs, with a specific focus on those incorporating the Propargyl-PEG4-S-PEG4-Boc linker. This flexible, polyethylene (B3416737) glycol (PEG)-based linker possesses a propargyl group for "click" chemistry conjugation, a thioether linkage, and a Boc-protected amine, features that collectively influence its physicochemical properties and interaction with analytical instrumentation.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The linker plays a crucial role in enabling the formation of a stable and productive ternary complex.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is paramount for the successful development of PROTACs. Each method offers unique insights into the structure, function, and efficacy of these complex molecules. The flexible nature of the this compound linker makes techniques that can probe conformational dynamics and binding kinetics particularly valuable.

TechniqueInformation ObtainedSample RequirementsThroughputAdvantagesDisadvantages
Native Mass Spectrometry (nMS) Stoichiometry of binary and ternary complexes; semi-quantitative assessment of complex stability.[1][2]Low (µg of protein)HighLabel-free; can detect multiple species simultaneously in a single experiment.[1]Provides limited kinetic information; relative quantification can be influenced by ionization efficiencies.
NMR Spectroscopy 3D structure and conformation of the PROTAC and its complexes; binding interfaces; linker dynamics.[]High (mg of protein)LowProvides detailed atomic-level structural information in solution.[]Requires high sample concentrations; complex data analysis; not suitable for very large proteins.
Surface Plasmon Resonance (SPR) Binding kinetics (k_on, k_off) and affinity (K_D) of binary and ternary complexes; cooperativity.[4][5]Moderate (µg of protein)Medium-HighReal-time, label-free analysis of binding events; provides detailed kinetic information.[4][5]One binding partner must be immobilized; can be affected by mass transport limitations.[6]
Isothermal Titration Calorimetry (ITC) Binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of binary and ternary complexes; cooperativity.[7][8]High (mg of protein)LowDirect measurement of binding thermodynamics in solution; label-free.[7][8]High sample consumption; low throughput; sensitive to buffer mismatch.[8]
Western Blot Measures the extent of protein degradation (D_max) and the concentration required for 50% degradation (DC_50).[9]Cell lysatesMediumDirect measure of biological activity in a cellular context.Semi-quantitative; can be labor-intensive; antibody-dependent.

Quantitative Comparison of PROTAC Linker Performance

The choice of linker significantly impacts the degradation efficiency of a PROTAC.[10] The following table presents representative data from the literature to illustrate how different linker classes can influence key performance metrics. While specific data for the this compound linker is not available, its flexible PEG-based structure would be expected to exhibit properties within the range of other flexible linkers.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
Flexible PEG/Alkyl ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1 - 40>85[11]
Flexible 16-atom alkyl linkerEstrogen Receptor α (ERα)Von Hippel-Lindau (VHL)~10>90[10]
Rigid Piperazine/AlkyneAndrogen Receptor (AR)Von Hippel-Lindau (VHL)<1>90[12]
Flexible PEG3BRD4Von Hippel-Lindau (VHL)10 - 22>90[13]
Semi-rigid sp3-rich linkerBRD4Von Hippel-Lindau (VHL)60 - 100>80[13]

Detailed Experimental Protocols

Native Mass Spectrometry (nMS) for Ternary Complex Analysis

Objective: To detect and semi-quantify the formation of the POI-PROTAC-E3 ligase ternary complex and its binary intermediates.

Workflow:

nMS_Workflow cluster_1 nMS Experimental Workflow Prep Sample Preparation (Buffer Exchange) Incubate Incubation (PROTAC + POI + E3) Prep->Incubate ESI Nano-electrospray Ionization Incubate->ESI MS Mass Analysis (TOF) ESI->MS Data Data Analysis (Deconvolution) MS->Data

Figure 2: Native Mass Spectrometry Workflow.

Protocol:

  • Sample Preparation:

    • Buffer exchange purified POI and E3 ligase complex into a volatile buffer (e.g., 100-200 mM ammonium (B1175870) acetate, pH 6.8-7.5) using size-exclusion chromatography or buffer exchange columns.[14][15]

    • Prepare a stock solution of the PROTAC in DMSO.

  • Incubation:

    • Mix the POI and E3 ligase to a final concentration of 1-10 µM each.

    • Add the PROTAC at various concentrations (e.g., 0.5x, 1x, 2x, 5x molar excess relative to the proteins). The final DMSO concentration should be kept low and constant across all samples (typically <1%).[14][15]

    • Incubate the mixture at room temperature for a defined period (e.g., 30 minutes to 2 hours) to allow complex formation to reach equilibrium.

  • Mass Spectrometry Analysis:

    • Introduce the sample into a mass spectrometer equipped with a nano-electrospray ionization (nESI) source.

    • Acquire data in positive ion mode under "native" conditions (i.e., gentle source and ion transfer conditions to preserve non-covalent interactions).

  • Data Analysis:

    • Process the raw data to identify the charge state envelopes corresponding to the unbound proteins, binary complexes (POI-PROTAC, E3-PROTAC), and the ternary complex.

    • Deconvolute the mass spectra to determine the molecular weights of the observed species and confirm their stoichiometry.

    • Semi-quantify the relative abundance of each species by integrating the peak areas of their respective charge state envelopes.[2]

Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity

Objective: To determine the kinetic parameters (k_on, k_off) and equilibrium dissociation constant (K_D) for binary and ternary complex formation, and to calculate the cooperativity factor (α).

Workflow:

SPR_Workflow cluster_2 SPR Experimental Workflow Immobilize Immobilize Ligand (e.g., E3 Ligase) Binary Binary Analysis (Inject PROTAC) Immobilize->Binary Ternary Ternary Analysis (Inject PROTAC + POI) Immobilize->Ternary Kinetics Kinetic Analysis (k_on, k_off, K_D) Binary->Kinetics Ternary->Kinetics Cooperativity Calculate Cooperativity (α) Kinetics->Cooperativity ITC_Workflow cluster_3 ITC Experimental Workflow Prep Sample Preparation (Dialysis) Binary Binary Titration (PROTAC into E3) Prep->Binary Ternary Ternary Titration (PROTAC into E3+POI) Prep->Ternary Thermo Thermodynamic Analysis (ΔH, K_D, n) Binary->Thermo Ternary->Thermo Cooperativity Calculate Cooperativity (α) Thermo->Cooperativity

References

Confirming Bioconjugation: A Comparative Guide to Mass Spectrometry for Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular conjugation is a critical checkpoint in the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry techniques for verifying the successful conjugation of molecules to the bifunctional linker, Propargyl-PEG4-S-PEG4-Boc. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most suitable analytical strategy.

The this compound linker is a versatile tool in bioconjugation, featuring a propargyl group for click chemistry, a thioether linkage, and a Boc-protected amine for further functionalization. Confirming the covalent attachment of this linker to a target molecule is paramount for ensuring the desired structure and function of the final conjugate. Mass spectrometry (MS) stands out as a primary analytical technique for this purpose, offering high sensitivity and the ability to provide direct evidence of conjugation through precise mass determination.

Performance Comparison of Mass Spectrometry Techniques

The two most common mass spectrometry techniques for analyzing PEGylated bioconjugates are Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS). Each method offers distinct advantages and is suited to different aspects of the analysis.

FeatureMALDI-TOF MSESI-MS
Principle Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization.Generation of ions from a liquid solution by applying a high voltage to a capillary.
Ionization Primarily produces singly charged ions ([M+H]⁺, [M+Na]⁺).Produces multiply charged ions ([M+nH]ⁿ⁺).
Molecular Weight Range Well-suited for a wide range of molecules, including high molecular weight proteins.[1][2]Effective for a broad range of molecules, often coupled with liquid chromatography for complex mixtures.[2][3]
Data Complexity Simpler spectra with predominantly singly charged species.More complex spectra due to multiple charge states, often requiring deconvolution software.[3]
Sample Preparation Requires finding a suitable matrix for co-crystallization.[4]Relatively straightforward, with the sample dissolved in a suitable solvent.[2]
Throughput High throughput, suitable for rapid screening.Can be high, especially with direct infusion; lower when coupled with LC.
Strengths - Robust and tolerant to some buffers and salts.- Simple spectral interpretation for molecular weight determination.[1]- Easily coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[5][6]- Provides information on the charge state distribution of the analyte.
Weaknesses - Potential for fragmentation of labile molecules.- Matrix interference can be a challenge.- Susceptible to ion suppression from salts and detergents.- Complex spectra from heterogeneous samples can be difficult to interpret without specialized software.[2]

Experimental Data and Analysis

To illustrate the application of mass spectrometry in confirming conjugation to this compound, we present hypothetical yet representative data for the analysis of the linker itself and a conjugate with a model peptide (e.g., a peptide with an azide (B81097) group for click chemistry).

This compound Linker:

  • Formula: C₂₅H₄₇NO₉S

  • Molecular Weight (Monoisotopic): 537.29 g/mol

Hypothetical Conjugate: Propargyl-PEG4-S-PEG4-triazole-Peptide

Let's assume the model peptide has a monoisotopic molecular weight of 1500.00 g/mol . The conjugation reaction is a copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Expected m/z Values for MALDI-TOF MS Analysis

AnalyteExpected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
This compound538.30560.28
Model Peptide1501.001523.00
Conjugate2039.302061.28

Table 2: Representative Data from ESI-MS Analysis of the Conjugate

Observed m/zCharge State (z)Calculated Mass (Da)
1020.1522038.30
680.4432038.32
510.5842038.32

Experimental Protocols

Detailed methodologies for the key mass spectrometry experiments are provided below.

MALDI-TOF MS Protocol
  • Sample Preparation:

    • Dissolve the unconjugated peptide, the this compound linker, and the purified conjugate in a suitable solvent (e.g., 50% acetonitrile (B52724)/0.1% trifluoroacetic acid) to a final concentration of 1-10 pmol/µL.

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in 50% acetonitrile/0.1% trifluoroacetic acid. For thiol-containing molecules, a matrix like α,β-diphenylfumaronitrile (DPF) can sometimes yield better results with less fragmentation.[7][8]

  • Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the sample solution to the matrix droplet and mix gently by pipetting up and down.

    • Allow the spot to air dry completely (dried-droplet method).

  • Data Acquisition:

    • Analyze the sample spots using a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide mixture.

    • Acquire spectra over an appropriate m/z range to detect all species of interest.

ESI-MS Protocol
  • Sample Preparation:

    • Dissolve the purified conjugate in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile or methanol (B129727) with a small amount of formic acid (e.g., 0.1%) to promote protonation. The final concentration should be in the range of 1-10 µM.

  • Instrumentation Setup:

    • The ESI-MS system is often coupled with a liquid chromatography system (LC-MS) to separate the conjugate from unreacted starting materials and other impurities.

    • Use a reversed-phase column (e.g., C18) for separation.

    • Set the electrospray source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) to achieve stable ionization and optimal signal.

  • Data Acquisition:

    • Acquire mass spectra in the positive ion mode over a suitable m/z range.

    • If using LC-MS, monitor the elution profile and acquire spectra across the peak corresponding to the conjugate.

  • Data Analysis:

    • Use deconvolution software to convert the multiply charged spectrum into a zero-charge mass spectrum to determine the molecular weight of the conjugate.[3]

Alternative Confirmation Methods

While mass spectrometry is a powerful tool, a multi-faceted approach often provides the most comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, can be used to assess the purity of the conjugate and to separate it from the starting materials. The appearance of a new peak with a different retention time is a strong indication of a successful reaction. HPLC can also be used for quantification.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. For the this compound linker and its conjugates, ¹H and ¹³C NMR can confirm the presence of characteristic peaks for the propargyl group, the PEG chains, the thioether linkage, and the Boc protecting group, as well as the disappearance of the azide signal upon conjugation.[10]

Visualizing the Workflow and Structures

To further clarify the process, the following diagrams illustrate the experimental workflow and the molecular structures involved.

experimental_workflow Experimental Workflow for Conjugation Confirmation cluster_synthesis Conjugation Reaction cluster_analysis Analysis Target_Molecule Target Molecule (with Azide) Reaction Click Chemistry (CuAAC) Target_Molecule->Reaction Linker This compound Linker->Reaction Purification Purification (e.g., HPLC) Reaction->Purification MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) Purification->MS_Analysis Data_Analysis Data Analysis (Mass Confirmation) MS_Analysis->Data_Analysis Result Confirmed Conjugate Data_Analysis->Result

Caption: Workflow for confirming conjugation to this compound.

Caption: Structures of the linker and the resulting conjugate.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images.

By employing the methodologies outlined in this guide, researchers can confidently confirm the successful conjugation of their molecules of interest to the this compound linker, ensuring the integrity and quality of their bioconjugates for downstream applications.

References

A Comparative Guide to HPLC and HIC Analysis of ADCs Synthesized with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) linkers in Antibody-Drug Conjugates (ADCs) is a strategic approach to enhance their therapeutic index. PEGylation can improve solubility, stability, and pharmacokinetic profiles. However, the introduction of PEG chains also presents unique analytical challenges. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Hydrophobic Interaction Chromatography (HIC) for the characterization of these complex biomolecules, supported by experimental data and detailed protocols.

Impact of PEG Linkers on ADC Hydrophobicity: A Comparative Analysis

The inclusion of hydrophilic PEG linkers can significantly decrease the overall hydrophobicity of an ADC, which is a critical parameter influencing its chromatographic behavior, particularly in HIC. This alteration in hydrophobicity can be leveraged to modulate the retention time and improve the separation of different drug-to-antibody ratio (DAR) species.

A study on a brentuximab-vedotin-MMAE ADC with a high DAR of 8 demonstrated that the incorporation of a compact, branched PEG12 phosphonamidate linker reduced the hydrophobicity to a level comparable to that of a DAR 6 ADC without the PEG linker. Further increasing the PEG chain length to PEG24 resulted in a hydrophobicity profile similar to a DAR 5 ADC[1]. This highlights the potential of PEGylation to produce highly loaded ADCs with favorable biophysical properties.

Table 1: Comparative HIC Retention of High DAR ADCs with and without PEG Linkers

ADC ConfigurationDrug-to-Antibody Ratio (DAR)Relative HIC Retention Time (Hydrophobicity)
Standard Linker (Adcetris)4 (heterogeneous mixture)Baseline
Standard Linker (Adcetris)6Increased hydrophobicity vs. DAR 4
Standard Linker (Adcetris)8Highest hydrophobicity
PEG12 Phosphonamidate Linker 8 (homogeneous) Similar to DAR 6 of standard linker
PEG24 Phosphonamidate Linker 8 (homogeneous) Similar to DAR 5 of standard linker

Data synthesized from information presented in[1].

HPLC vs. HIC for ADC Analysis: A Head-to-Head Comparison

Both Reversed-Phase HPLC (RP-HPLC) and HIC are powerful techniques for ADC analysis, each with distinct advantages and limitations. The choice of method often depends on the specific analytical need, such as DAR determination, heterogeneity assessment, or stability testing.

Table 2: Comparison of HPLC and HIC for ADC Analysis

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle Separation based on hydrophobicity under denaturing conditions.Separation based on hydrophobicity under native, non-denaturing conditions.
Primary Application DAR determination of reduced ADC subunits (light and heavy chains), analysis of small molecule payload and linker.[2]DAR determination of intact ADCs, assessment of drug-load distribution and heterogeneity.[2][3]
Sample State Denatured (often requires reduction of disulfide bonds).Native conformation is preserved.
Resolution Can provide high resolution for less hydrophobic, site-specific ADCs.[4] May not be ideal for lysine-linked ADCs.[5]Gold standard for resolving DAR species of cysteine-linked ADCs.[2][3][6]
MS Compatibility Generally compatible with mass spectrometry.[4]Incompatible with MS due to high salt concentrations in mobile phases.[4]
Information Provided Provides DAR and information on drug distribution on light and heavy chains.Provides average DAR and a profile of the different DAR species (DAR 0, 2, 4, 6, 8).[6]
Potential Issues Risk of on-column degradation due to harsh conditions. DAR values may be slightly lower than those from HIC.[7]High salt concentrations can be corrosive to LC systems.[6]

Experimental Protocols

Protocol 1: HIC Analysis of ADCs

This protocol is a general guideline for the HIC analysis of ADCs and can be adapted based on the specific ADC and instrumentation.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)[7]

  • HPLC system with a UV detector

  • Mobile Phase A: 1.2 M Ammonium Sulfate, 25 mM Sodium Phosphate, pH 6.0[7]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0 with 25% v/v Isopropanol[7]

  • ADC sample

Procedure:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject an appropriate volume of the ADC sample (e.g., 10-20 µL).

  • Gradient Elution: Apply a linear gradient to decrease the salt concentration and elute the ADC species. A typical gradient could be:

    • 0-5 min: 100% A

    • 5-35 min: Linear gradient from 100% A to 100% B

    • 35-40 min: 100% B

    • 40-45 min: Return to 100% A

    • 45-60 min: Re-equilibration at 100% A

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peaks corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.) to calculate the average DAR and the percentage of each species.

Protocol 2: RP-HPLC Analysis of Reduced ADCs

This protocol outlines a general procedure for the RP-HPLC analysis of reduced ADCs to determine the DAR.

Materials:

  • RP-HPLC column (e.g., Agilent AdvanceBio RP-mAb Diphenyl)[7]

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reducing Agent: Dithiothreitol (DTT)

  • Denaturant: Guanidine HCl

  • ADC sample

Procedure:

  • Sample Preparation and Reduction:

    • Dilute the ADC sample to 1.0 mg/mL in a buffer containing a denaturant (e.g., 8 M Guanidine HCl).[7]

    • Add a reducing agent (e.g., 1 M DTT) to the sample.[7]

    • Incubate the mixture at an elevated temperature (e.g., 80°C for 10 minutes) to ensure complete reduction of disulfide bonds.[7]

  • Column Equilibration: Equilibrate the RP-HPLC column with a starting mixture of Mobile Phase A and B (e.g., 90% A, 10% B).

  • Injection: Inject the reduced ADC sample.

  • Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the light and heavy chains with and without conjugated drug.

  • Detection: Monitor the chromatogram at 280 nm.

  • Data Analysis: Calculate the average DAR by integrating the peak areas of the unconjugated and conjugated light and heavy chains.

Experimental Workflow and Logical Relationships

The synthesis and analysis of ADCs with PEG linkers follow a structured workflow, from the initial conjugation to the final characterization.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_analysis ADC Analysis mAb Monoclonal Antibody (mAb) Conjugation Conjugation Reaction mAb->Conjugation PEG_Linker PEG Linker-Payload Conjugate PEG_Linker->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC with PEG Linker Purification->ADC HIC HIC Analysis ADC->HIC RP_HPLC RP-HPLC Analysis ADC->RP_HPLC Stability Stability Assessment (SEC-HPLC) ADC->Stability DAR_HIC Average DAR & Distribution HIC->DAR_HIC DAR_RP Average DAR RP_HPLC->DAR_RP Comparison Comparative Analysis DAR_HIC->Comparison DAR_RP->Comparison Aggregation Aggregation & Fragmentation Stability->Aggregation

Experimental workflow for the synthesis and analysis of ADCs with PEG linkers.

This guide provides a foundational understanding of the analytical considerations for ADCs synthesized with PEG linkers. The choice between HPLC and HIC will be dictated by the specific analytical goals, and the provided protocols offer a starting point for method development. The inclusion of PEG linkers adds a layer of complexity but also offers opportunities for creating more effective and safer ADC therapeutics.

References

Determining the Drug-to-Antibody Ratio (DAR) for Conjugates with Propargyl-PEG4-S-PEG4-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) that significantly influences their therapeutic efficacy and safety profile. For ADCs synthesized using linkers such as Propargyl-PEG4-S-PEG4-Boc, which incorporates a polyethylene (B3416737) glycol (PEG) spacer for increased hydrophilicity and a Boc protecting group for controlled synthesis, accurate and precise DAR determination is essential. This guide provides a comprehensive comparison of the most common analytical techniques used for this purpose: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparison of Key Performance Characteristics

The choice of a DAR determination method depends on various factors, including the stage of drug development, the required level of analytical detail, and available instrumentation. The following table summarizes the key quantitative performance characteristics of each technique.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DAR onlyAverage DAR and distribution of drug-loaded species (e.g., DAR 0, 2, 4, 6, 8)Average DAR and distribution of drug-loaded light and heavy chains (after reduction)Average DAR, distribution of drug-loaded species, and mass confirmation of each species
Resolution NoneHigh for different DAR species of intact ADCsHigh for separated light and heavy chains and their drug-loaded formsVery high, capable of resolving species with small mass differences
Throughput HighMediumMediumLow to Medium
Sample Consumption LowMediumMediumLow
Instrumentation Standard UV/Vis SpectrophotometerHPLC/UHPLC system with a HIC columnHPLC/UHPLC system with a reversed-phase columnLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Key Advantages Simple, rapid, and requires minimal sample preparation.Considered the gold standard for cysteine-linked ADCs, provides drug load distribution.[1]Orthogonal to HIC, compatible with MS.[1]Provides the most detailed information, including mass confirmation and identification of modifications.
Key Disadvantages Only provides an average DAR, susceptible to interference from free drug or linker.[2]May not be suitable for highly hydrophobic ADCs, requires high salt concentrations.[1][3]Requires reduction of the ADC, which can be an additional sample preparation step.Complex instrumentation and data analysis, potential for ionization suppression.[1][3]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible DAR values. Below are representative protocols for each of the discussed analytical techniques.

UV/Vis Spectroscopy

This method relies on the distinct UV absorbance maxima of the antibody and the cytotoxic drug.[2]

Principle: The Beer-Lambert law is applied to the absorbance measurements of the ADC at two wavelengths (typically 280 nm for the antibody and the wavelength of maximum absorbance for the drug) to calculate the concentrations of the antibody and the drug, from which the average DAR is determined.

Protocol:

  • Determine Extinction Coefficients:

    • Measure the UV-Vis spectrum of the unconjugated antibody and the free drug-linker to determine their respective wavelengths of maximum absorbance (λmax) and extinction coefficients (ε).

  • Sample Preparation:

    • Prepare the ADC sample in a suitable buffer (e.g., PBS) at a known concentration.

  • Data Acquisition:

    • Measure the absorbance of the ADC sample at 280 nm and the λmax of the drug.

  • DAR Calculation:

    • Use the following equations to calculate the concentrations of the antibody and the drug, and subsequently the average DAR:

      • A_280 = ε_Ab,280 * C_Ab + ε_Drug,280 * C_Drug

      • A_λmax = ε_Ab,λmax * C_Ab + ε_Drug,λmax * C_Drug

      • DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity. The addition of drug-linker moieties increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[4]

Protocol:

  • Sample Preparation:

  • Chromatographic Conditions:

    • Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate, 50 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).

    • Gradient: A linear gradient from high to low salt concentration (decreasing percentage of Mobile Phase A).

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area_i * DAR_i) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is often used as an orthogonal method to HIC. For cysteine-linked ADCs, the analysis is typically performed after reduction of the interchain disulfide bonds to separate the light and heavy chains.

Protocol:

  • Sample Reduction:

    • Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) or TCEP at 37°C for 30 minutes to separate the light and heavy chains.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for proteins (e.g., C4 or C8).

    • Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A linear gradient from low to high organic content (increasing percentage of Mobile Phase B).

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the relative peak areas and the number of drugs attached to each chain.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information, including the mass of each ADC species, confirming the DAR and identifying any modifications.

Protocol:

  • Sample Preparation:

    • The ADC sample can be analyzed either intact or after reduction. For intact analysis, the sample is typically desalted online.

  • LC-MS Conditions:

    • LC System: UHPLC system.

    • Column: For intact analysis, a size-exclusion or reversed-phase column can be used. For reduced analysis, a reversed-phase column is used.

    • Mobile Phases: MS-compatible mobile phases are required (e.g., using formic acid instead of TFA).

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectra of the eluting species.

  • Data Analysis:

    • The raw mass spectra are deconvoluted to obtain the zero-charge mass of each species.

    • The average DAR is calculated from the relative abundance of each drug-loaded species.

Visualizations

Workflow for DAR Determination by HIC

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Gradient Gradient Elution (Decreasing Salt) Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Calculation Calculate Average DAR Integration->Calculation

Caption: Workflow for determining the drug-to-antibody ratio using Hydrophobic Interaction Chromatography.

Decision Tree for Selecting a DAR Determination Method

DAR_Method_Selection Start Start: Need to Determine DAR Info_Needed What level of detail is required? Start->Info_Needed Avg_DAR Average DAR only Info_Needed->Avg_DAR Average Only Distribution DAR Distribution Needed Info_Needed->Distribution Distribution Mass_Confirm Mass Confirmation Required Info_Needed->Mass_Confirm Mass Confirmation UV_Vis Use UV/Vis Spectroscopy Avg_DAR->UV_Vis HIC Use HIC Distribution->HIC RP_HPLC Use RP-HPLC (Orthogonal Method) Distribution->RP_HPLC LC_MS Use LC-MS Mass_Confirm->LC_MS

Caption: Decision tree for selecting an appropriate method for DAR determination based on analytical needs.

References

Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of a chemical linkage is critical to the efficacy and safety of novel therapeutics and research tools. The advent of "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has revolutionized bioconjugation, largely due to the formation of a highly stable 1,2,3-triazole ring. This guide provides an objective comparison of the stability of the triazole linkage, supported by experimental data and detailed protocols for assessing its remarkable resilience.

The 1,2,3-triazole ring is widely recognized as a robust aromatic heterocycle, rendering it an exceptional linker in a multitude of applications, including its use as a bioisostere for the more labile amide bond in drug development.[1] Its inherent stability is a primary advantage of employing click chemistry for creating complex bioconjugates.[1]

Comparative Stability Insights

While direct, head-to-head quantitative comparisons of the stability of triazole linkages from different click chemistry methods under identical stress conditions are not extensively documented in the literature, a strong consensus emerges from numerous studies. The 1,2,3-triazole linkage formed via CuAAC and SPAAC demonstrates exceptional stability and is notably resistant to cleavage by proteases, oxidation, and hydrolysis under both acidic and basic conditions.[1] The aromatic character of the triazole ring is a key contributor to its high resistance to both chemical and enzymatic degradation.[1] In contrast, other click reactions, such as photo-click chemistry, may yield less stable products like triazolines or pyrazolines, which can be thermally reversible.[1]

Quantitative Stability Data

The following table summarizes quantitative data on the stability of the triazole linkage under various stress conditions, compiled from forced degradation studies. It is important to note that these results are from different studies and may not represent a direct comparison due to variations in the specific molecules and experimental conditions.

Linkage/Molecule TypeStress ConditionDurationTemperature% Degradation / Half-life (t½)Reference/Comment
Triazole-containing polymer0.1 M H₃PO₄/NaCl buffer (pH 2)Not specified80 °CHydrolysis observed[2]
Triazole-containing polymer0.1 M Glycine/NaCl (pH 10)Not specified80 °CHydrolysis observed[2]
Epoxiconazole (a triazole fungicide)Water (pH 7.0)-25 °Ct½ = 131 days (hydrolysis)[3]
Tebuconazole (a triazole fungicide)Water (pH 7.0)-25 °Ct½ = 198 days (hydrolysis)[3]
Flutriafol (a triazole fungicide)Water (pH 7.0)-25 °Ct½ = 182 days (hydrolysis)[3]
Epoxiconazole (a triazole fungicide)Photolysis in water-Not specifiedt½ = 0.68 hours[3]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of a triazole linkage, a forced degradation study is the standard approach.[1] This involves subjecting the molecule of interest to a variety of stress conditions and analyzing for degradation over time.[1]

General Protocol for Forced Degradation Study

1. Sample Preparation: Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS, or an organic solvent compatible with the assay). A typical starting concentration is 1 mg/mL, but this may be adjusted based on the sensitivity of the analytical method.[1]

2. Stress Conditions:

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60 °C).[1]

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60 °C).[1]

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Reductive Stability: Incubate the sample with a biologically relevant reducing agent such as 10 mM glutathione (B108866) (GSH) or dithiothreitol (B142953) (DTT) in a physiological buffer (e.g., PBS, pH 7.4) at 37 °C.[1]

  • Thermal Stability: Incubate the sample at an elevated temperature (e.g., 60-80 °C) in a neutral buffer.[1]

3. Time Points: Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[1]

4. Analytical Method: Analyze the samples using a stability-indicating method, typically High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS).

  • Column: A C18 reverse-phase column is commonly used.[1]

  • Mobile Phase: A gradient of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%) is often suitable for good separation and ionization.[1]

  • Detection: Monitor the disappearance of the parent compound and the appearance of any degradation products using both UV detection and mass spectrometry.[1]

5. Data Analysis: Plot the percentage of the intact compound remaining versus time for each stress condition. If degradation is observed, calculate the degradation rate constant and the half-life (t½) of the triazole linkage under each condition.[1]

Visualizing the Stability Assessment Workflow

The following diagram illustrates a typical workflow for assessing the stability of a triazole linkage.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare stock solution of triazole-linked compound Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Reduction Reductive Stress (e.g., 10 mM GSH, 37°C) Prep->Reduction Thermal Thermal Stress (e.g., 60-80°C) Prep->Thermal Timepoints Collect samples at various time points Acid->Timepoints Base->Timepoints Oxidation->Timepoints Reduction->Timepoints Thermal->Timepoints HPLC Analyze by HPLC-MS/MS Timepoints->HPLC Plot Plot % intact compound vs. time HPLC->Plot Kinetics Calculate half-life (t½) and degradation rate Plot->Kinetics G cluster_cycle Catalytic Cycle CuI Cu(I) CuAcetylide Copper(I) Acetylide CuI->CuAcetylide + Alkyne Alkyne Terminal Alkyne Azide Azide SixMembered Six-membered Copper(III) Metallacycle Intermediate Triazole 1,4-disubstituted 1,2,3-Triazole CuAcetylide->SixMembered + Azide Triazolide Copper(I) Triazolide SixMembered->Triazolide Reductive Elimination Triazolide->CuI + H+ Triazolide->Triazole Product Release

References

The Crucial Role of PEG Linker Length in PROTAC Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of Proteolysis Targeting Chimeras (PROTACs) is profoundly influenced by the length of the polyethylene (B3416737) glycol (PEG) linker connecting the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative study of PROTACs synthesized with varying PEG linker lengths, supported by experimental data, to inform rational PROTAC design for researchers, scientists, and drug development professionals.

The linker in a PROTAC is not merely a passive spacer; its length is a critical determinant of the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for productive ubiquitination and subsequent proteasomal degradation of the target protein.[1][2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.[1][3]

Comparative Efficacy of PROTACs with Different PEG Linker Lengths

Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given target protein and E3 ligase pair.[4] The degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC can be significantly impacted by the linker length.[3]

Data Summary

The following table summarizes quantitative data from studies on PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency.

Target ProteinE3 LigaseLinker Composition/Length (atoms)DC50DmaxCell LineReference
Estrogen Receptor α (ERα)VHL16-atom chainSuperior efficacyNot specifiedMCF7[5][6]
Estrogen Receptor α (ERα)VHL12-atom chainLess effective than 16-atomNot specifiedMCF7[5]
TANK-binding kinase 1 (TBK1)Not specified< 12 atomsNo degradation observedNot specifiedNot specified[7]
TANK-binding kinase 1 (TBK1)Not specified12 - 29 atomsSubmicromolarNot specifiedNot specified[7]
TANK-binding kinase 1 (TBK1)Not specified21 atoms3 nM96%Not specified[7]
TANK-binding kinase 1 (TBK1)Not specified29 atoms292 nM76%Not specified[7]
BRD4CRBN0 PEG units< 0.5 µMNot specifiedH661[7]
BRD4CRBN1-2 PEG units> 5 µMNot specifiedH661[7]
BRD4CRBN4-5 PEG units< 0.5 µMNot specifiedH661[7]
BRD4VHLIncreasing PEG lengthDecreased potencyNot specifiedNot specified[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1] The following are key experimental protocols cited in the evaluation of PROTACs with different linker lengths.

Western Blotting for Protein Degradation

This is the most common method to quantify the reduction in cellular protein levels.[8]

  • Cell Culture and Treatment: Seed cells (e.g., MCF7 for ERα) in appropriate culture plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4 to 24 hours).[8] Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein. After washing, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control.[3]

Cell Viability Assays (e.g., MTT/MTS)

These assays assess the cytotoxic effects of the PROTACs.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.[3]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 48 hours).[5]

  • Assay: Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.

Ternary Complex Formation Assays

Various biophysical assays can be used to confirm and characterize the formation of the target protein-PROTAC-E3 ligase ternary complex. These include Time-Resolved Förster Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[8][9]

Visualizing the Process

Diagrams illustrating the signaling pathway and experimental workflow can aid in understanding the mechanism of action and the evaluation process.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow Comparative Efficacy Workflow start Synthesize PROTACs with varying PEG linker lengths cell_treatment Treat cell lines with a range of PROTAC concentrations start->cell_treatment protein_degradation Assess Protein Degradation (Western Blot) cell_treatment->protein_degradation cell_viability Evaluate Cytotoxicity (MTT/MTS Assay) cell_treatment->cell_viability data_analysis Determine DC50 and Dmax values protein_degradation->data_analysis cell_viability->data_analysis comparison Compare efficacy of different linker lengths data_analysis->comparison

Caption: Experimental workflow for comparing PROTAC efficacy.

References

A Researcher's Guide to Confirming PROTAC-Mediated Protein Degradation: A Comparison of Key Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful degradation of a target protein is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of key biological assays used to validate PROTAC efficacy, complete with experimental protocols and data presentation formats to aid in the objective assessment of these powerful therapeutic molecules.

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1] This mechanism of action requires rigorous validation through a series of biological assays to confirm target engagement, ubiquitination, and ultimately, degradation. This guide will delve into the most common and effective assays, providing a comparative analysis to help researchers select the most appropriate methods for their specific needs.

Comparing the Tools of the Trade: A Head-to-Head Look at Degradation Assays

The selection of an appropriate assay depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparative summary of the most widely used techniques.

AssayPrincipleAdvantagesDisadvantagesKey Parameters Measured
Western Blot Immunodetection of specific proteins separated by size.[2]Widely available, relatively inexpensive, provides information on protein size.[3]Low throughput, semi-quantitative, requires specific antibodies.[3]Protein levels, DC50, Dmax.[4][5]
In-Cell Western Plate-based immunofluorescence for protein quantification in fixed cells.[6]Higher throughput than traditional Western blot, quantitative.[6]Requires adherent cell lines, potential for antibody-related artifacts.Protein levels, DC50.[6]
Mass Spectrometry (Proteomics) Global or targeted analysis of protein abundance.[7][8]Unbiased, comprehensive view of on- and off-target effects, highly sensitive.[9][10]Technically complex, expensive, requires specialized equipment and expertise.Global protein changes, target degradation, off-target effects.[8]
NanoBRET™/HiBiT Bioluminescence resonance energy transfer or lytic detection to quantify protein levels in live cells.[11][12][13]Real-time kinetics, high throughput, suitable for live-cell analysis.[1][14]Requires genetic modification of the target protein.Protein levels, degradation kinetics, DC50, Dmax.[14]
Co-Immunoprecipitation (Co-IP) Pull-down of a protein complex to identify interacting partners.[15][16]Confirms the formation of the ternary complex (Target-PROTAC-E3 ligase).[17][18]Can be technically challenging, prone to false positives/negatives.Ternary complex formation.
Ubiquitination Assays Detection of ubiquitin chains on the target protein.[19][20][21]Directly confirms the mechanism of action (ubiquitination).[20]Can be complex, may require specialized reagents.Target protein ubiquitination.
Cellular Thermal Shift Assay (CETSA®) Measures changes in protein thermal stability upon ligand binding.[22][23][24]Label-free, confirms target engagement in a cellular context.[22][25]Indirect measure of degradation, can be lower throughput.[24][26]Target engagement.

Visualizing the Path to Degradation

To better understand the processes involved in PROTAC-mediated degradation and the experimental approaches to confirm it, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Experimental_Workflow Start Start: Hypothesis Cell_Culture Cell Culture & PROTAC Treatment Start->Cell_Culture Lysis Cell Lysis Cell_Culture->Lysis Assay_Choice Select Assay Lysis->Assay_Choice WB Western Blot Assay_Choice->WB Protein Levels MS Mass Spectrometry Assay_Choice->MS Global Proteome BRET NanoBRET™/HiBiT Assay_Choice->BRET Live Cell Kinetics CoIP Co-IP Assay_Choice->CoIP Ternary Complex Data_Analysis Data Analysis (DC50, Dmax) WB->Data_Analysis MS->Data_Analysis BRET->Data_Analysis CoIP->Data_Analysis Conclusion Conclusion: Degradation Confirmed? Data_Analysis->Conclusion

General Experimental Workflow

Detailed Experimental Protocols

Below are standardized protocols for several key assays. Researchers should optimize these protocols for their specific cell lines, target proteins, and PROTACs.

Western Blot for Protein Degradation

This protocol outlines the basic steps for assessing protein degradation using Western blotting.[2]

1. Cell Culture and Treatment:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat cells with a range of PROTAC concentrations for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software. Normalize to a loading control (e.g., GAPDH or β-actin).

  • Calculate DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum degradation observed).[4][27]

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to confirm the interaction between the target protein, the PROTAC, and the E3 ligase.[15]

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.[17]

  • Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).

2. Immunoprecipitation:

  • Pre-clear the lysate with protein A/G agarose (B213101) beads.

  • Incubate the lysate with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

3. Elution and Western Blot Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blot using antibodies against the target protein, the E3 ligase, and any other potential interacting partners.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of a PROTAC to its target protein.[11][12]

1. Cell Preparation:

  • Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Plate the transfected cells in a 96-well plate.

2. Assay Procedure:

  • Add the NanoBRET™ tracer, a fluorescent ligand that binds to the target protein, to the cells.

  • Add the PROTAC at various concentrations.

  • Incubate for a specified time.

3. BRET Measurement:

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader.

  • The BRET ratio is calculated as the acceptor emission divided by the donor emission.

4. Data Analysis:

  • A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, confirming target engagement.

  • Calculate the concentration at which 50% of the tracer is displaced (IC50) as a measure of binding affinity.

Conclusion

Confirming the degradation of a target protein is a multi-faceted process that requires a combination of orthogonal assays. While Western blotting remains a workhorse for directly visualizing protein loss, techniques like mass spectrometry provide a global view of a PROTAC's specificity. Live-cell assays such as NanoBRET™ offer real-time kinetic data on target engagement and degradation. By carefully selecting and executing these assays, researchers can build a robust data package to validate the efficacy and mechanism of action of their PROTAC molecules, paving the way for the development of novel therapeutics.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

In the dynamic landscape of scientific research and pharmaceutical development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of Propargyl-PEG4-S-PEG4-Boc, a bifunctional PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras. Adherence to these procedures is critical for the safety of laboratory personnel and the protection of the environment.

This compound is a complex molecule incorporating a propargyl group, a polyethylene (B3416737) glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2][] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive disposal plan can be formulated by examining the hazards associated with its constituent functional groups and adhering to general best practices for laboratory chemical waste management.

Hazard Profile and Disposal Considerations

A thorough risk assessment is the foundation of a safe disposal plan. The key components of this compound present the following considerations:

  • Propargyl Group: The terminal alkyne (propargyl group) is a source of chemical reactivity.[1] Related compounds like propargyl alcohol are known to be flammable, reactive, and toxic.[4][5][6] Therefore, waste containing the propargyl moiety should be treated as hazardous.

  • PEG Linker: Polyethylene glycol derivatives, such as the PEG4 spacer in this molecule, are widely used in biomedical research.[7] While generally considered to have low toxicity, some PEG derivatives are classified as harmful to aquatic life with long-lasting effects.[8] As a precautionary measure, PEG-containing waste should not be released into the environment.[8]

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[9] Its removal often involves strong acids like trifluoroacetic acid (TFA), generating reactive byproducts.[10][11][12] While the intact Boc-protected compound is generally stable, its potential for reaction under certain conditions must be considered during disposal.

Based on this analysis, this compound and any materials contaminated with it must be handled as hazardous chemical waste .

Quantitative Data Summary: Hazard Classification of Related Compounds

Compound/Functional GroupKey HazardsGHS Classification (where available)Disposal Recommendation
Propargyl Alcohol Flammable, Toxic, Irritant, Reactive[4][5]Flammable Liquid 3, Acute Toxicity 3, Skin Corrosion/Irritation 1B, Eye Damage/Irritation 1Treat as hazardous waste.[5]
PEG Derivatives Potential for aquatic toxicity[8]Varies by specific compoundDo not release into the environment; dispose of as hazardous waste.[8]
Boc Protecting Group Acid-labile, potential for reactive byproducts upon deprotection[9][13]Not typically classified as hazardous in its protected form.Consider the potential for reaction when mixed with other waste streams.

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the safe disposal of this compound.

  • Segregation of Waste:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., gloves, pipette tips, absorbent paper).

    • The container should be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Crucially, never mix this waste with incompatible materials , especially strong acids which could initiate deprotection of the Boc group, or with strong oxidizers that could react with the propargyl group.[4][10]

  • Container Management:

    • Use a container that is chemically compatible with the compound. The original manufacturer's container is often a suitable choice for storing the waste.

    • Ensure the waste container is kept tightly sealed to prevent the release of any potential vapors.

    • Store the sealed waste container in a designated, well-ventilated, and secure area, away from heat sources and direct sunlight.[5]

    • Do not overfill the container; it is recommended to fill to no more than 75% capacity to allow for expansion.[8]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate Personal Protective Equipment (PPE) including safety goggles, gloves, and a lab coat, absorb the spill with a non-combustible absorbent material such as sand, diatomite, or a universal binder.[4][6]

    • Collect all contaminated absorbent material and any contaminated surfaces (e.g., broken glassware) and place them in the designated hazardous waste container.

    • Decontaminate the affected area according to your institution's standard operating procedures.

  • Disposal of Empty Containers:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The first rinsate must be collected and disposed of as hazardous chemical waste in the designated container.[8]

    • Subsequent rinses should also be collected as hazardous waste.

    • After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional guidelines.[8]

  • Final Disposal:

    • The ultimate disposal of the hazardous waste container must be conducted through an approved waste disposal plant or a licensed chemical waste disposal service.[8]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

    • It is imperative that this chemical is not disposed of down the drain or in regular trash.[14]

Experimental Workflow for Disposal

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound (neat or in solution) C Designated, Labeled Hazardous Waste Container A->C Transfer B Contaminated Materials (gloves, tips, etc.) B->C Collect D Secure, Ventilated Storage Area C->D Store Securely E EHS/Licensed Waste Disposal Service D->E Schedule Pickup F Approved Waste Disposal Plant E->F Transport

Workflow for the proper disposal of this compound.

By implementing these procedures, researchers and laboratory managers can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility within their institutions. Always consult your institution's specific EHS guidelines and the relevant local, state, and federal regulations for chemical waste disposal.[14][15][16]

References

Comprehensive Safety and Handling Guide for Propargyl-PEG4-S-PEG4-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for handling Propargyl-PEG4-S-PEG4-Boc, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker.[1][] The procedural guidance herein is designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the known hazards of its constituent chemical functionalities: a propargyl group, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc) protecting group. It is imperative to handle this compound with caution and to supplement this guide with your institution's specific safety protocols.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z87.1 standards. A face shield provides additional protection against splashes, particularly when handling solutions or performing reactions.[3][4]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term handling.[4] For extended contact or when handling stock solutions, consult the glove manufacturer’s chemical resistance data. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[5]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against minor spills. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or gown is recommended.[5]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[4][6]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects.[4]

Operational Plan: Safe Handling Protocol

Adherence to a strict handling protocol is critical. The following step-by-step guide outlines the safe handling of this compound.

1. Engineering Controls:

  • Always handle the solid compound and its solutions in a well-ventilated area, preferably within a certified chemical fume hood.[4]

2. Preparation of Stock Solutions:

  • Many PEGylated reagents are low-melting solids that can be difficult to weigh and handle directly.[7][8]

  • To facilitate accurate dispensing and minimize dust inhalation, it is recommended to prepare a stock solution.

  • Suitable solvents include dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7][8]

  • When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing.

3. Performing Reactions:

  • The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, also known as "click chemistry".[1] Handle copper catalysts with appropriate care, following their specific safety guidelines.

  • The Boc protecting group is typically removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10][11] These are corrosive acids and should be handled with extreme care in a fume hood.

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.

  • Avoid touching your face, eyes, or other exposed skin with gloved hands.

Disposal Plan: Waste Management

Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

2. Liquid Waste:

  • Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for organic waste.

  • Do not pour chemical waste down the drain.

3. Solid Waste:

  • Excess solid this compound should be disposed of as solid chemical waste in a labeled container.

4. Institutional Guidelines:

  • Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety precautions for handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal prep_hood Work in Fume Hood prep_ppe->prep_hood prep_weigh Weigh Solid Compound prep_hood->prep_weigh prep_dissolve Dissolve in Suitable Solvent (e.g., DMSO, DMF) prep_weigh->prep_dissolve react_setup Set up Reaction Apparatus prep_dissolve->react_setup Transfer Stock Solution react_add Add Reagents react_setup->react_add react_monitor Monitor Reaction Progress react_add->react_monitor react_workup Perform Reaction Workup react_monitor->react_workup disp_solid Collect Solid Waste in Labeled Container react_workup->disp_solid disp_liquid Collect Liquid Waste in Labeled Container react_workup->disp_liquid disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_cleanup Clean Work Area disp_ppe->disp_cleanup disp_cleanup->prep_ppe

Caption: A workflow diagram illustrating the key stages and safety considerations for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.